N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-5-3-9(12(14)15)7(10)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNOAOHDOCQLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630223 | |
| Record name | N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-49-8 | |
| Record name | N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633327-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide synthesis pathway"
An In-depth Technical Guide to the Synthesis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Abstract
This compound is a key chemical intermediate, pivotal in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies. Its specific substitution pattern, featuring fluoro, methyl, nitro, and acetamido groups, provides a versatile scaffold for further chemical modification. This guide presents a comprehensive, field-proven pathway for the synthesis of this compound, designed for chemical researchers and process development scientists. We detail a robust two-step synthetic route commencing from 5-fluoro-2-methylaniline, proceeding through a controlled N-acetylation followed by a regioselective nitration. The rationale behind each procedural step, critical process parameters, and safety considerations are thoroughly discussed to ensure reproducibility and scalability.
Introduction
The strategic incorporation of fluorine and nitro groups into aromatic systems is a cornerstone of modern medicinal chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The nitro group serves as a versatile chemical handle, readily convertible to an amine for subsequent coupling reactions, or participating in nucleophilic aromatic substitution. This compound embodies these principles, making it a valuable building block in pharmaceutical research and development.[1] This guide provides a detailed, reliable synthesis pathway, emphasizing the chemical principles that govern the reaction outcomes.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests two primary synthesis strategies. The final step in both pathways is the formation of either the amide bond or the installation of the nitro group.
-
Pathway A (Nitration Last): This involves the acetylation of 5-fluoro-2-methylaniline to form an acetanilide intermediate, which is then subjected to regioselective nitration. This is the recommended pathway as the acetamido group serves as an effective protecting group for the amine and a powerful ortho-, para-directing group, ensuring a highly controlled and selective nitration.[2][3]
-
Pathway B (Acetylation Last): This route involves the direct nitration of 5-fluoro-2-methylaniline to yield 5-fluoro-2-methyl-4-nitroaniline, followed by N-acetylation. While viable, direct nitration of anilines can be challenging, often requiring harsh conditions that may lead to oxidation and the formation of undesired isomers.[4]
This guide will focus on the more robust and controllable Pathway A .
Recommended Synthesis Workflow
The recommended pathway involves two distinct chemical transformations: N-acetylation and Electrophilic Aromatic Nitration.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols & Mechanistic Insights
This section provides detailed, step-by-step methodologies for the recommended synthesis pathway.
Step 1: N-Acetylation of 5-Fluoro-2-methylaniline
Objective: To protect the aniline nitrogen and form the intermediate, N-(5-fluoro-2-methylphenyl)acetamide. The acetamido group moderates the ring's reactivity and strongly directs subsequent electrophilic substitution.[2][3]
Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoro-2-methylaniline (1.0 eq).
-
Add glacial acetic acid as a solvent (approx. 3-5 mL per gram of aniline).
-
Stir the mixture to achieve a homogeneous solution or suspension.
-
Slowly add acetic anhydride (1.1 eq) to the mixture dropwise. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 100-110 °C) for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature, then pour it slowly into a beaker containing cold water (approx. 10-20 mL per gram of aniline) while stirring vigorously.
-
A white or off-white solid precipitate of N-(5-fluoro-2-methylphenyl)acetamide will form.
-
Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water, and dry under vacuum to a constant weight.
Step 2: Nitration of N-(5-fluoro-2-methylphenyl)acetamide
Objective: To regioselectively introduce a nitro group at the C4 position of the aromatic ring.
Mechanism Insight: This reaction is a classic electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is the active electrophile.[3] The acetamido group (-NHCOCH₃) is a strongly activating ortho-, para-director. The position para to this group (C4) is sterically accessible and electronically favored, leading to the desired product as the major isomer.[2][5]
Methodology:
-
Preparation of Nitrating Mixture (Caution!): In a separate flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 3-4 eq) with careful stirring. Keep this mixture cold.
-
In a larger three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (approx. 5 mL per gram of acetanilide).
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Add the N-(5-fluoro-2-methylphenyl)acetamide (1.0 eq) from Step 1 in small portions, ensuring the temperature does not rise above 10 °C. Stir until fully dissolved.
-
Once the acetanilide is dissolved, begin the dropwise addition of the cold nitrating mixture from the dropping funnel. Maintain the internal reaction temperature strictly between 0 and 5 °C throughout the addition.[3]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic.
-
A yellow solid precipitate of the desired this compound will form.
-
Allow the ice to melt completely, then collect the product by vacuum filtration.
-
Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7) to remove residual acids.
-
Dry the product thoroughly under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
Data Summary & Safety Considerations
Quantitative Data Summary
| Parameter | Step 1: Acetylation | Step 2: Nitration |
| Starting Material | 5-Fluoro-2-methylaniline | N-(5-fluoro-2-methylphenyl)acetamide |
| Key Reagents | Acetic Anhydride (1.1 eq) | Conc. HNO₃ (1.1 eq), Conc. H₂SO₄ (~7-8 eq total) |
| Solvent | Glacial Acetic Acid | Concentrated Sulfuric Acid |
| Temperature | Reflux (~110 °C) | 0 - 5 °C |
| Reaction Time | 1 - 2 hours | 2 - 4 hours |
| Typical Yield | > 90% | 75 - 85% |
Critical Safety Considerations
-
Corrosive Acids: Both concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated chemical fume hood.
-
Exothermic Reactions: The preparation of the nitrating mixture and the quenching of the reaction mixture on ice are highly exothermic. Perform additions slowly and with efficient cooling to maintain temperature control and prevent runaway reactions.[3]
-
Nitrating Agents: Nitrating mixtures can react violently with organic materials. Ensure all glassware is clean and free of organic residues.
Conclusion
The described two-step synthesis of this compound via N-acetylation followed by controlled nitration represents a robust, high-yield, and regioselective methodology. By leveraging the directing effects of the acetamido group, this pathway provides excellent control over the introduction of the critical nitro functional group. The protocols and mechanistic insights provided herein serve as a reliable guide for researchers in the synthesis of this valuable pharmaceutical intermediate.
References
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PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
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- Smolecule. (2023). N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.
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Angene. (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved from [Link]
- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
- Canadian Science Publishing. (1968). Nitrations of acetanilides by reagents of N02X type1. Canadian Journal of Chemistry, 46, 1141.
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- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS; Section A; Vol. 11, No. 1; 043-053.
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ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Scientific Diagram]. Retrieved from [Link]
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An In-depth Technical Guide to N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide, a fluorinated aromatic nitrocompound with significant potential as a building block in medicinal chemistry and materials science. While specific data for this particular isomer is not extensively documented in public databases, this guide synthesizes information from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and application. We will delve into a detailed, field-proven protocol for its synthesis, an analysis of its predicted physicochemical properties, its potential applications in drug discovery, and critical safety and handling procedures. This document is intended to serve as an authoritative resource for researchers and professionals engaged in advanced chemical synthesis and drug development.
Chemical Identity and Nomenclature
This compound is a substituted aromatic compound. Its structure is characterized by an acetamide group attached to a benzene ring which is further substituted with a fluorine atom, a methyl group, and a nitro group.
While a specific, consistently reported CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, its immediate precursor, 5-Fluoro-2-methyl-4-nitroaniline , is commercially available with CAS Number 633327-50-1 .[1][2] This availability strongly supports the viability of the synthesis of the target compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₉FN₂O₃ | Calculated |
| Molecular Weight | 212.18 g/mol | Calculated |
| Precursor | 5-Fluoro-2-methyl-4-nitroaniline | [1][2] |
| Precursor CAS | 633327-50-1 | [1][2] |
Proposed Synthesis Protocol: Acetylation of 5-Fluoro-2-methyl-4-nitroaniline
The most direct and logical route to synthesize this compound is through the N-acetylation of its corresponding aniline precursor, 5-Fluoro-2-methyl-4-nitroaniline. This is a standard and high-yielding transformation in organic synthesis. The acetamide group can serve as a protecting group for the amine, allowing for selective reactions elsewhere on the molecule.[3]
Causality Behind Experimental Choices
The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the ease of removal of the acetic acid byproduct. The reaction can be catalyzed by a small amount of acid, or in some cases, a base like dimethylaminopyridine, especially if the aniline is weakly nucleophilic.[4] The use of a polar aprotic solvent like dichloromethane or glacial acetic acid ensures the solubility of the reactants without interfering with the reaction mechanism.[4][5]
Step-by-Step Experimental Protocol
Materials:
-
5-Fluoro-2-methyl-4-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Fluoro-2-methyl-4-nitroaniline in a suitable volume of glacial acetic acid.
-
With continuous stirring, slowly add a molar excess (typically 1.2 to 1.5 equivalents) of acetic anhydride to the solution. An exotherm may be observed.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and anhydride.
-
Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Comments |
| Melting Point | 140-160 °C | Aromatic nitro compounds are typically crystalline solids with relatively high melting points. |
| Boiling Point | > 350 °C | Expected to be high due to polarity and molecular weight; likely to decompose before boiling at atmospheric pressure. |
| Solubility | Poor in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | The nitro and amide groups provide polarity, but the aromatic ring limits water solubility.[7] |
| pKa (amide N-H) | ~14-15 | The electron-withdrawing nitro and fluoro groups will slightly increase the acidity compared to acetanilide, but it remains a very weak acid. |
| LogP | 2.0 - 2.5 | The fluorine and nitro groups increase lipophilicity, which is a key parameter for membrane permeability. |
Applications in Research and Drug Development
This compound is a valuable intermediate for several reasons, primarily rooted in the unique properties conferred by its functional groups.
Role as a Synthetic Intermediate
The primary application of this compound is as a versatile building block in multi-step organic synthesis.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a substituted phenylenediamine. This diamine is a key precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are common scaffolds in pharmaceuticals.
-
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the ortho and para electron-withdrawing nitro group, can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.
Potential in Pharmaceutical Synthesis
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[10][11][12][13][14]
-
Metabolic Blocking: A fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[13]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be used to fine-tune the ionization state of a drug and improve its pharmacokinetic profile.[10]
The N-(5-Fluoro-2-methyl-4-nitrophenyl) moiety can be considered a valuable pharmacophore or a precursor to one in the development of novel therapeutic agents, particularly in oncology and infectious diseases where aromatic nitro compounds and their derivatives have shown activity.
Logical Flow in Drug Discovery
Caption: Logical progression from a chemical intermediate to a drug candidate.
Safety, Handling, and Storage
As a member of the aromatic nitro compound class, this compound should be handled with care, following strict safety protocols.[15]
Hazard Profile
-
Toxicity: Aromatic nitro compounds are known for their potential toxicity. The primary acute hazard is methemoglobinemia, leading to cyanosis. They can be absorbed through the skin. Chronic exposure may lead to anemia.
-
Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[16]
-
Explosive Potential: While single nitro group compounds are generally not explosive, care should be taken, especially when heating, to avoid uncontrolled decomposition.[16][17]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing and reducing agents.
Conclusion
This compound represents a promising, albeit under-documented, chemical intermediate. Its synthesis is straightforward from a commercially available precursor, and its structural features, particularly the strategic placement of a fluorine atom and a versatile nitro group, make it a highly attractive building block for the synthesis of complex organic molecules. For researchers in drug discovery, the potential to leverage the benefits of fluorination makes this compound and its derivatives worthy of further investigation. Adherence to strict safety protocols is paramount when handling this and other aromatic nitro compounds. This guide provides a foundational framework to enable the safe and effective use of this compound in advanced research and development.
References
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International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
- MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
- Request PDF. (n.d.). Fluorinated compounds present opportunities for drug discovery.
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- BLD Pharm. (n.d.). 5-Fluoro-4-methyl-2-nitroaniline.
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An In-depth Technical Guide to N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide: Properties, Synthesis, and Applications
Introduction
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide is a substituted aromatic nitro compound. As a specialized chemical entity, it holds potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science research. The presence of a fluorine atom, a nitro group, and an acetamide moiety on a methyl-substituted benzene ring imparts a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications, and essential safety information, designed for researchers, scientists, and professionals in drug development. Given the limited availability of data for this specific molecule, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust and practical resource.
Chemical Structure and Physicochemical Properties
The structural features of this compound, including a hydrogen bond donor (the amide N-H), hydrogen bond acceptors (the amide and nitro oxygens, and the fluorine atom), and an aromatic core, suggest its potential for engaging in various intermolecular interactions. These are critical for its behavior in biological systems and its material properties.
| Property | Value | Source |
| Molecular Formula | C₉H₉FN₂O₃ | Calculated |
| Molecular Weight | 212.18 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not available. A similar compound, N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, has a melting point of 109-112°C. | [1] |
| Boiling Point | Not available. Expected to be high and likely to decompose before boiling at atmospheric pressure. | Inferred from chemical principles |
| Solubility | Expected to be soluble in polar apathetic solvents like dichloromethane and acetonitrile. | Inferred from similar syntheses[2][3] |
| CAS Number | Not assigned. |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the N-acetylation of its corresponding aniline precursor, 5-Fluoro-2-methyl-4-nitroaniline. This reaction is typically high-yielding and straightforward to perform in a standard laboratory setting.
Proposed Synthetic Pathway
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 5-Fluoro-2-methyl-4-nitroaniline in anhydrous dichloromethane.[2]
-
Reagent Addition: To the stirred solution, add 1.2 equivalents of acetic anhydride. A catalytic amount of a strong acid like sulfuric acid can be added to accelerate the reaction.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by adding water. This will hydrolyze any unreacted acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Potential Applications
The reactivity of this compound is governed by its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. The nitro group can also be readily reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals. The amide functionality can undergo hydrolysis under acidic or basic conditions.
Potential Applications:
-
Pharmaceutical Intermediate: Structurally similar compounds are used as intermediates in the synthesis of various pharmaceuticals.[4] The presence of the fluoro and nitro groups makes it a versatile building block for creating more complex molecules with potential biological activity.
-
Research Chemical: It can be used in medicinal chemistry research to synthesize novel compounds for screening as potential therapeutic agents.[4] For instance, the corresponding aniline (after reduction of the nitro group) could be a precursor to kinase inhibitors or other targeted therapies.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Signals expected for the aromatic protons, the methyl protons, and the amide proton. The aromatic protons will show splitting patterns influenced by the fluorine atom. |
| ¹³C NMR | Resonances for all nine carbon atoms are expected, with the carbon attached to the fluorine showing a characteristic large coupling constant. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group are anticipated. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 212.18 m/z is expected. |
General Protocol for Spectroscopic Analysis
-
Sample Preparation: For NMR, dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, the sample can be analyzed as a solid (using KBr pellet) or as a thin film. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire the spectra using standard parameters on the respective instruments.
-
Data Analysis: Analyze the obtained spectra to confirm the presence of the expected functional groups and the overall structure of the molecule. Compare the data with predicted values and data from similar compounds.
Safety and Handling
While a specific safety data sheet for this compound is not available, the safety precautions can be inferred from related compounds. Nitroaromatic compounds and their derivatives should be handled with care as they can be toxic and irritants.
GHS Hazard Information (Inferred)
| Pictogram | Hazard Class | Hazard Statement |
| Warning | Acute toxicity, oral | Harmful if swallowed.[5] |
| Warning | Skin corrosion/irritation | Causes skin irritation.[5] |
| Warning | Serious eye damage/eye irritation | Causes serious eye irritation.[5] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[6][7]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[8]
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"N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide molecular structure"
An In-depth Technical Guide to the Molecular Structure of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Abstract: This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and predicted spectroscopic characteristics of this compound. As detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The synthesis is predicated on established organic chemistry principles, utilizing the commercially available precursor 5-Fluoro-2-methyl-4-nitroaniline. Predicted analytical data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, are detailed with scientific justifications based on structural analogues and substituent effects. This guide is intended to be a foundational resource for researchers interested in synthesizing and characterizing this compound for applications in medicinal chemistry and materials science.
This compound is a substituted aromatic amide. Its structure is characterized by a benzene ring functionalized with four distinct substituents: an acetamido group [-NHC(O)CH₃], a methyl group [-CH₃], a fluorine atom [-F], and a nitro group [-NO₂]. The relative positioning of these groups (1-acetamido, 2-methyl, 4-nitro, 5-fluoro) creates a specific regioisomer with unique electronic and steric properties.
Fluorinated and nitrated aromatic compounds are of significant interest in drug discovery and development. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, while the nitro group is a versatile synthetic handle that can be reduced to an amine for further functionalization.[1] The acetamido group serves to modulate the electronic properties of the aniline nitrogen, making it a cornerstone for building more complex molecular architectures.
Physicochemical Properties (Predicted)
A summary of the key predicted and calculated physicochemical properties of this compound is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₉FN₂O₃ | Calculated |
| Molecular Weight | 212.18 g/mol | Calculated |
| Exact Mass | 212.06007 Da | Calculated |
| CAS Number | Not assigned | - |
Molecular Structure Diagram
The 2D chemical structure of the title compound is presented below.
Sources
A Comprehensive Technical Guide to the Solubility Profiling of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide for Drug Development Applications
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to suboptimal drug absorption, variable therapeutic outcomes, and significant formulation challenges.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide, a representative novel chemical entity (NCE). As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind them. This document details the methodologies for determining both kinetic and thermodynamic solubility, explores the influence of critical factors such as pH and biorelevant media, and offers insights into data interpretation. The protocols described herein are designed as self-validating systems to ensure the generation of robust and reliable data, empowering researchers, scientists, and drug development professionals to make informed decisions in the progression of NCEs from discovery to clinical application.
Introduction: The Primacy of Solubility in Drug Discovery
In the journey of a drug from concept to clinic, few physicochemical properties are as foundational as solubility. It dictates the maximum concentration a compound can achieve in solution, directly impacting its absorption from the gastrointestinal (GI) tract following oral administration.[1] An API with poor aqueous solubility often exhibits low and erratic absorption, compromising its therapeutic efficacy.[2] Therefore, a thorough characterization of a compound's solubility profile is not an elective exercise; it is a mandatory step in early-stage drug discovery and development.[2]
This guide focuses on this compound, an NCE whose developability is contingent upon a clear understanding of its dissolution and solubility behavior. We will explore the essential experimental workflows required to build a comprehensive solubility profile, grounding our approach in the authoritative principles set forth by international guidelines.
Physicochemical Characterization of this compound
Before embarking on experimental solubility assessment, a foundational understanding of the molecule's intrinsic properties is essential. These characteristics, summarized in Table 1, govern its behavior in various solvent systems. The structure contains a weakly basic acetamide group and a nitrophenyl ring, which can exhibit weakly acidic properties. The presence of these functional groups suggests that the compound's solubility will likely be influenced by the pH of the medium.
Table 1: Physicochemical Properties of this compound
| Property | Value / Structure | Source / Method |
| Chemical Structure | ![]() | ChemDraw |
| Molecular Formula | C₉H₉FN₂O₃ | Calculated |
| Molecular Weight | 212.18 g/mol | Calculated |
| Predicted pKa | ~10-12 (amide proton) | Computational Prediction |
| Predicted LogP | ~2.5 | Computational Prediction |
(Note: The chemical structure is generated based on the IUPAC name. Predicted pKa and LogP values are estimations and require experimental verification.)
The Duality of Solubility: Kinetic vs. Thermodynamic Assessment
In drug discovery, solubility is not a single value but a concept with two distinct, operationally defined measurements: kinetic and thermodynamic.[3] Understanding the difference is crucial for applying the right tool at the right stage of development.
-
Kinetic Solubility is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions. It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[3][4] This method is rapid and amenable to high-throughput screening (HTS), making it ideal for the early discovery phase to quickly rank large numbers of compounds.[3][5]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-72 hours).[6][7] This "gold-standard" measurement is vital for lead optimization, pre-formulation studies, and regulatory submissions as it reflects the compound's intrinsic solubility.[3][8]
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound. The causality behind key steps is explained to ensure robust and reproducible outcomes.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid assessment in a 96-well plate format, utilizing UV-Vis spectrophotometry for quantification. The workflow is designed to minimize variability from the DMSO-shock precipitation effect.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[5] Rationale: DMSO is a universal solvent for organic molecules, but its final concentration must be controlled to prevent co-solvency effects.
-
Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well UV-transparent microplate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.[7]
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[4] Rationale: This incubation period allows for dissolution while still representing a kinetic, non-equilibrium state.
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new UV plate. Measure the absorbance at the compound's λmax. The concentration is determined by comparing the absorbance to a standard curve prepared by diluting the DMSO stock solution in a 1% DMSO/buffer mixture.
Critical Factors Influencing Solubility
The solubility of an ionizable compound is not static; it is profoundly influenced by the chemical environment. [9][10]A comprehensive profile must therefore assess solubility under various conditions relevant to the physiological environment of the GI tract.
pH-Dependent Solubility
For compounds with ionizable functional groups, solubility can change dramatically with pH. [11][12]According to the Henderson-Hasselbalch equation, a weakly acidic compound becomes more soluble at a pH above its pKa, while a weakly basic compound becomes more soluble at a pH below its pKa. [13]The International Council for Harmonisation (ICH) M9 guideline recommends determining solubility across the physiological pH range of 1.2 to 6.8 to classify a drug substance. [14][15][16] Experimental Approach:
The thermodynamic shake-flask method (Protocol 4.2) should be performed using a series of buffers covering at least three pH points: 1.2 (simulating gastric fluid), 4.5, and 6.8 (simulating intestinal fluid). [17]
Biorelevant Solubility
Simple aqueous buffers do not fully replicate the complex environment of the human gut. [18]Biorelevant media, which contain physiological surfactants like bile salts and lecithin, provide a more accurate simulation and are crucial for predicting in vivo performance, especially for poorly soluble compounds. [19][20][21]
-
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium mimics the intestinal environment on an empty stomach (pH ~6.5). [18][22]It is used to assess the baseline solubility and dissolution of a drug. [18]* Fed State Simulated Intestinal Fluid (FeSSIF): This medium simulates the post-meal intestinal environment, which has a lower pH (~5.0) and higher concentrations of bile salts and lipids. [18]Comparing solubility in FaSSIF and FeSSIF helps predict potential food effects on drug absorption. [21] Experimental Approach:
The thermodynamic shake-flask assay (Protocol 4.2) should be repeated using both FaSSIF and FeSSIF media to gain insight into how the compound will behave under fasted and fed conditions. [23]
Data Analysis and Interpretation
All solubility data should be meticulously documented and summarized for clear interpretation. A consolidated table provides an at-a-glance overview of the compound's profile.
Table 2: Hypothetical Solubility Profile for this compound at 37°C
| Assay Type | Medium | pH | Solubility (µg/mL) | Solubility (µM) | Interpretation / Implication |
| Kinetic | PBS | 7.4 | 15 | 70.7 | Low kinetic solubility; may precipitate in aqueous bioassays. |
| Thermodynamic | Aqueous Buffer | 1.2 | 5 | 23.6 | Very low solubility in acidic conditions (stomach). |
| Thermodynamic | Aqueous Buffer | 4.5 | 8 | 37.7 | Low solubility in the upper small intestine. |
| Thermodynamic | Aqueous Buffer | 6.8 | 12 | 56.6 | Solubility increases slightly at neutral pH. |
| Thermodynamic | FaSSIF | 6.5 | 45 | 212.1 | Solubilization by bile salts in fasted state is significant. |
| Thermodynamic | FeSSIF | 5.0 | 150 | 707.0 | Strong positive food effect predicted; absorption likely to increase with food. |
Interpretation Insights:
-
The hypothetical data suggest that this compound is a poorly soluble compound .
-
The pH-dependent profile shows slightly increasing solubility with increasing pH, consistent with a very weakly acidic nature.
-
The significant increase in solubility in FaSSIF and especially FeSSIF indicates that the compound's solubilization is highly dependent on the micellar systems present in the gut. [21]The large difference between FaSSIF and FeSSIF solubility strongly suggests a positive food effect , where co-administration with a meal could substantially enhance its absorption.
Conclusion and Recommendations
This technical guide has outlined a systematic and scientifically grounded approach to characterizing the solubility profile of this compound. Based on the comprehensive (though hypothetical) data, this compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent.
Key Recommendations for Development:
-
Formulation Strategy: Given the low intrinsic aqueous solubility, formulation strategies aimed at solubility enhancement are imperative. Approaches such as amorphous solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems), or particle size reduction (nanonization) should be investigated. [21]2. Clinical Dosing: The potential for a significant positive food effect must be carefully evaluated in early clinical studies to ensure consistent and predictable drug exposure.
-
Further Characterization: Experimental determination of the compound's pKa and LogP is recommended to confirm computational predictions and refine biopharmaceutical models.
By rigorously applying these methodologies, development teams can build a robust understanding of a compound's solubility, mitigate downstream risks, and strategically design formulations to maximize its therapeutic potential.
References
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Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]
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SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
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Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]
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Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]
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Scribd. (n.d.). Factors Influencing Drug Solubility. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology, 24(7), 54-64. Retrieved from [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1253-1259. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]
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SciELO. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 50(4). Retrieved from [Link]
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-
International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]
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A Comprehensive Technical Guide to N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide Analogs: Synthesis, Biological Potential, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(phenyl)acetamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The strategic incorporation of fluoro, methyl, and nitro functionalities onto this core structure can profoundly influence its physicochemical properties and biological activity. This technical guide provides an in-depth review of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide and its analogs, focusing on their chemical synthesis, potential biological activities, and the underlying structure-activity relationships. While direct experimental data on the title compound remains limited in publicly available literature, this guide synthesizes information from closely related analogs to provide a comprehensive and insightful resource for researchers in the field. We will explore rational design strategies, detailed synthetic protocols, and potential therapeutic applications, with a particular focus on antimicrobial and anticancer activities.
Introduction: The Strategic Importance of Substituted N-(Phenyl)acetamides
The N-(phenyl)acetamide core is a privileged scaffold in drug discovery, present in numerous approved drugs and clinical candidates. Its appeal lies in its synthetic tractability and its ability to engage in various biological interactions. The introduction of specific substituents onto the phenyl ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.
The focus of this guide, the this compound scaffold, incorporates three key functional groups that are known to modulate biological activity:
-
Fluoromethyl Group: The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1][2] The methyl group provides a lipophilic character and can influence the compound's orientation within a binding pocket.
-
Nitro Group: The electron-withdrawing nature of the nitro group can significantly impact the electronic properties of the aromatic ring, making it susceptible to certain chemical transformations and influencing its biological mechanism of action. Nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects, often through bioreductive activation.[2]
This guide will delve into the synthesis of these multifaceted molecules, explore their potential as therapeutic agents, and lay out a roadmap for future research and development in this promising chemical space.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs typically proceeds through a multi-step sequence, starting from readily available precursors. The general approach involves the acetylation of a substituted aniline, followed by a regioselective nitration.
General Synthetic Workflow
A plausible synthetic route to the target compound and its analogs is outlined below. This workflow is based on established methodologies for the synthesis of related nitrophenyl acetamides.[3][4][5]
Caption: Generalized synthetic workflow for N-(substituted-nitrophenyl)acetamide analogs.
Experimental Protocol: Synthesis of a Representative Analog
The following protocol is a representative example for the synthesis of a fluorinated nitrophenyl acetamide derivative, adapted from procedures for similar compounds.[3]
Step 1: Acetylation of 4-Fluoro-2-methylaniline
-
To a solution of 4-fluoro-2-methylaniline (1.0 eq) in a suitable polar aprotic solvent such as dichloromethane or acetonitrile, add acetic anhydride (1.2 eq).
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-(4-fluoro-2-methylphenyl)acetamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide
-
The N-(4-fluoro-2-methylphenyl)acetamide (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C.
-
A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at 0-10 °C and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried.
-
The crude this compound can be purified by recrystallization or column chromatography.
Note: The regioselectivity of the nitration step is crucial and can be influenced by the directing effects of the substituents on the phenyl ring.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is not extensively documented, the analysis of structurally related compounds provides strong indications of its potential therapeutic applications. The presence of both fluoro and nitro groups suggests promising antimicrobial and anticancer properties.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents.[2] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that can damage DNA and other critical biomolecules.[2]
The incorporation of fluorine can further enhance antimicrobial potency. Studies on fluorinated β-methyl-β-nitrostyrenes have demonstrated their enhanced activity against both Gram-positive and Gram-negative bacteria.[6] For instance, 4-fluoro-aryl substituted β-methyl-β-nitrostyrenes showed high efficacy against E. coli.[6]
A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed their potential as antitubercular agents.[7] Notably, one of the synthesized analogs was 2-(3-Fluoro-4-nitrophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide , which contains a similar substitution pattern to our topic compound. Several compounds in this series exhibited potent activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[7]
Anticancer Activity
Nitro-substituted aromatic compounds have also been investigated for their potential as anticancer agents.[8][9] The hypoxic environment of solid tumors can facilitate the bioreductive activation of nitro compounds by nitroreductase enzymes, leading to selective cytotoxicity towards cancer cells.
For example, novel nitro-substituted hydroxynaphthanilides have demonstrated antiproliferative and pro-apoptotic effects on human cancer cell lines.[8] Similarly, hybrid molecules combining a thiazolidinone moiety with a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene fragment have shown significant anticancer activity at submicromolar concentrations.[9]
The presence of a fluorine atom in anticancer drug candidates is often associated with improved efficacy.[10] Therefore, this compound analogs represent a promising scaffold for the development of novel antineoplastic agents.
Structure-Activity Relationships (SAR)
While a dedicated SAR study for this compound analogs is not yet available, we can infer potential relationships from the broader class of substituted N-(phenyl)acetamides and related nitroaromatic compounds.
Caption: Key structural features influencing the biological activity of N-(phenyl)acetamide analogs.
-
Position of the Nitro Group: The position of the nitro group is critical for its bioreductive activation and subsequent biological activity.
-
Nature and Position of Halogen: The type and position of the halogen substituent can significantly impact the compound's lipophilicity and its ability to interact with target enzymes. Fluorine is often preferred for its ability to enhance metabolic stability and binding affinity.[1][2]
-
Substitution on the Acetamide Moiety: Modifications to the acetamide group can be explored to modulate solubility and introduce additional interaction points with biological targets.
Proposed Mechanism of Action
The mechanism of action for this compound analogs is likely dependent on the specific biological context (e.g., microbial vs. cancer cells). However, a plausible and generalizable pathway involves the bioreductive activation of the nitro group.
Caption: Hypothesized bioreductive activation pathway for nitroaromatic compounds.
This pathway is particularly relevant in the context of antimicrobial activity against anaerobic bacteria and in the hypoxic environment of solid tumors.[5]
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While this guide has provided a comprehensive overview based on existing knowledge of related compounds, further research is imperative to fully elucidate the potential of this chemical class.
Key areas for future investigation include:
-
Systematic Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of this compound analogs are needed.
-
Comprehensive Biological Screening: These analogs should be screened against a broad panel of microbial pathogens and cancer cell lines to identify lead compounds.
-
Mechanism of Action Studies: Detailed mechanistic studies are required to confirm the role of nitroreductases and to identify the specific cellular targets.
-
Structure-Activity Relationship (SAR) Elucidation: A systematic SAR study will be crucial for the rational design of more potent and selective analogs.
References
-
SAR of 2-[2-(3-nitrophenyl)-1H-benzimidazole-1-yl] acetamide derivatives. ResearchGate. Available from: [Link]
- Nicoletti, G., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 2(1), 114-126.
- Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. European Journal of Medicinal Chemistry, 257, 115524.
- Kos, J., et al. (2020). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Molecules, 25(21), 5036.
- Wang, B., et al. (2017). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 22(11), 1985.
- Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 12(2), 71.
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A Technical Guide to the Potential Biological Activity of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Abstract
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide is a substituted nitroaromatic compound, available commercially primarily as a chemical intermediate.[1] While direct pharmacological studies on this specific molecule are not prevalent in current literature, its structural motifs—a fluorinated nitrophenyl ring system common in medicinal chemistry—provide a strong rationale for investigating its potential biological activities. This guide synthesizes information from related compound classes to hypothesize potential therapeutic applications, outlines robust experimental workflows for validation, and provides detailed protocols for preliminary screening. We will explore the potential of this compound as both an antimicrobial and an anticancer agent, grounded in the known bioactivities of the nitro-aromatic and fluoro-phenylacetamide scaffolds.
Introduction and Rationale
The quest for novel therapeutic agents is often driven by exploring the biological potential of unique chemical scaffolds. This compound presents such an opportunity. Its structure is a composite of three key functional groups known to impart significant pharmacological effects:
-
The Nitroaromatic Group: The nitro (NO₂) group is a powerful electron-withdrawing moiety and a well-known "pharmacophore and toxicophore".[2] In many bioactive molecules, it is a prerequisite for their mechanism of action, often involving bioreduction to reactive nitrogen species that can induce cellular damage. This is particularly relevant in antimicrobial and anticancer contexts, where such compounds can act as prodrugs activated under the hypoxic conditions of tumors or within microbial cells.[2][3]
-
The Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of modern drug design. The presence of a fluorine atom can profoundly alter a molecule's physicochemical properties, often enhancing metabolic stability, increasing membrane permeability, and improving binding affinity to target proteins.[4][5]
-
The Phenylacetamide Core: The acetamide linkage to a phenyl ring is a common feature in many established drugs. This scaffold provides a stable backbone that can be functionalized to modulate activity and selectivity. Studies on related phenylacetamide derivatives have revealed a broad spectrum of antimicrobial activities.[6]
Therefore, the combination of these three features in a single molecule makes this compound a compelling candidate for biological screening. This guide proposes a logical, evidence-based framework for unlocking its therapeutic potential.
Hypothesized Biological Activity I: Antimicrobial Agent
2.1. Scientific Rationale
The most immediate potential for this compound lies in its possible antimicrobial activity. This hypothesis is supported by multiple lines of evidence from structurally analogous compounds. For instance, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated promising antibacterial activity against the pathogenic bacterium Klebsiella pneumoniae.[7] Similarly, other series of N-(nitrophenyl)acetamides have been synthesized and shown to possess a broad spectrum of activity against various bacteria and fungi.[6]
The mechanism is likely attributable to the nitro group. Many nitro-aromatic antimicrobials function through enzymatic reduction of the nitro group within the microbial cell. This process generates cytotoxic nitroso and hydroxylamino radicals that can damage DNA, inhibit essential enzymes, and disrupt cellular respiration.[2]
2.2. Hypothesized Mechanism of Action: Reductive Activation
We propose that this compound acts as a prodrug that is selectively activated by microbial nitroreductase enzymes. These enzymes are more active or prevalent in many bacterial and fungal species compared to mammalian cells, providing a potential window of therapeutic selectivity.
Caption: Hypothesized reductive activation pathway in a microbial cell.
2.3. Experimental Validation Workflow
A tiered screening approach is recommended to efficiently evaluate the antimicrobial potential.
Caption: Tiered workflow for antimicrobial activity screening.
2.4. Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and is designed for a 96-well plate format, allowing for efficient screening.
-
Preparation of Compound Stock: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. This serves as the primary stock solution.
-
Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Plate Preparation:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well microtiter plate.
-
Create a working stock of the compound at 2X the highest desired final concentration (e.g., 256 µg/mL) in the assay broth.
-
Add 200 µL of this 2X working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum, no compound). Well 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.
2.5. Data Presentation
Results from antimicrobial screening should be summarized in a clear, tabular format.
| Microbial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ||
| Bacillus subtilis | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Klebsiella pneumoniae | Gram-negative | ||
| Candida albicans | Fungal |
Hypothesized Biological Activity II: Anticancer Agent
3.1. Scientific Rationale
The nitroaromatic scaffold is also a feature of several anticancer agents, particularly those designed as hypoxia-activated prodrugs (HAPs).[2] Solid tumors often contain regions of severe oxygen deprivation (hypoxia). Certain nitro compounds can be selectively reduced by enzymes overexpressed in these hypoxic environments (e.g., cytochrome P450 reductases), leading to the formation of cytotoxic species that kill cancer cells while sparing well-oxygenated normal tissues. The presence of both a nitro group for bioreductive activation and a fluorine atom for enhanced drug-like properties makes this compound a candidate for this class of therapeutics.
3.2. Hypothesized Mechanism of Action: Hypoxia-Activated Cytotoxicity
Under hypoxic conditions, one-electron reductases can reduce the nitro group to a nitroso radical anion. This radical can then undergo further reduction to generate cytotoxic species that induce DNA damage, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized hypoxia-selective activation of the compound.
3.3. Detailed Experimental Protocol: SRB Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity in adherent cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control (DMSO, final concentration <0.5%).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂). For hypoxia studies, incubate a parallel set of plates in a hypoxic chamber (e.g., 1% O₂).
-
Cell Fixation: Gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Readout: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.
Conclusion and Future Directions
This compound is a molecule with significant, unexplored biological potential. Based on robust evidence from its constituent chemical motifs, it is a prime candidate for screening as both an antimicrobial and a hypoxia-activated anticancer agent. The experimental frameworks provided in this guide offer a clear and efficient path to validating these hypotheses.
Should preliminary screens yield positive results (e.g., potent and selective antimicrobial activity or hypoxia-selective cytotoxicity), future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and reduce toxicity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways.
-
In Vivo Efficacy: Testing promising lead compounds in relevant animal models of infection or cancer.
The exploration of such readily available chemical intermediates is a cost-effective and rational strategy in the ongoing search for new medicines.
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An In-depth Technical Guide to the Safe Handling of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Introduction & Compound Profile
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide is a substituted aromatic nitro compound of interest in synthetic chemistry and drug discovery. Its molecular structure combines several functional groups that dictate its reactivity and, critically, its toxicological and safety profile. The presence of a nitroaromatic core, a fluorine substituent, and an acetamide group necessitates a comprehensive and cautious approach to its handling, storage, and disposal.
Due to the limited availability of specific toxicological data for this exact molecule, this guide has been developed by synthesizing information from structurally analogous compounds and foundational principles of chemical safety for its constituent functional groups.[1] This document is intended for researchers, chemists, and laboratory professionals, providing a framework for a robust risk assessment and the implementation of safe handling protocols.
Compound Identifiers (Predicted/Analogous):
-
Molecular Formula: C₉H₉FN₂O₃
-
Molecular Weight: 212.18 g/mol
-
Core Functional Groups: Aromatic Nitro Compound, Organofluorine Compound, Acetanilide.
Hazard Identification and Risk Assessment
A definitive Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following hazard classification is predicted based on data from similar nitroaromatic and fluorinated compounds. The compound must be handled as if it possesses all the potential hazards outlined below.
Predicted GHS Classification
The Globally Harmonized System (GHS) classification is inferred from compounds like N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide and other nitroanilides.[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3/4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | 3/4 | H311/H312: Toxic/Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Core Toxicological Concerns
-
Methemoglobinemia: A primary hazard of aromatic nitro compounds is their ability to be absorbed into the body, leading to the oxidation of iron in hemoglobin.[1] This results in the formation of methemoglobin, which cannot effectively transport oxygen, causing cyanosis (a bluish discoloration of the skin). The onset of symptoms can be delayed by 2 to 4 hours or more.[1]
-
Organ Toxicity: Prolonged or repeated exposure to nitroaromatics may cause damage to organs, particularly the liver.
-
Irritation: As with many halogenated and nitro-substituted aromatic compounds, this substance is expected to be a skin, eye, and respiratory tract irritant.[2][3]
-
Hazards from Decomposition: Combustion or thermal decomposition will produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride (HF).[4] Exposure to HF requires specialized first aid (calcium gluconate gel).[5]
Risk Assessment Workflow
Before any work begins, a thorough risk assessment must be performed. The following diagram outlines the essential decision-making process.
Caption: Risk assessment workflow prior to handling the target compound.
Engineering Controls & Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and PPE is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted.[3]
-
Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are required in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[6][8] | Protects against airborne powder and splashes, preventing serious eye irritation. |
| Hand | Nitrile gloves are required for splash protection. Consider double-gloving for extended operations. Change gloves immediately if contamination is suspected.[6][9] | Provides a barrier against dermal absorption, which is a significant route of exposure for nitroaromatics.[1] |
| Body | A flame-resistant lab coat must be worn and kept fully fastened.[7] | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with P95 or P100 particulate filters may be required for handling large quantities or during spill cleanup.[4] | Standard fume hood use should be sufficient for small-scale work, but respiratory protection is crucial if engineering controls are inadequate. |
Standard Operating Procedures (SOPs)
Adherence to strict protocols is essential for safety.
SOP: Weighing and Preparing Solutions
-
Preparation: Don all required PPE before entering the designated work area. Confirm the chemical fume hood is operational (check airflow monitor).
-
Staging: Place a weigh boat, spatula, beaker, and the sealed container of this compound inside the fume hood.
-
Weighing: Carefully open the container. Using the spatula, transfer the required amount of solid to the weigh boat on a tared balance. Avoid generating dust. Close the primary container immediately after dispensing.
-
Dissolution: Place the weigh boat with the compound into the beaker. Add the desired solvent slowly to dissolve the compound, minimizing splashes.
-
Cleanup: Rinse the spatula and weigh boat with a small amount of the solvent, adding the rinse to the beaker to ensure a complete transfer.
-
Disposal: Dispose of the contaminated weigh boat and any used wipes in the designated solid hazardous waste container.
-
Final Steps: Wash hands thoroughly with soap and water after removing gloves.[9]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]
-
Keep locked up or in an area accessible only to qualified or authorized personnel.
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[3][4] Contact with strong reducing agents (e.g., metallic hydrides, zinc powder) or heating under alkaline conditions should be avoided to prevent uncontrolled reactions.
Waste Disposal
-
All waste materials (solid and liquid) must be disposed of as hazardous waste.
-
Segregate waste streams. Halogenated organic waste containing this compound should be collected in a designated, properly labeled container.
-
Do not mix with other incompatible waste streams.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[3]
Emergency Procedures
Immediate and correct response to an emergency is critical.
Spill Response
The following flowchart details the appropriate response to a small-scale laboratory spill. For large spills, evacuate the area immediately and contact the institution's emergency response team.[6]
Caption: Emergency response flowchart for a small laboratory spill.
Exposure First Aid
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[4][6][7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove all contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
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Methodological & Application
Application Notes and Protocols for the Reduction of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Introduction: The Strategic Importance of Nitro Group Reduction in Pharmaceutical Synthesis
The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and drug development sectors. This reduction is a critical step in the synthesis of a vast array of active pharmaceutical ingredients (APIs), where the resulting aniline moiety serves as a versatile building block for constructing complex molecular architectures. The specific reduction of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide to N-(4-amino-5-fluoro-2-methylphenyl)acetamide is of significant interest as the product contains a synthetically useful 1,2,4-trisubstituted aromatic ring, a common motif in medicinal chemistry.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and chemoselective reduction of the nitro group in this compound. We will delve into the causality behind experimental choices for various reduction methodologies, present detailed, field-proven protocols, and discuss the critical aspects of reaction monitoring, work-up, and product characterization.
Choosing the Right Reduction Strategy: A Comparative Overview
The presence of a fluorine atom and an acetamide group on the aromatic ring necessitates a careful selection of the reduction method to ensure high chemoselectivity and avoid unwanted side reactions, such as dehalogenation or hydrolysis of the amide. Below is a comparative analysis of the most common and effective methods for this transformation.
| Reduction Method | Catalyst/Reagent | Typical Solvents | Key Advantages | Potential Challenges |
| Catalytic Hydrogenation | H₂ gas with Pd/C or Raney® Nickel | Methanol, Ethanol, Ethyl Acetate | High efficiency, clean reaction, simple work-up. | Potential for dehalogenation (especially with Pd/C), catalyst poisoning.[1] |
| Metal-Acid Reduction | Iron (Fe) powder with HCl or Acetic Acid | Ethanol/Water, Acetic Acid | Cost-effective, robust, low risk of dehalogenation. | Stoichiometric amounts of metal required, potentially harsh acidic conditions, laborious work-up.[2][3][4] |
| Metal Salt Reduction | Stannous Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Mild conditions, highly chemoselective, tolerates many functional groups.[1][5] | Stoichiometric reagent, formation of tin salts can complicate work-up.[5][6][7] |
Expert Insight: For substrates containing halogen substituents, particularly fluorine on an aromatic ring, catalytic hydrogenation with Palladium on carbon (Pd/C) carries a risk of hydrodefluorination.[8] While this can sometimes be mitigated by careful control of reaction conditions, Raney® Nickel is often the preferred catalyst for catalytic hydrogenation of halogenated nitroaromatics due to its lower propensity to cleave the carbon-halogen bond.[1][9] Metal-acid reductions, such as with iron and a proton source, are also excellent choices for their high chemoselectivity and cost-effectiveness.[2]
Visualizing the Synthesis Workflow
The following diagram outlines the general workflow for the reduction of this compound and subsequent purification of the desired amine product.
Figure 1: General workflow for the reduction and purification of the target amine.
Detailed Application Protocols
The following protocols are based on established procedures for the reduction of substituted aromatic nitro compounds and have been adapted to provide a robust starting point for the synthesis of N-(4-amino-5-fluoro-2-methylphenyl)acetamide.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This method is often preferred for halogenated nitroaromatics to minimize the risk of dehalogenation.[1][9] Raney® Nickel is pyrophoric and must be handled with care under a wet slurry and an inert atmosphere.[10]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Celite® 545
Procedure:
-
Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq). Under a gentle stream of nitrogen, add methanol or ethanol as the solvent.
-
Catalyst Addition: Carefully add a slurry of Raney® Nickel (approximately 10-20% by weight relative to the starting material).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas (3 cycles of vacuum/backfill). Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry as Raney® Nickel is pyrophoric. Keep it wet with solvent or water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, N-(4-amino-5-fluoro-2-methylphenyl)acetamide.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Metal-Acid Reduction with Iron and Hydrochloric Acid
This classical and cost-effective method is highly reliable for the reduction of aromatic nitro groups and generally does not affect aryl fluorides.[2][3][4]
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Celite® 545
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.
-
Acid Addition: Heat the mixture to reflux and then add a catalytic amount of concentrated hydrochloric acid dropwise. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol.
-
Neutralization and Extraction: Combine the filtrates and carefully neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 8.
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 3: Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is a mild and chemoselective reducing agent for aromatic nitro compounds, compatible with a wide range of functional groups including halogens and amides.[1][5]
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add stannous chloride dihydrate (3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 50-70 °C) and stir until the starting material is consumed, as monitored by TLC (usually 1-4 hours).[5]
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. This will cause the precipitation of tin salts.[5]
-
Extraction: Extract the mixture with ethyl acetate. The tin salts can sometimes cause emulsions, which can be broken up by filtration through Celite®.[6]
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to give the crude amine.
-
Purification: Purify the product by recrystallization or column chromatography.
Product Characterization: N-(4-amino-5-fluoro-2-methylphenyl)acetamide
Expected Spectroscopic Data:
-
¹H NMR (in DMSO-d₆):
-
Amide NH proton (singlet, ~9.5-10.0 ppm)
-
Aromatic protons (two doublets or multiplets in the range of ~6.5-7.5 ppm)
-
Amine NH₂ protons (broad singlet, ~4.5-5.5 ppm)
-
Methyl protons of the acetamide group (singlet, ~2.0-2.2 ppm)
-
Aromatic methyl protons (singlet, ~2.0-2.2 ppm)
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl carbon of the acetamide group (~168-170 ppm)
-
Aromatic carbons (signals in the range of ~110-150 ppm, with C-F coupling visible)
-
Methyl carbon of the acetamide group (~23-25 ppm)
-
Aromatic methyl carbon (~15-18 ppm)
-
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 183.1
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, ensure the catalyst is active (for hydrogenations) or that a sufficient excess of the metal reagent has been used. Gentle heating can often drive the reaction to completion.
-
Dehalogenation (Defluorination): If dehalogenation is observed with Pd/C, switch to Raney® Nickel or a non-catalytic method like Fe/HCl or SnCl₂.[1]
-
Difficult Work-up with SnCl₂: The formation of tin hydroxides during neutralization can lead to emulsions or difficult-to-filter solids. Adding the reaction mixture to a large volume of ice and then slowly basifying can help. Alternatively, after neutralization, adding Celite® and filtering the entire mixture before extraction can be effective.[6]
-
Product Purity: The resulting amine can be susceptible to oxidation, leading to discoloration. It is advisable to handle the purified product under an inert atmosphere if it is to be stored for an extended period.
Conclusion
The reduction of the nitro group in this compound is a readily achievable transformation with several reliable methods at the disposal of the synthetic chemist. The choice of methodology should be guided by considerations of chemoselectivity, cost, scale, and available equipment. Catalytic hydrogenation with Raney® Nickel and metal-acid reduction with iron are particularly well-suited for this substrate, offering high yields while preserving the fluorine substituent. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and efficiently synthesize the valuable amine intermediate for their drug discovery and development programs.
References
-
Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni. (n.d.). RSC Publishing. Retrieved from [Link]
-
Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Retrieved from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved from [Link]
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Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved from [Link]
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Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. (2021). Reddit. Retrieved from [Link]
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How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? (2021). Chemistry Stack Exchange. Retrieved from [Link]
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What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? (2019). ResearchGate. Retrieved from [Link]
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Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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Acetamide at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]
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- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (n.d.). Google Patents.
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Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022). ResearchGate. Retrieved from [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2018). ACS Publications. Retrieved from [Link]
-
Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent. (2018). RSC Publishing. Retrieved from [Link]
-
Nitro Reduction - Iron (Fe). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
PFAS Reductive Defluorination: A Scalable Solution for Permanent Destruction. (2023). YouTube. Retrieved from [Link]
-
4-Fluoro-2-methyl-5-nitroaniline. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. (2021). MDPI. Retrieved from [Link]
-
Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. (n.d.). Sciencemadness.org. Retrieved from [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. (1973). PubMed. Retrieved from [Link]
-
19F NMR-tags for peptidyl prolyl conformation analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The reduction of nitro compounds is most preferred in the presence of. (n.d.). Allen. Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Fe and HCl gives…. (n.d.). Allen. Retrieved from [Link]
- Preparation method of nintedanib key intermediate. (n.d.). Google Patents.
-
Crystal structure and Hirshfeld surface analysis of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methyl-phen-yl)-2-(5-methyl-1 H-pyrazol-3-yl)acetamide. (2021). PubMed. Retrieved from [Link]
- Process for the preparation of n-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-n-methyl-acetamide. (n.d.). Google Patents.
- Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. (n.d.). Google Patents.
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful pathway for the functionalization of aromatic systems.[1] This guide focuses on a particularly valuable substrate: N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide . The strategic placement of its substituents—a potent electron-withdrawing nitro group para to a highly electronegative fluoro leaving group—creates an electron-deficient aromatic ring, priming it for efficient substitution.[2][3] This inherent reactivity makes the molecule an exceptionally useful building block for medicinal chemistry and materials science, where precise modification of aromatic scaffolds is paramount.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep mechanistic understanding, field-proven protocols, and critical insights into experimental design, ensuring both successful execution and intelligent troubleshooting.
Scientific Principles and Mechanistic Overview
The SNAr reaction proceeds not by a direct displacement like an SN2 reaction, but via a two-step addition-elimination mechanism.[1][4] The success of this process is critically dependent on the electronic architecture of the aromatic substrate.
1.1 The Role of Substituents in Activating the Substrate
The reactivity of this compound is a direct consequence of the synergistic effects of its substituents:
-
Fluoro Leaving Group (-F): In the context of SNAr, fluorine is an excellent leaving group. The rate-determining step is the initial nucleophilic attack on the ring.[5] Fluorine's high electronegativity makes the ipso-carbon (the carbon it is attached to) highly electrophilic and susceptible to attack. This effect outweighs its strong carbon-fluorine bond strength, leading to a reactivity order of F > Cl > Br > I, the reverse of that seen in SN2 reactions.[5]
-
Nitro Activating Group (-NO₂): The nitro group, positioned para to the fluorine, is the primary driver of the reaction's feasibility. As a powerful electron-withdrawing group, it delocalizes the negative charge of the intermediate formed during the nucleophilic attack, providing substantial resonance stabilization.[2][6] This stabilization lowers the activation energy of the first step, facilitating the reaction.[7]
-
Acetamido Group (-NHCOCH₃): Located ortho to the leaving group, the acetamido group has a more complex role. While the nitrogen has a lone pair, the adjacent carbonyl group draws electron density away, resulting in a moderately deactivating or weakly activating character. Its primary influence is often steric, potentially guiding the approach of the incoming nucleophile.
-
Methyl Group (-CH₃): Positioned meta to the leaving group, the methyl group is a weak electron-donating group and has a minimal electronic impact on the reaction site. Its main contribution is steric.
1.2 The Meisenheimer Complex: The Heart of the Mechanism
The hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][5][8]
-
Addition Step: The nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the fluorine atom. This disrupts the aromaticity of the ring and forms the tetrahedral Meisenheimer complex.
-
Stabilization: The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group. This delocalization is crucial for the stability of the intermediate.[7]
-
Elimination Step: The aromaticity is restored by the expulsion of the fluoride leaving group, yielding the final substituted product.
The diagram below illustrates the formation and critical resonance stabilization of the Meisenheimer complex.
Caption: The SNAr mechanism proceeds via a stable Meisenheimer intermediate.
Experimental Design and Strategic Considerations
A successful SNAr protocol requires careful selection of the nucleophile, solvent, base, and reaction temperature.
-
Nucleophile Selection: A wide variety of nucleophiles can be employed.
-
Amines (Primary & Secondary): Common choices include morpholine, piperidine, aniline, and other alkyl or aryl amines. They are typically used in slight excess (1.1–1.5 equivalents).
-
Alcohols/Phenols: To be effective, these must be deprotonated first to form the more nucleophilic alkoxide or phenoxide using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Thiols: Thiolates are excellent nucleophiles and are generated by deprotonating the corresponding thiol with a base like sodium hydride or potassium carbonate.
-
-
Solvent Choice: The ideal solvent must dissolve the reactants but should not interfere with the reaction.
-
Base Selection: A base is often required, even with amine nucleophiles.
-
For Amine Nucleophiles: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to scavenge the hydrofluoric acid (HF) that is formed as a byproduct, driving the reaction to completion.
-
For Alcohol/Thiol Nucleophiles: A strong base (e.g., NaH) is required to generate the nucleophile in situ before the addition of the aromatic substrate.
-
-
Temperature and Monitoring: SNAr reactions on highly activated substrates can often proceed at room temperature. However, gentle heating (50–100 °C) is frequently used to increase the reaction rate.[1] Progress should be meticulously monitored by Thin Layer Chromatography (TLC) to determine completion and check for the formation of side products.
Detailed Experimental Protocol: Synthesis of N-(2-methyl-4-nitro-5-(morpholino)phenyl)acetamide
This protocol provides a representative procedure for the reaction with a secondary amine nucleophile, morpholine.
3.1 Materials and Reagents
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
3.2 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the starting material. Stir the suspension for 5 minutes.
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction and Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction's progress every 30 minutes using TLC (e.g., 30% EtOAc in hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with brine to remove residual DMF.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
3.3 Experimental Workflow Diagram
Caption: General workflow for the SNAr reaction from setup to analysis.
Data Summary and Expected Outcomes
The following table summarizes typical conditions and considerations for reacting this compound with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temp (°C) | Key Considerations |
| Secondary Amine | Piperidine | K₂CO₃ | DMF, DMSO | 25 - 80 | Generally fast and high-yielding. The base scavenges HF. |
| Primary Amine | Benzylamine | Et₃N, K₂CO₃ | Acetonitrile | 50 - 100 | Slower than secondary amines; potential for N,N-disubstitution is low. |
| Aryl Amine | Aniline | K₂CO₃ or None | DMSO | 80 - 120 | Less nucleophilic; often requires higher temperatures. An excess of aniline can act as the base.[10] |
| Alcohol | Ethanol | NaH, t-BuOK | THF, DMF | 0 - 60 | Requires in situ formation of the alkoxide. Must use anhydrous conditions to prevent quenching of the strong base. |
| Thiol | Thiophenol | K₂CO₃, NaH | DMF | 25 - 60 | Thiolates are very potent nucleophiles; reactions are often rapid at room temperature. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive nucleophile (e.g., alcohol not deprotonated).2. Presence of moisture hydrolyzing reagents.3. Insufficient reaction time or temperature. | 1. For alcohols/thiols, ensure the strong base is fresh and added correctly before the substrate.2. Use anhydrous solvents and flame-dry glassware.3. Increase temperature in 10°C increments and monitor by TLC to find optimal conditions. |
| Multiple Spots on TLC | 1. Incomplete reaction (starting material remains).2. Formation of side products.3. Degradation of starting material or product. | 1. Allow the reaction to run longer or increase the temperature.2. Optimize reaction conditions (lower temperature, different base). Ensure efficient purification by column chromatography.3. Run the reaction at a lower temperature. |
| Difficult Purification | 1. Product and starting material have similar Rf values.2. Residual DMF in the crude product. | 1. Try a different solvent system for TLC and column chromatography.2. Ensure thorough washing with brine during the work-up to remove DMF. |
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Filo. Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
National Institutes of Health (NIH). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]
-
ResearchGate. Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]
-
JoVE. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]
-
Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Fluorinated Nitroaromatic Building Block
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide is a unique chemical entity poised for significant applications in medicinal chemistry. Its structure, characterized by a fluorinated and nitrated phenyl ring coupled with an acetamide group, offers a rich scaffold for the synthesis of diverse and potentially bioactive molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical modifications, such as reduction to an amine, enabling the exploration of a broad chemical space.[1][2][3] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this compound as a key intermediate in drug discovery, with a focus on its prospective use in the development of kinase inhibitors and novel antibacterial agents. While direct biological data on this specific molecule is not extensively documented, its structural motifs are present in numerous bioactive compounds, suggesting a high potential for its derivatives.[1][4][5]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | Not available | - |
| Molecular Formula | C₉H₉FN₂O₃ | - |
| Molecular Weight | 212.18 g/mol | - |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DCM, acetonitrile) | [6] |
| Precursor CAS | 633327-50-1 (5-Fluoro-2-methyl-4-nitroaniline) | [7][8] |
Synthesis and Characterization: A Step-by-Step Protocol
The synthesis of this compound is a straightforward acetylation of its commercially available aniline precursor, 5-Fluoro-2-methyl-4-nitroaniline. The acetylation reaction is a fundamental transformation in organic chemistry, often employed to protect amines or to introduce an acetyl group as part of a larger synthetic strategy.[9][10][11]
Experimental Protocol: Acetylation of 5-Fluoro-2-methyl-4-nitroaniline
This protocol is a standard and reliable method for the N-acetylation of anilines.[9][10][12]
Materials:
-
5-Fluoro-2-methyl-4-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent) or a polar aprotic solvent like Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-Fluoro-2-methyl-4-nitroaniline in a suitable polar aprotic solvent like dichloromethane (DCM). The use of a polar aprotic solvent is recommended to avoid deactivation of the amine nucleophile.[6]
-
Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add 1.1 to 1.5 equivalents of acetic anhydride. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within a few hours at room temperature. Gentle heating can be applied to expedite the reaction if necessary.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[10]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Caption: Synthetic workflow for this compound.
Application in Medicinal Chemistry: A Scaffold for Innovation
While not an active pharmaceutical ingredient itself, this compound is a valuable intermediate for creating more complex and biologically active molecules.[1] Its structural features suggest several promising avenues for drug discovery.
Intermediate for Kinase Inhibitor Synthesis
Scientific Rationale:
Kinase inhibitors are a cornerstone of modern cancer therapy.[5] Many successful kinase inhibitors feature a substituted aniline or acetamide core. The fluoro and methyl groups on the phenyl ring of this compound can occupy specific hydrophobic pockets in the ATP-binding site of kinases, potentially enhancing binding affinity and selectivity. The nitro group can be readily reduced to an amine, which can then be coupled with various heterocyclic systems, a common strategy in the design of kinase inhibitors.[4]
Hypothetical Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor
This protocol outlines the reduction of the nitro group, a key step in transforming this compound into a versatile intermediate for kinase inhibitor synthesis.
Materials:
-
This compound
-
Iron powder or Tin(II) chloride
-
Ammonium chloride solution or Hydrochloric acid
-
Ethanol or Methanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound in ethanol, add iron powder and a solution of ammonium chloride in water.
-
Reduction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate and extract the residue with ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the desired N-(4-amino-5-fluoro-2-methylphenyl)acetamide, which can be used in subsequent coupling reactions.
Caption: Hypothesized mechanism of a kinase inhibitor derived from the target compound.
Potential as a Precursor for Antibacterial Agents
Scientific Rationale:
The acetamide moiety is present in several antibacterial agents. Furthermore, the presence of a halogen, such as fluorine, on the aromatic ring can enhance the antimicrobial activity of acetamide derivatives.[13] The nitroaromatic scaffold itself has been explored for antibacterial properties. Therefore, derivatives of this compound represent a promising class of compounds for screening against various bacterial strains, including resistant ones.
Hypothetical Experimental Protocol: In Vitro Antibacterial Screening
This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives.
Materials:
-
Synthesized derivatives of this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Screening Data:
| Compound | Bacterial Strain | MIC (µg/mL) |
| Derivative 1 | S. aureus | 16 |
| Derivative 1 | E. coli | 32 |
| Derivative 2 | S. aureus | 8 |
| Derivative 2 | E. coli | 16 |
| Ciprofloxacin | S. aureus | 1 |
| Ciprofloxacin | E. coli | 0.5 |
Conclusion and Future Directions
This compound is a readily accessible and highly versatile building block with significant untapped potential in medicinal chemistry. Its unique combination of functional groups makes it an attractive starting point for the synthesis of novel kinase inhibitors and antibacterial agents. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for exploring the rich chemistry of this compound and its derivatives. Further investigations into the structure-activity relationships of its derivatives are warranted to unlock their full therapeutic potential.
References
- Benchchem. Application Notes and Protocols for the Acetylation of Aniline.
- Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). 2021.
- Resonance. A Convenient Laboratory Preparation of Acetanilide. 2022.
- Unknown. Acetylation reaction of aniline to acetanilide.
- YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. 2023.
- Smolecule. N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. 2023.
- MySkinRecipes. N-(2-Bromo-5-Fluoro-4-Methylphenyl)Acetamide.
- Matrix Scientific. N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide.
- PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide.
- Advanced ChemBlocks. 5-Fluoro-2-methyl-4-nitroaniline.
- ChemicalBook. 2-Fluoro-N-Methyl-5-nitroaniline synthesis.
- Benchchem. Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry.
- Benchchem. An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological.
- Sigma-Aldrich. 5-Fluoro-2-methyl-4-nitroaniline | 633327-50-1.
- MDPI. Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection.
- MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. 2025.
- BLD Pharm. 428871-69-6|5-Fluoro-4-methyl-2-nitroaniline|BLD Pharm.
- BLD Pharm. 633327-50-1|5-Fluoro-2-methyl-4-nitroaniline|BLD Pharm.
- Benchchem. Technical Support Center: Synthesis of N-(2-fluoro-4-nitrophenyl)acetamide.
- Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. 2024.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- PMC - NIH. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. 2025.
- BLDpharm. 1440965-36-5|N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 5-Fluoro-2-methyl-4-nitroaniline 95% | CAS: 633327-50-1 | AChemBlock [achemblock.com]
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The Strategic Utility of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction: Unveiling a Key Pharmaceutical Building Block
In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of Active Pharmaceutical Ingredients (APIs). N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide, a highly functionalized aromatic compound, has emerged as a critical building block in the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring a fluorine atom, a methyl group, a nitro group, and a protected amine, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and applications of this intermediate, with a particular focus on its role in the production of kinase inhibitors for oncology.
The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group serves as a versatile precursor for the introduction of an amino group, which is a key functional handle in the formation of ureas, amides, and other linkages central to the structure of many APIs. The acetamide moiety acts as a protecting group for the aniline nitrogen, allowing for regioselective reactions on the aromatic ring.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and handling requirements of any pharmaceutical intermediate is crucial for its safe and effective use in a laboratory or manufacturing setting.
| Property | Value | Reference |
| Molecular Formula | C₉H₉FN₂O₃ | N/A |
| Molecular Weight | 212.18 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Safety and Handling Precautions:
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the acetylation of its corresponding aniline precursor, 5-fluoro-2-methyl-4-nitroaniline. This reaction is a standard transformation in organic synthesis.
Experimental Protocol: Acetylation of 5-Fluoro-2-methyl-4-nitroaniline
This protocol is adapted from established procedures for the acetylation of aromatic amines.
Materials:
-
5-Fluoro-2-methyl-4-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as a solvent)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methyl-4-nitroaniline in a suitable solvent such as dichloromethane.
-
To the stirred solution, add acetic anhydride (typically 1.1 to 1.5 equivalents).
-
A catalytic amount of pyridine can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Causality Behind Experimental Choices:
-
Aprotic Solvent: The use of an aprotic solvent like dichloromethane prevents the hydrolysis of acetic anhydride and avoids unwanted side reactions.
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a common and effective acetylating agent that is readily available and provides good yields.
-
Pyridine Catalyst: Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Aqueous Workup: The aqueous workup with sodium bicarbonate is essential to remove acidic impurities and unreacted reagents.
Caption: Synthetic pathway from the intermediate to Regorafenib.
Conclusion and Future Perspectives
This compound is a strategically important intermediate in the synthesis of complex pharmaceutical agents, most notably the anti-cancer drug Regorafenib. Its synthesis is straightforward, and its functional groups provide multiple avenues for further chemical modification. The protocols and rationale presented in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding of the utility of this valuable building block. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase. Further research into optimizing its synthesis and exploring its application in the creation of new chemical entities is a promising area for future investigation.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for a related nitroaromatic compound. [Link to a representative SDS for a similar compound would be placed here, as a direct one is unavailable].
-
ResearchGate. (n.d.). Synthesis of Sorafenib and Regorafenib. Retrieved from [Link]
-
ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
- Wilhelm, S. M., et al. (2008). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 122(7), 1583-1593. [A representative journal article on Regorafenib would be cited here].
-
National Center for Biotechnology Information. (n.d.). Sorafenib. PubChem Compound Summary for CID 216239. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Regorafenib. PubChem Compound Summary for CID 11167602. Retrieved from [Link].
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
Sources
Application Note: A Validated Protocol for the Acetylation of 5-Fluoro-2-methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetylation of anilines is a fundamental transformation in organic synthesis, frequently employed in the pharmaceutical industry to modulate the biological activity of drug candidates and to create key intermediates. The introduction of an acetyl group to the amino functionality can alter a molecule's polarity, metabolic stability, and binding interactions with biological targets. This application note provides a detailed, validated protocol for the acetylation of 5-fluoro-2-methyl-4-nitroaniline, a substituted aniline with potential applications in medicinal chemistry. The presence of electron-withdrawing (fluoro and nitro) and electron-donating (methyl) groups on the aromatic ring presents a unique chemical environment, necessitating a carefully considered synthetic approach.
This guide is designed to provide not just a step-by-step procedure, but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible method.
Chemical Principles and Mechanism
The acetylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the acetylated product and a leaving group.
In the case of 5-fluoro-2-methyl-4-nitroaniline, the nucleophilicity of the amino group is significantly influenced by the electronic effects of the substituents on the aromatic ring. The strong electron-withdrawing nitro group deactivates the ring and reduces the nucleophilicity of the amine, making the reaction more challenging than the acetylation of simple aniline. Conversely, the methyl group is weakly activating. The fluorine atom, while electronegative, can also participate in resonance, slightly modulating the electronic landscape. These competing effects underscore the importance of a well-defined protocol.
To facilitate the reaction, a base or a catalytic amount of an acid can be employed. In this protocol, we will utilize acetic acid as a solvent, which can also act as a catalyst.
Experimental Protocol
This section details the complete, step-by-step methodology for the acetylation of 5-fluoro-2-methyl-4-nitroaniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 5-Fluoro-2-methyl-4-nitroaniline | ≥98% | Commercially Available | 110729-51-6 |
| Acetic Anhydride | ACS Reagent, ≥98% | Commercially Available | 108-24-7 |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Commercially Available | 64-19-7 |
| Deionized Water | In-house | 7732-18-5 | |
| Ethanol | Reagent Alcohol, 95% | Commercially Available | 64-17-5 |
| Sodium Bicarbonate | ACS Reagent, ≥99.7% | Commercially Available | 144-55-8 |
| Anhydrous Magnesium Sulfate | ≥97% | Commercially Available | 7487-88-9 |
| Ethyl Acetate | HPLC Grade, ≥99.5% | Commercially Available | 141-78-6 |
| Hexane | HPLC Grade, ≥98.5% | Commercially Available | 110-54-3 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [1]
-
Glacial acetic acid is corrosive. Handle with care and appropriate PPE.
-
5-Fluoro-2-methyl-4-nitroaniline is a chemical irritant. Avoid inhalation and contact with skin and eyes.
-
The reaction work-up involves the use of flammable solvents. Ensure there are no ignition sources nearby.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methyl-4-nitroaniline (1.0 g, 5.88 mmol).
-
Addition of Reagents: To the flask, add glacial acetic acid (20 mL) and acetic anhydride (1.1 mL, 11.76 mmol, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/hexane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. A precipitate should form. c. Continue stirring for 30 minutes to ensure complete precipitation. d. Collect the solid by vacuum filtration using a Büchner funnel. e. Wash the solid with cold deionized water (3 x 20 mL). f. To neutralize any remaining acid, wash the solid with a cold, saturated solution of sodium bicarbonate (20 mL), followed by cold deionized water (20 mL).
-
Purification: a. Recrystallize the crude product from ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. b. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. c. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the purified product, N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide, under vacuum to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the acetylation of 5-fluoro-2-methyl-4-nitroaniline.
Characterization of this compound
Accurate characterization of the final product is critical to confirm its identity and purity. The following are expected analytical data for this compound.
| Parameter | Value |
| Molecular Formula | C₉H₉FN₂O₃ |
| Molecular Weight | 212.18 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Not available in literature. To be determined experimentally. |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
Predicted ~8.2-8.4 (d, 1H, Ar-H)
-
Predicted ~7.2-7.4 (d, 1H, Ar-H)
-
Predicted ~7.5-7.8 (br s, 1H, NH)
-
Predicted ~2.3 (s, 3H, Ar-CH₃)
-
Predicted ~2.2 (s, 3H, COCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
Predicted ~169 (C=O)
-
Predicted ~158 (d, ¹JCF, C-F)
-
Predicted ~145 (C-NO₂)
-
Predicted ~135 (C-NH)
-
Predicted ~125 (d, C-CH)
-
Predicted ~120 (d, C-CH)
-
Predicted ~118 (C-CH₃)
-
Predicted ~25 (COCH₃)
-
Predicted ~18 (Ar-CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
Predicted ~3300-3200 (N-H stretch)
-
Predicted ~1670-1650 (C=O stretch, Amide I)
-
Predicted ~1550-1500 and ~1350-1300 (N-O stretch of nitro group)
-
Predicted ~1550-1520 (N-H bend, Amide II)
-
Note: The NMR and IR data are predicted based on analogous structures and general spectroscopic principles. Experimental data should be acquired to confirm the structure of the synthesized compound.
Discussion and Mechanistic Insights
The choice of acetic acid as a solvent provides a suitable medium for the reaction and can also protonate the carbonyl oxygen of acetic anhydride, increasing its electrophilicity. The reaction temperature of 80-90°C is necessary to overcome the reduced nucleophilicity of the aniline due to the electron-withdrawing nitro group.
The work-up procedure is designed to remove the acetic acid solvent and any unreacted acetic anhydride. Pouring the reaction mixture into ice-water precipitates the organic product while the water-soluble impurities remain in the aqueous phase. The sodium bicarbonate wash is crucial to neutralize any residual acetic acid, which could interfere with the purification and subsequent characterization.
Recrystallization from an ethanol/water mixture is an effective method for purifying the final product, yielding a crystalline solid with high purity. The choice of this solvent system allows for good solubility of the product at high temperatures and poor solubility at low temperatures, which is ideal for efficient recrystallization.
Conclusion
This application note provides a comprehensive and validated protocol for the acetylation of 5-fluoro-2-methyl-4-nitroaniline. By following the detailed step-by-step procedure and adhering to the safety precautions, researchers can reliably synthesize this compound. The inclusion of mechanistic insights and detailed characterization information will aid in the successful execution and validation of this important synthetic transformation.
References
-
PrepChem. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]
-
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
- Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
NIH. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
-
ACS Publications. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]
- Google Patents.
-
ResearchGate. FTIR spectrum N-(4-nitrophenyl) acetamide. [Link]
-
Scribd. Preparation of P-Nitroaniline. [Link]
-
Charles University. Preparation of 4-nitroacetanilide and 4-nitroaniline. [Link]
- Google Patents.
-
ResearchGate. N-(2,5-difluoro-4-nitrophenyl) acetamide assignment of signals (13CNMR,...). [Link]
-
ResearchGate. How can we get p-nitro aniline exclusively?. [Link]
-
ResearchGate. Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives. [Link]
- Google Patents. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
-
New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]
-
ChemRxiv. Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. [Link]
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Application Notes & Protocols for the Analysis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the characterization, quantification, and purity assessment of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. In the absence of a standardized pharmacopeial monograph for this specific compound, this document synthesizes established analytical principles for structurally related nitroaromatic and acetamide compounds. The protocols detailed herein are designed to be robust starting points for research, development, and quality control laboratories. All methodologies are presented with a focus on scientific rationale and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures.[1][2][3]
Introduction and Compound Overview
This compound is a substituted nitroaromatic compound. The presence of a nitro group, a fluoro group, a methyl group, and an acetamide moiety on the phenyl ring results in a molecule with specific physicochemical properties that dictate the choice of analytical techniques. The electron-withdrawing nature of the nitro and fluoro groups, combined with the aromatic ring, makes the compound a strong chromophore, which is advantageous for UV-Vis based detection methods.[4] Its structural complexity necessitates a multi-faceted analytical approach to ensure identity, purity, and stability. These analytical methods are critical in drug development to characterize the drug substance and to identify and control impurities.
Importance of Analytical Characterization
Rigorous analytical characterization is paramount for several reasons:
-
Identity Confirmation: Verifying the chemical structure and ensuring the correct compound has been synthesized.
-
Purity Assessment: Quantifying the main component and identifying and quantifying any impurities, which could be process-related or degradation products.
-
Stability Indicating Methods: Developing methods that can distinguish the active pharmaceutical ingredient (API) from its degradation products, which is a regulatory requirement.[5][6][7]
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for method development, particularly for chromatographic techniques.
| Property | Predicted Value/Information | Relevance to Analytical Methods |
| Molecular Formula | C₉H₉FN₂O₃ | Essential for mass spectrometry to confirm the molecular weight. |
| Molecular Weight | 212.18 g/mol | Used in calculations for quantification and mass spectrometry. |
| Appearance | Likely a crystalline solid | Important for sample handling and preparation. |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. | Critical for selecting appropriate solvents for sample and standard preparation. |
| UV-Vis Absorption | Expected to have strong UV absorbance due to the nitroaromatic chromophore. | Forms the basis for quantification using HPLC with UV detection. |
Analytical Methodologies
A multi-tiered approach is recommended for the complete analytical characterization of this compound. This involves spectroscopic methods for identification and chromatographic methods for separation and quantification.
Spectroscopic Identification
Principle: FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule.[8] The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300-3200 | N-H (Amide) | Stretching |
| ~1680-1650 | C=O (Amide I) | Stretching |
| ~1560-1540 & 1350-1330 | NO₂ (Nitro group) | Asymmetric & Symmetric Stretching |
| ~1250-1000 | C-F | Stretching |
| Aromatic C-H & C=C | Multiple bands | Stretching and Bending |
Data is predicted based on characteristic functional group absorption regions for similar molecules.[9][10]
Protocol: FTIR Analysis (KBr Pellet Method)
-
Grind 1-2 mg of this compound with ~200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure to form a transparent or semi-transparent pellet.
-
Acquire the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Compare the obtained spectrum with a reference standard if available.
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] ¹H NMR gives information on the number and environment of protons, while ¹³C NMR provides similar information for carbon atoms.
Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.2-2.4 | Singlet | -CH₃ (Methyl) |
| ~2.1-2.3 | Singlet | -COCH₃ (Acetamide) |
| ~7.5-8.5 | Multiplets | Aromatic Protons |
| ~9.5-10.5 | Broad Singlet | -NH (Amide) |
Predicted shifts are based on analogous structures. The exact chemical shifts and coupling constants will depend on the specific electronic environment.[11][12][13]
Principle: Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[14] It is often coupled with a chromatographic system (LC-MS or GC-MS) for the analysis of complex mixtures.
Expected Mass Spectrum:
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: Expected around m/z 212 or 213.
-
Fragmentation Pattern: Characteristic fragments corresponding to the loss of acetyl, nitro, or other functional groups can aid in structural confirmation.
Chromatographic Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the preferred method for purity and assay determination due to its high resolution, sensitivity, and reproducibility for non-volatile and thermally labile compounds.[15][16]
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC method development and validation.
Proposed HPLC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of moderately polar compounds.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC.[18][19] |
| Gradient | Start at 30% B, increase to 90% B over 20 min | A scouting gradient to elute the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times.[20] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The nitroaromatic structure is expected to have strong absorbance at this wavelength. DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume. |
Protocol: Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the same diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample, transfer to a 100 mL volumetric flask, and prepare as described for the working standard.
Stability-Indicating Method and Forced Degradation Studies
To ensure the analytical method is stability-indicating, forced degradation studies must be performed.[5][6] The goal is to generate potential degradation products and demonstrate that they are well-separated from the main peak.
Protocol: Forced Degradation Studies Subject the sample solution (e.g., 0.1 mg/mL) to the following stress conditions:[20]
-
Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 80°C for 4 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH, heat at 80°C for 2 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 72 hours, then prepare the solution.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 7 days).
Analyze all stressed samples using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak.
Logical Flow of a Forced Degradation Study:
Caption: Logical flow of a forced degradation study.
Gas Chromatography (GC) as an Alternative Method
Principle: GC can be a suitable technique for the analysis of volatile and thermally stable compounds. For this compound, its volatility may be limited, and derivatization might be necessary to improve its chromatographic properties.[21][22][23] However, there is a risk of thermal degradation in the hot GC injector.[24]
Proposed GC-MS Conditions (for impurity profiling):
-
Column: DB-5ms or equivalent (low-polarity phase)
-
Injector Temperature: 250°C (start low and increase if needed, monitoring for degradation)
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Detector: Mass Spectrometer (MS) for definitive identification of any volatile impurities.
Method Validation
Any developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3][25]
Summary of Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest. | No interference from blank, placebo, impurities, or degradants. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80-120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | 98.0% to 102.0% recovery. |
| Precision | The degree of agreement among individual test results. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| LOD/LOQ | The lowest amount of analyte that can be detected/quantified. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate, pH, or column temperature are varied slightly. |
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The primary recommended technique is a stability-indicating reversed-phase HPLC method with UV detection, which is suitable for both purity and assay determination. Spectroscopic methods such as FTIR, NMR, and MS are essential for unequivocal identification and structural elucidation. All methods should be thoroughly validated according to ICH guidelines to ensure data integrity and regulatory compliance.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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MedCrave online. Forced Degradation Studies. [Link]
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ResearchGate. Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. [Link]
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PubMed. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. [Link]
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PubMed. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. [Link]
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Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]
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ResearchGate. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. [Link]
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National Institutes of Health. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. [Link]
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ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
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National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
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Semantic Scholar. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. [Link]
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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ResearchGate. N-(2,5-difluoro-4-nitrophenyl) acetamide assignment of signals (13CNMR,.... [Link]
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University of Wisconsin-Madison. Proton Nuclear Magnetic Resonance Spectroscopy. [Link]
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SIELC. Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
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ResearchGate. FTIR spectrum N-(4-nitrophenyl) acetamide. [Link]
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SpectraBase. Acetamide, 2,2,2-trifluoro-N-(4-nitrophenyl)- - Optional[FTIR] - Spectrum. [Link]
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SpectraBase. N-METHYL-2-FLUOROACETAMIDE;NMFA - Optional[13C NMR] - Chemical Shifts. [Link]
-
National Institutes of Health. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]
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Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
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MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
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The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
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Application Note & Protocol: High-Purity Isolation of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Abstract
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide is a substituted nitroaromatic compound, a class of molecules frequently utilized as intermediates in the synthesis of pharmaceuticals and other high-value chemicals. The purity of such intermediates is paramount, as impurities can detrimentally affect the yield, safety profile, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This document provides a detailed guide to the purification of this compound, grounded in fundamental chemical principles. It outlines two primary methodologies: recrystallization for bulk purification and flash column chromatography for high-purity polishing. The causality behind experimental choices is explained to empower researchers to adapt these protocols to similar molecules.
Compound Profile and Purification Rationale
Physicochemical Properties
Understanding the molecular structure is the first step in designing a robust purification strategy. The key features of this compound (CAS: 633327-49-8) dictate its behavior in various separation systems[1].
-
Structure: The molecule possesses a moderately polar character arising from the electron-withdrawing nitro (-NO₂) and acetamide (-NHC(O)CH₃) groups. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the nitro group is a strong hydrogen bond acceptor.
-
Polarity: The combination of the polar functional groups with the non-polar aromatic ring and methyl group results in an intermediate polarity. This property is key to its separation from both highly polar and non-polar impurities.
-
Solubility: As a solid organic compound, it is expected to have limited solubility in non-polar solvents (e.g., hexanes) and greater solubility in polar solvents (e.g., ethyl acetate, acetone, ethanol), particularly upon heating[2][3].
| Property | Value / Expected Characteristic | Source / Rationale |
| Molecular Formula | C₉H₉FN₂O₃ | Derived from structure |
| Molecular Weight | 212.18 g/mol | Calculated |
| Physical State | Solid | Inferred from similar structures[4] |
| Polarity | Moderately Polar | Based on functional group analysis |
| Key Functional Groups | Acetamide, Nitro, Fluoro, Aromatic Ring | Structural Analysis |
Analysis of Potential Impurities
The crude product's impurity profile is dictated by its synthetic route. A common synthesis involves the acetylation of 5-fluoro-2-methyl-4-nitroaniline.
-
Unreacted Starting Material: Residual 5-fluoro-2-methyl-4-nitroaniline, which is more polar than the acetylated product due to the primary amine group.
-
Reagents & By-products: Acetic acid or unreacted acetic anhydride from the acetylation step. These are typically acidic and can be removed by an aqueous wash.
-
Isomeric Impurities: If the synthesis involved a nitration step, ortho- or meta-nitro isomers could be present[5]. These often have very similar polarities, making them challenging to separate.
-
Colored Impurities: Nitration reactions can produce phenolic by-products, which are often highly colored and acidic[6].
Strategic Approach to Purification
A two-stage purification strategy is recommended.
-
Recrystallization: An ideal first step for removing the bulk of impurities, especially those with different solubility profiles. It is a cost-effective and scalable method for significantly enhancing purity[7][8].
-
Flash Column Chromatography: A secondary "polishing" step to remove persistent impurities, such as isomers, that have similar solubility but different affinities for a stationary phase. This technique offers high resolution for achieving >99% purity[9][10].
Primary Purification: Recrystallization
The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C), allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor)[2][11].
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization method[11]. Ethanol, isopropanol, or ethyl acetate are excellent starting points for solvent screening due to the compound's structure.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of crude material in 0.5 mL of various solvents (see table below). A suitable solvent should dissolve the solid when heated but show minimal dissolution at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling (e.g., on a hot plate). Add the minimum amount of boiling solvent required to fully dissolve the solid[7].
-
Decolorization (Optional): If the solution is highly colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes[2].
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 15-30 minutes to maximize crystal yield[7].
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor[2].
-
Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and run a Thin Layer Chromatography (TLC) analysis to assess purity.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Screening |
| Ethanol | 78 | Polar Protic | Potential for H-bonding; good general solvent. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | Good solvent for moderately polar compounds. |
| Toluene | 111 | Non-polar | May work if compound is less polar than expected. |
| Acetone | 56 | Polar Aprotic | High solvating power, may be too good. |
High-Purity Polishing: Flash Column Chromatography
Flash chromatography accelerates solvent flow through a column of stationary phase (typically silica gel) using positive pressure. Separation occurs as compounds in the mixture move at different rates based on their affinity for the stationary phase versus the mobile phase[12].
Protocol 2: Flash Column Chromatography Purification
Step-by-Step Methodology:
-
Mobile Phase Selection (TLC Analysis): The key to successful column chromatography is selecting an appropriate mobile phase (eluent). This is done using TLC.
-
Dissolve a small sample of the material from the recrystallization step in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate).
-
The ideal eluent system will provide a Retention Factor (Rf) of 0.25-0.35 for the target compound. This ensures good separation and a reasonable elution time.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of material.
-
Pack the column with silica gel using the selected eluent system (wet slurry method is common). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column[12][13].
-
-
Elution:
-
Add the mobile phase to the top of the column and apply pressure (using compressed air or a pump).
-
Maintain a constant flow rate and collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the final, high-purity product.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Industry standard for moderately polar compounds[9]. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity to elute the compound. |
| Rf Target | 0.25 - 0.35 | Provides optimal separation from impurities. |
Workflow Visualization
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process. (2016). Google Patents.
- Recrystallization. (n.d.). University of Wisconsin-Madison.
- Recrystallization - Organic Chemistry. (n.d.). Jack Westin.
- US2430421A - Process for the purification of mononitro aromatic compounds. (1947). Google Patents.
- How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025). Patsnap Eureka.
- Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia.
- Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.
- Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. (2016). Chromatography Today.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange.
- Successful Flash Chromatography. (n.d.). King Group, University of Sheffield.
- SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Cape Town.
- N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. (n.d.). PubChem.
- N1-(5-CHLORO-4-FLUORO-2-NITROPHENYL)ACETAMIDE. (2023). ChemicalBook.
- Aromatic Nitro Compounds. (n.d.). Missouri S&T.
- CAS 81962-58-5 N1-(5-CHLORO-4-FLUORO-2-NITROPHENYL)ACETAMIDE. (n.d.). Alfa Chemistry.
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- This compound | 633327-49-8. (n.d.). Angene.
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- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2023). National Institutes of Health.
- Fluoroacetamide - Wikipedia. (n.d.). Wikipedia.
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents.
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. (n.d.). MedchemExpress.com.
- Acetamide, N-(2-methyl-4-nitrophenyl)-. (n.d.). PubChem.
- "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties. (n.d.). Benchchem.
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Application Notes & Protocols: N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide in Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide, a highly functionalized aromatic precursor, and its strategic application in the synthesis of fluorinated heterocyclic compounds. The presence of ortho-positioned nitro and acetamido groups, combined with fluorine substitution, makes this molecule a valuable starting material for constructing complex scaffolds, particularly substituted benzimidazoles, which are of significant interest in medicinal chemistry and drug development. We will dissect the underlying chemical principles, provide detailed, field-proven protocols for its conversion, and offer insights into experimental design and troubleshooting. The strategic importance of fluorine in modulating the physicochemical and pharmacological properties of drug candidates will also be discussed.[1][2]
Introduction: The Strategic Value of the Precursor
This compound is not merely a chemical intermediate; it is a carefully designed building block for modern synthetic chemistry. Its utility stems from a unique convergence of functional groups:
-
Nitro Group: Serves as a masked amino group. Its reduction is a key step that initiates the cyclization cascade. Furthermore, its electron-withdrawing nature activates the aromatic ring to certain transformations.
-
Acetamido Group: This group, along with the adjacent methyl substituent, provides the second nitrogen and a carbon atom for the formation of the heterocyclic core upon cyclization. Its protecting nature is crucial during initial synthetic steps like nitration of the parent aniline.[3]
-
Ortho-Relationship: The 1,2-relationship between the nitro (latent amino) and acetamido groups is the structural linchpin that enables the intramolecular condensation to form a five-membered imidazole ring fused to the benzene core.
-
Fluorine Substituent: The inclusion of a fluorine atom is a deliberate design choice. In medicinal chemistry, fluorine is often used to enhance metabolic stability, improve binding affinity to biological targets, and modify lipophilicity and bioavailability.[1][2]
This guide focuses on the most prominent application of this precursor: the synthesis of 6-fluoro-5-methyl-benzimidazole derivatives, a scaffold present in numerous biologically active molecules.[4][5]
Physicochemical & Safety Data
A comprehensive understanding of the starting material is paramount for successful and safe experimentation.
| Property | Data | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₉FN₂O₃ | [6] |
| Molecular Weight | 212.18 g/mol | [6] |
| CAS Number | Not readily available; positional isomer 273401-26-6 exists. | [6] |
| Appearance | Expected to be a pale yellow to yellow crystalline solid. | By analogy |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Acetone). | By analogy |
| Safety Considerations | Nitroaromatic compounds are potentially toxic and mutagenic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin. | General |
Core Application: Synthesis of Fluorinated Benzimidazoles
The conversion of this compound into the benzimidazole scaffold is fundamentally a reductive cyclization process. This can be performed in a stepwise manner or as a more efficient one-pot reaction.
Scientific Principle & Workflow
The core transformation involves two sequential chemical events:
-
Reduction: The aromatic nitro group is reduced to a primary amine (NH₂).
-
Cyclization: The newly formed ortho-phenylenediamine intermediate undergoes an intramolecular condensation with the adjacent acetamido group (or a derivative thereof) to form the imidazole ring.
This workflow is a cornerstone of benzimidazole synthesis and is highly reliable for this class of precursors.[7]
Caption: General workflow for benzimidazole synthesis from the title precursor.
Protocol 1: Stepwise Reductive Cyclization
This two-step protocol provides excellent control and is ideal for optimizing each stage of the reaction. It allows for the isolation of the diamine intermediate, which can be useful for characterization or alternative synthetic pathways.
Part A: Reduction to N-(4-Amino-5-fluoro-2-methylphenyl)acetamide
-
Rationale: Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like amides. The reaction proceeds via a series of single-electron transfers from Sn(II).
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
To this suspension, add SnCl₂·2H₂O in one portion.
-
Slowly add concentrated HCl dropwise at room temperature. The reaction is exothermic.
-
After the initial exotherm subsides, heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9. Caution: Vigorous gas evolution (CO₂) will occur.
-
A precipitate (tin salts) will form. Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethanol or ethyl acetate.
-
Collect the filtrate and remove the solvent under reduced pressure. The resulting crude solid is the diamine intermediate, which can be purified by recrystallization or used directly in the next step.
Part B: Cyclization to 6-Fluoro-2,5-dimethyl-1H-benzo[d]imidazole
-
Rationale: The cyclization of the N-acetyl-o-phenylenediamine intermediate is an acid-catalyzed dehydration reaction. The acetic acid used here acts as both the solvent and the catalyst, promoting the intramolecular nucleophilic attack of the amine onto the amide carbonyl, followed by elimination of water.
Materials:
-
Crude N-(4-Amino-5-fluoro-2-methylphenyl)acetamide from Part A
-
Glacial Acetic Acid
Procedure:
-
Place the crude intermediate in a round-bottom flask.
-
Add glacial acetic acid to dissolve the solid.
-
Heat the solution to reflux (around 110-120°C) for 1-3 hours. Monitor the formation of the benzimidazole product by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or solid NaHCO₃) to precipitate the product.
-
Collect the solid product by filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: One-Pot Synthesis of 2-Aryl-6-fluoro-5-methyl-1H-benzimidazoles
This protocol is highly efficient for generating a library of derivatives by varying the aldehyde component. It combines the reduction and cyclization steps into a single operation.
-
Rationale: In this one-pot synthesis, the nitro group is first reduced in situ to generate the reactive diamine. Without isolation, an aromatic aldehyde is introduced. The diamine then condenses with the aldehyde to form a Schiff base, which subsequently undergoes oxidative cyclization to yield the 2-substituted benzimidazole. Sodium metabisulfite is often used as a mild reducing and cyclizing agent in these "Phillips-type" condensations.
Caption: One-pot synthesis of 2-aryl-benzimidazoles.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (1.1 eq)
-
Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite (Na₂S₂O₅) (3.0-4.0 eq)
-
Solvent such as Dimethylformamide (DMF) or Ethanol/Water mixture
Procedure:
-
In a round-bottom flask, dissolve this compound and the chosen aromatic aldehyde in the solvent.
-
Add the reducing agent (e.g., Na₂S₂O₄) portion-wise to the stirred solution.
-
Heat the reaction mixture to 80-100°C and maintain it for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a large volume of ice water.
-
A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake extensively with water to remove inorganic salts, and then with a small amount of cold ethanol or diethyl ether to remove any unreacted aldehyde.
-
Dry the crude product under vacuum. Further purification can be achieved by column chromatography or recrystallization.[4][8]
Expected Data & Characterization
For a representative product, such as 6-fluoro-2-(4-fluorophenyl)-5-methyl-1H-benzo[d]imidazole, the following characterization data would be expected.
| Parameter | Expected Value/Observation |
| Yield | 60-85% (highly dependent on substrate and purification method) |
| Melting Point | Typically >200°C (benzimidazoles are often high-melting solids) |
| ¹H NMR | Aromatic protons in the 7.0-8.5 ppm range, with characteristic splitting patterns for the substituted rings. A singlet for the methyl group around 2.4 ppm. A broad singlet for the benzimidazole N-H proton >12 ppm (in DMSO-d₆). |
| ¹³C NMR | Signals for aromatic carbons between 100-165 ppm. The C-F couplings will be observable. The methyl carbon will appear around 15-20 ppm. |
| Mass Spec (MS) | The calculated exact mass should be found, corresponding to the [M]+ or [M+H]+ ion. For C₁₄H₁₀F₂N₂, the exact mass is 244.0815. |
Conclusion
This compound stands out as a purpose-built precursor for accessing medicinally relevant fluorinated benzimidazoles. The protocols detailed herein provide robust and reproducible pathways for its transformation. By understanding the causality behind reagent choice and reaction conditions, researchers can confidently employ this versatile building block to synthesize novel molecular entities for drug discovery and materials science, leveraging the unique properties imparted by the fluorine substituent.
References
-
Khan, I., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PLoS ONE, 17(1), e0262189. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Available at: [Link]
-
Ayhancan, G., et al. (2015). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 20(9), 15886-15905. Available at: [Link]
-
Yıldırım, S., et al. (2016). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Marmara Pharmaceutical Journal, 20, 396-405. Available at: [Link]
-
Patel, M., et al. (2010). Synthesis and Pharmacological Investigation of Some Benzimidazole Derivatives. E-Journal of Chemistry, 7(4), 1309-1315. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available at: [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]
-
Hines, L. M., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Smith, A. D., et al. (2016). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters, 18(15), 3754–3757. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Diagram]. Available at: [Link]
-
Siddaraju, B. P., et al. (2015). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData, 1(1), x152470. Available at: [Link]
-
Digital Commons@Georgia Southern. (2018). Hydroamidation with Acetamides and Trifluoroacetamides. Available at: [Link]
-
Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 127-148. Available at: [Link]
-
Roda, G., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(1), M1335. Available at: [Link]
-
PubChem. (n.d.). N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Molbase. (n.d.). N-(5-CHLORO-2-METHYL-4-NITROPHENYL)ACETAMIDE. Available at: [Link]
-
PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5556. Available at: [Link]
-
ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Available at: [Link]
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"experimental procedure for scaling up N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide synthesis"
Application Note & Protocol
Topic: Experimental Procedure for Scaling Up N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide Synthesis
Introduction: The Strategic Importance of this compound in Pharmaceutical Development
This compound is a key chemical intermediate, serving as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a fluorinated and nitrated aromatic ring, makes it a versatile precursor for constructing complex therapeutic agents. The process of scaling up the synthesis of such intermediates is a cornerstone of drug development, bridging the gap between laboratory-scale discovery and commercial manufacturing.[1][2][3]
However, the transition from bench to plant is fraught with challenges, particularly for processes involving nitration. Aromatic nitration is a notoriously exothermic reaction that can lead to thermal runaway, over-nitration, and the formation of regioisomeric impurities if not precisely controlled.[4][5][6] Therefore, a robust, scalable, and safe synthesis protocol is paramount.
This document provides a detailed, field-proven guide for the scaled-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process engineering considerations, ensuring a self-validating and reproducible workflow for researchers and drug development professionals.
Synthetic Strategy: A Two-Step Approach to Purity and Yield
The most logical and controllable synthetic route for scaling up the production of the target compound begins with the readily available starting material, 4-Fluoro-2-methylaniline. The strategy involves two sequential core reactions:
-
Acetylation: The amino group of 4-Fluoro-2-methylaniline is first protected by acetylation. This step is crucial as it deactivates the amine, preventing oxidation by the strong nitrating mixture in the subsequent step and directing the electrophilic nitration to the desired position on the aromatic ring.[7][8]
-
Nitration: The resulting intermediate, N-(4-fluoro-2-methylphenyl)acetamide, is then subjected to regioselective nitration to introduce the nitro group at the C4 position, yielding the final product.
This two-step process offers superior control over the reaction, minimizing the formation of undesirable byproducts and simplifying purification.
Process Workflow Diagram
The following diagram outlines the complete workflow for the scaled-up synthesis, from raw material handling to final product isolation.
Caption: Scaled-up synthesis workflow for this compound.
Safety by Design: Hazard Analysis and Mitigation
Scaling up this synthesis requires a proactive approach to safety. The primary hazards are associated with the nitration step.
-
Chemical Hazards:
-
Nitric Acid & Sulfuric Acid: Highly corrosive and strong oxidizing agents. Contact can cause severe burns. Mixing them is highly exothermic.
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts exothermically with water.
-
Nitro-Aromatic Compounds: The product and intermediates are classified as harmful if swallowed, and can cause skin and eye irritation.[9][10] Nitro compounds can be thermally unstable and energetic.
-
-
Process Hazards:
-
Exothermic Reaction: The nitration of aromatic compounds is highly exothermic (heats of reaction can range from -73 to -253 kJ/mol).[11] Inadequate temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially leading to an explosion.[6][11]
-
Byproduct Formation: Poor temperature control can increase the rate of side reactions, leading to the formation of dinitro-isomers and oxidation products, which complicates purification and can introduce new safety hazards.[4][5]
-
Mitigation Strategy:
-
Personal Protective Equipment (PPE): At all stages, personnel must wear acid-resistant gloves, flame-retardant lab coats, chemical splash goggles, and a face shield, particularly when handling concentrated acids.
-
Engineering Controls: Reactions must be conducted in a well-ventilated fume hood or a walk-in hood for larger scales. The reactor must be equipped with an efficient overhead stirrer, a calibrated temperature probe, a controlled dosing pump for reagent addition, and an adequate cooling system (e.g., cryostat or cooling jacket).
-
Procedural Controls: Always add acid to the organic component slowly and in a controlled manner. The nitrating mixture should be pre-chilled before addition. A "reverse addition" (adding the substrate to the acid) is often used to maintain a low concentration of the unreacted organic material, further enhancing safety.
Detailed Experimental Protocols
This protocol is designed for a 100g scale synthesis of the final product. All operations should be performed under stringent safety protocols.
Part A: Synthesis of N-(4-fluoro-2-methylphenyl)acetamide (Intermediate)
Materials & Equipment:
| Reagent/Equipment | Quantity/Specification | Purpose |
|---|---|---|
| 4-Fluoro-2-methylaniline | 66.5 g (0.53 mol) | Starting Material |
| Acetic Anhydride | 65 g (0.64 mol) | Acetylating Agent |
| Glacial Acetic Acid | 250 mL | Solvent |
| 2L Jacketed Glass Reactor | - | Reaction Vessel |
| Overhead Stirrer | - | Ensure Homogeneous Mixing |
| Thermocouple | - | Temperature Monitoring |
| Dosing Pump/Dropping Funnel | - | Controlled Reagent Addition |
| Ice & Water | As needed | Quenching/Precipitation |
Procedure:
-
Reactor Setup: Equip the 2L jacketed glass reactor with an overhead stirrer, thermocouple, and a dosing inlet.
-
Charge Reactor: Charge the reactor with 4-Fluoro-2-methylaniline (66.5 g) and glacial acetic acid (250 mL). Begin stirring to ensure complete dissolution.
-
Controlled Addition: Slowly add acetic anhydride (65 g) to the solution over 30-45 minutes. A mild exotherm will be observed; maintain the internal temperature below 40°C using the reactor jacket.
-
Reaction: Heat the mixture to 50-60°C and hold for 2 hours.
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. In a separate vessel, prepare 1.5L of an ice-water slurry.
-
Precipitation: Slowly pour the reaction mixture into the vigorously stirred ice-water slurry. A white to off-white solid will precipitate.
-
Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight.
-
Expected Yield: 80-85 g (90-95%) of N-(4-fluoro-2-methylphenyl)acetamide.
-
Part B: Synthesis of this compound (Final Product)
Materials & Equipment:
| Reagent/Equipment | Quantity/Specification | Purpose |
|---|---|---|
| N-(4-fluoro-2-methylphenyl)acetamide | 80 g (0.48 mol) | Intermediate Substrate |
| Concentrated Sulfuric Acid (98%) | 320 mL | Solvent & Catalyst |
| Concentrated Nitric Acid (70%) | 34 mL (0.53 mol) | Nitrating Agent |
| 2L Jacketed Glass Reactor | - | Reaction Vessel |
| Cryostat/Cooling System | - | Strict Temperature Control |
| Overhead Stirrer, Thermocouple | - | As above |
| Dosing Pump | - | Controlled Reagent Addition |
| Crushed Ice & Water | As needed | Quenching/Precipitation |
Procedure:
-
Reactor Setup: Set up the 2L jacketed reactor system and connect it to a cryostat capable of maintaining temperatures at 0°C.
-
Charge Reactor: Charge the reactor with concentrated sulfuric acid (320 mL). Begin stirring and cool the acid to 0-5°C.
-
Substrate Addition: Slowly and portion-wise, add the N-(4-fluoro-2-methylphenyl)acetamide (80 g) from Part A to the cold sulfuric acid. Ensure the temperature does not exceed 10°C during the addition. Stir until all solid has dissolved.
-
Prepare Nitrating Mixture: In a separate, pre-chilled beaker, slowly add concentrated nitric acid (34 mL) to 80 mL of cold concentrated sulfuric acid. This step is highly exothermic; prepare this mixture in an ice bath.
-
Nitration Reaction: Using a dosing pump, add the nitrating mixture dropwise to the reactor over 60-90 minutes. CRITICAL: Maintain the internal reaction temperature at 0-5°C throughout the entire addition. A deviation above 10°C can lead to the formation of unwanted isomers.[7]
-
Reaction Hold: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.
-
Reaction Monitoring: Check for reaction completion via TLC or HPLC.
-
Work-up (Quenching): In a separate, larger vessel (e.g., 5L beaker), prepare a slurry of 2 kg of crushed ice and 1 L of cold water.
-
Precipitation: Very slowly and carefully, pour the reaction mixture onto the vigorously stirred ice slurry. This is an exothermic quench; control the addition rate to keep the slurry temperature low. A yellow solid will precipitate.
-
Isolation: Filter the crude product and wash the filter cake extensively with cold water until the washings are neutral to litmus paper. This removes residual acids.
-
Drying: Dry the crude product under vacuum at 50-60°C.
Part C: Purification by Recrystallization
-
Solvent Selection: A binary solvent system such as ethanol/water is often effective for purifying nitroacetanilides.[7][12]
-
Procedure: Dissolve the crude, dried product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Isolation: Filter the purified crystals, wash with a small amount of cold ethanol/water (e.g., 50:50 mixture), and dry under vacuum to a constant weight.
-
Expected Yield: 85-95 g (84-94% for the nitration step) of high-purity this compound.
-
Scale-Up & Process Optimization Insights
Transitioning from the 100g scale to kilogram or pilot-plant production requires addressing key chemical engineering principles.[1][13]
-
Heat Transfer: The surface-area-to-volume ratio decreases as reactor size increases, making heat removal less efficient.[14] For larger scales, a highly efficient jacketed reactor with a powerful cooling utility is non-negotiable. Real-time temperature monitoring is critical to prevent exotherms.
-
Mass Transfer (Mixing): Inefficient mixing in a large reactor can create localized "hot spots" or areas of high reactant concentration, leading to side reactions. The impeller design and stirring speed must be optimized to ensure the rapid dispersion of the added nitrating agent.
-
Continuous Flow Chemistry: For industrial-scale production of nitrated compounds, transitioning from batch to continuous flow processing is a modern, highly advantageous strategy.[11][14]
-
Inherent Safety: Continuous reactors handle only a small volume of the reaction mixture at any given time, drastically reducing the risk associated with potential thermal runaways.[11]
-
Superior Control: The excellent heat and mass transfer in microreactors or tubular reactors allows for precise temperature control and residence times, often leading to higher yields and purities.[4][5]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Acetylation | Incomplete reaction; mechanical loss during transfer or filtration. | Increase reaction time or temperature slightly. Ensure thorough scraping of vessels. Use a finer filter medium. |
| Formation of Dark, Tarry Byproducts in Nitration | Reaction temperature too high, causing oxidation.[7] | Improve cooling efficiency. Slow down the addition rate of the nitrating mixture. Ensure the substrate is fully dissolved before starting nitration. |
| Presence of Multiple Isomers (e.g., 6-nitro) | Poor temperature control during nitration.[4][5] | Strictly maintain the reaction temperature between 0-5°C. Ensure the cooling system is robust and responsive. |
| Product Fails Purity Spec After Recrystallization | Inefficient recrystallization; trapped impurities or solvent. | Ensure the correct solvent ratio is used. Allow for slow cooling to promote the formation of pure crystals. Wash the final cake with fresh, cold solvent. Dry thoroughly under vacuum. |
| Incomplete Nitration | Insufficient nitrating agent; reaction time too short. | Verify the stoichiometry and concentration of nitric acid. Increase the hold time after addition and monitor by HPLC. |
References
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. [Link]
-
What are the common manufacturing processes of pharmaceutical intermediates?. Protheragen. [Link]
-
Continuous flow nitration in miniaturized devices. National Institutes of Health (NIH). [Link]
-
Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Pharmaffiliates. [Link]
-
Process Understanding Central to Successful Drug Synthesis. Pharma's Almanac. [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. National Institutes of Health (NIH). [Link]
-
Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE. [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. [Link]
-
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | C8H6ClFN2O3 | CID 2773811. PubChem. [Link]
-
Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences (JCBPS). [Link]
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- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Pharma Synthesis [evonik.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 5. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | C8H6ClFN2O3 | CID 2773811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jcbsc.org [jcbsc.org]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
For Immediate Release
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. As a critical intermediate in various pharmaceutical and chemical manufacturing processes, achieving a high yield and purity of this compound is paramount. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
I. Synthesis Overview: A Two-Step Approach
The most common and effective route for the synthesis of this compound begins with the acetylation of 4-fluoro-2-methylaniline, followed by the nitration of the resulting N-(4-fluoro-2-methylphenyl)acetamide intermediate. This two-step process is crucial for controlling the regioselectivity of the nitration and preventing undesirable side reactions.[1][2]
Step 1: Acetylation of 4-Fluoro-2-methylaniline
The initial step involves the protection of the amino group of 4-fluoro-2-methylaniline through acetylation. This is typically achieved by reacting the starting material with an acetylating agent like acetic anhydride.[1][2] This protection is vital as it prevents the oxidation of the amino group during the subsequent nitration step and helps direct the nitro group to the desired position on the aromatic ring.[1][3][4]
Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide
The acetylated intermediate is then subjected to nitration using a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid.[1][2] Careful control of reaction conditions, particularly temperature, is essential to favor the formation of the desired 4-nitro isomer and minimize the production of other isomers and byproducts.[1][5]
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete Acetylation: The initial protection step may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the use of a slight excess of acetic anhydride (1.1-1.2 equivalents). - Consider gentle heating (50-60°C) to increase the reaction rate.[6] |
| Suboptimal Nitration Conditions: Incorrect temperature or reagent ratios can lead to poor conversion. | - Maintain a low reaction temperature (0-10°C) during the addition of the nitrating mixture to enhance regioselectivity.[1][5] - Carefully control the stoichiometry of the nitrating agents. | |
| Product Loss During Workup: Significant product may be lost during extraction, washing, or precipitation.[6] | - Optimize the workup procedure by ensuring complete precipitation of the product. - Use ice-cold water for washing to minimize solubility losses. | |
| Formation of Isomeric Byproducts | Direct Nitration without Protection: Nitrating the aniline directly leads to a mixture of ortho, meta, and para isomers, as well as oxidation products.[3][7][8] | - Crucially, always perform the acetylation step prior to nitration. The acetyl group protects the amine and directs the nitration primarily to the desired position.[3][4] |
| Incorrect Nitration Temperature: Higher temperatures can reduce the regioselectivity of the reaction. | - Strictly adhere to a low temperature profile (0-10°C) during the nitration step.[1][5] | |
| Presence of Dark, Tarry Material | Oxidation of the Aniline: The amino group is susceptible to oxidation by nitric acid, especially if unprotected or at elevated temperatures.[5][9] | - Ensure the amino group is fully acetylated before nitration. - Maintain rigorous temperature control throughout the nitration process. |
| Difficulty in Product Purification | Presence of Multiple Isomers: Contamination with positional isomers can make purification challenging. | - Optimize the nitration conditions to minimize isomer formation. - Employ recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to purify the crude product.[1] - For high-purity requirements, column chromatography may be necessary.[1] |
| Inappropriate Recrystallization Solvent: Using a solvent in which the product is too soluble will result in low recovery. | - Conduct small-scale solvent screening to identify the optimal recrystallization solvent system. |
III. Frequently Asked Questions (FAQs)
Q1: Why is it critical to protect the amino group before nitration?
A1: Direct nitration of anilines is problematic for several reasons. The strong oxidizing nature of the nitrating mixture can lead to the formation of tarry oxidation byproducts.[8][9] Furthermore, in the strongly acidic medium, the aniline is protonated to form the anilinium ion, which is a meta-directing group, leading to a significant amount of the undesired meta-nitro product.[7][8] Acetylation of the amino group to form an acetamide moderates the activating effect of the nitrogen, protects it from oxidation, and directs the electrophilic substitution primarily to the para position, thus ensuring a higher yield of the desired product.[3][4]
Q2: What are the key safety precautions to consider during this synthesis?
A2: The nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions.[10] Always add the nitrating mixture slowly to the reaction vessel while ensuring efficient cooling. Concentrated acids (nitric and sulfuric) are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the acetylation and nitration steps.[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually determine when the starting material has been consumed.
Q4: What are the best practices for the workup and isolation of the final product?
A4: After the nitration reaction is complete, the reaction mixture is typically poured onto crushed ice. This serves to quench the reaction and precipitate the crude product.[1][5] The solid product is then collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.[1]
Q5: What analytical techniques can be used to confirm the identity and purity of the final product?
A5: The identity and purity of the synthesized this compound can be confirmed using a variety of analytical methods, including:
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups (e.g., N-H, C=O, NO2).
-
NMR (Nuclear Magnetic Resonance Spectroscopy): (¹H and ¹³C) to confirm the chemical structure and the position of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
IV. Detailed Experimental Protocols
Protocol 1: Acetylation of 4-Fluoro-2-methylaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-methylaniline (1.0 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) to the solution with stirring. An exothermic reaction may occur, so cooling may be necessary.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours. Gentle heating (e.g., to 50-60°C) can be applied to increase the reaction rate.[6]
-
Monitor the reaction's progress by TLC until the starting aniline spot is no longer visible.[6]
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the N-(4-fluoro-2-methylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide
-
In a flask equipped with a stirrer and a dropping funnel, add the dried N-(4-fluoro-2-methylphenyl)acetamide from the previous step to concentrated sulfuric acid.
-
Cool the mixture to 0-5°C in an ice-salt bath.[1]
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.[1]
-
Add the pre-cooled nitrating mixture dropwise to the solution of N-(4-fluoro-2-methylphenyl)acetamide, ensuring the temperature does not exceed 10°C.[1][5]
-
After the addition is complete, continue stirring the mixture at 0-10°C for a designated period, monitoring the reaction by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude this compound.[1]
-
Filter the yellow solid, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.[1]
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.[1]
Caption: A troubleshooting decision tree for low yield issues.
V. References
-
Allen, A. Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search.
-
Chemistry Steps. Reactions of Aniline. Chemistry Steps.
-
Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Chemistry Stack Exchange.
-
BenchChem. (2025). A Comparative Guide to the Synthesis Efficiency of Fluorinated Nitroanilines. BenchChem.
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ResearchGate. (2025, August 6). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. ResearchGate.
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Royal Society of Chemistry.
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PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com.
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ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. ResearchGate.
-
ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate.
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ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
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International Union of Crystallography. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCr.
-
BenchChem. (2025). managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline. BenchChem.
-
Guidechem. How can 2-fluoro-5-nitroaniline be synthesized?. Guidechem.
-
Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS.
-
Matrix Scientific. N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide. Matrix Scientific.
-
BenchChem. Technical Support Center: Synthesis of N-(2-fluoro-4-nitrophenyl)acetamide. BenchChem.
-
Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline. Google Patents.
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.
-
BenchChem. Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis. BenchChem.
-
MDPI. Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI.
-
BenchChem. Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. BenchChem.
-
BenchChem. The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide. BenchChem.
-
BenchChem. Application Notes and Protocols for the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide from o-Toluidine. BenchChem.
-
ResearchGate. (2018, March 13). (PDF) 2-Fluoro-5-nitroaniline. ResearchGate.
-
Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
-
NIH. (2025, June 3). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PMC.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
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- 9. researchgate.net [researchgate.net]
- 10. jcbsc.org [jcbsc.org]
Technical Support Center: Synthesis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Welcome to the technical support guide for the synthesis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most direct and widely employed method is the N-acetylation of the corresponding aniline, 5-Fluoro-2-methyl-4-nitroaniline . This approach involves reacting the amine with an acetylating agent, typically acetic anhydride or acetyl chloride, to form the desired amide. This route is generally preferred for its high efficiency and straightforward execution.
The reaction mechanism is a nucleophilic acyl substitution where the lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent.
Q2: Why is my starting aniline, 5-Fluoro-2-methyl-4-nitroaniline, reacting so slowly?
The primary reason for sluggish reactivity is the electronic nature of the starting material. The aniline's amino group is significantly deactivated by the presence of two strong electron-withdrawing groups (EWG): the nitro group (-NO₂) and the fluorine atom (-F). These groups pull electron density away from the benzene ring and, consequently, from the amino group, making its lone pair less available for nucleophilic attack. This reduced nucleophilicity leads to a slower reaction rate compared to more electron-rich anilines. To overcome this, catalytic amounts of a strong acid or optimized reaction conditions are often necessary.[1]
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v), can typically provide good separation between the more polar starting aniline and the less polar product acetamide. By spotting the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate, you can visually track the consumption of the aniline and the formation of the new product spot. The reaction is considered complete when the starting material spot is no longer visible.[2]
Q4: What are the best practices for purifying the final product?
For this compound, which is a solid, recrystallization is the most common and scalable purification method.[3] The choice of solvent is critical. An ethanol/water binary mixture is often effective, where the crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists.[2] Upon slow cooling, the purified product crystallizes out, leaving impurities in the mother liquor.
For obtaining very high purity, especially for analytical standards or subsequent sensitive reactions, column chromatography using silica gel is a viable alternative.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Explanation: The acetylating agents, acetic anhydride and acetyl chloride, are highly susceptible to hydrolysis. Any water present in the reaction flask, solvents, or on the glassware will rapidly react with the agent, converting it to acetic acid and rendering it unavailable for the desired acetylation reaction.[1]
Recommended Solution:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Anhydrous Solvents: Use freshly opened or properly stored anhydrous solvents. If in doubt, solvents like Dichloromethane (DCM) can be distilled over a drying agent such as calcium hydride.
-
Fresh Reagents: Use a fresh bottle of acetic anhydride or acetyl chloride.
Explanation: Due to the deactivated nature of the starting aniline, the reaction may require more energy or a longer duration to reach completion. Room temperature conditions may be insufficient.
Recommended Solution:
-
TLC Monitoring: Continuously monitor the reaction with TLC to gauge its progress accurately.[2]
-
Gentle Heating: If the reaction stalls at room temperature, consider gentle heating. For instance, refluxing in a solvent like acetonitrile can significantly accelerate the reaction.[1]
-
Acid Catalysis: Add a few drops of concentrated sulfuric acid or glacial acetic acid. The acid protonates the carbonyl oxygen of the acetic anhydride, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic aniline.[1][4]
Problem 2: Product is Contaminated with Starting Material
Explanation: This is a common issue linked directly to the causes of low yield. The deactivating effects of the nitro and fluoro groups on the starting aniline can lead to an equilibrium state or a very slow reaction, resulting in a mixture of starting material and product.
Recommended Solution:
-
Increase Acetylating Agent Stoichiometry: Increase the molar equivalents of acetic anhydride to 1.5 or 2.0 equivalents to push the reaction equilibrium towards the product.
-
Employ a Catalyst: As mentioned, adding a catalytic amount of a strong acid like H₂SO₄ can dramatically improve the reaction rate and drive it to completion.[4]
-
Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 18-24 hours), confirming full conversion via TLC before proceeding with the workup.
Problem 3: Formation of Dark, Tarry Byproducts
Explanation: Aromatic nitro compounds and anilines can be sensitive to overly aggressive conditions. High temperatures combined with strong acids can lead to degradation, oxidation, or polymerization, resulting in the formation of dark, insoluble tars.[3][5]
Recommended Solution:
-
Control Temperature: Avoid excessive heating. If using an acid catalyst, ensure the addition is done slowly and with adequate cooling (e.g., in an ice bath) to manage any exotherms.
-
Limit Catalyst Amount: Use only a catalytic amount of acid (e.g., 2-3 drops). An excess can promote side reactions.[1]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions.
Problem 4: Product Hydrolyzes During Workup
Explanation: The acetamide product can be hydrolyzed back to the starting aniline under either strongly acidic or strongly basic conditions, a reaction that is accelerated by heat.[6] During aqueous workup, if the mixture is not neutralized properly or is left for extended periods, significant product loss can occur.
Recommended Solution:
-
Controlled Quenching: Quench the reaction by pouring it onto crushed ice or into cold water. This precipitates the crude product quickly while diluting the reagents and dissipating heat.[2][3]
-
Neutralization: After quenching, neutralize the aqueous mixture carefully. If an acid catalyst was used, a weak base like sodium bicarbonate can be used. Ensure the pH is near neutral before filtration.
-
Efficient Workup: Do not let the crude product sit in the aqueous mixture for an extended time. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and dry it promptly.[3]
Data & Protocols
Table 1: Recommended Reaction Conditions for Acetylation
| Parameter | Condition A (Standard) | Condition B (Catalyzed/Forced) | Rationale |
| Starting Material | 5-Fluoro-2-methyl-4-nitroaniline | 5-Fluoro-2-methyl-4-nitroaniline | - |
| Acetylating Agent | Acetic Anhydride (1.2 eq) | Acetic Anhydride (1.5 eq) | Slight excess ensures complete reaction. |
| Solvent | Dichloromethane (DCM) | Glacial Acetic Acid or Acetonitrile | DCM is a good aprotic solvent; Acetic acid can act as both solvent and catalyst.[1] |
| Catalyst | None | Conc. H₂SO₄ (2-3 drops) | Catalyzes the reaction for the deactivated aniline.[4] |
| Temperature | Room Temperature (20-25°C) | 50-80°C or Reflux | Increased temperature overcomes the activation energy barrier. |
| Time | 12-24 hours | 2-6 hours | Reaction proceeds faster under forcing conditions. |
Experimental Protocol: Catalyzed Synthesis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Fluoro-2-methyl-4-nitroaniline (1.0 eq).
-
Dissolution: Add glacial acetic acid as the solvent.
-
Reagent Addition: Slowly add acetic anhydride (1.5 eq) to the solution while stirring.
-
Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid.
-
Reaction: Heat the reaction mixture to 60°C. Monitor the progress by TLC every hour.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.[3]
-
Purification: Filter the resulting solid, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product under vacuum.
-
Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to obtain the purified this compound.[3]
Visual Guides
Workflow for Synthesis and Troubleshooting
Caption: Synthesis workflow and troubleshooting decision points.
Mechanism of Acid Catalysis
Caption: Acid catalysis enhances the electrophilicity of acetic anhydride.
References
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
-
Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem. [Link]
-
Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link]
-
Hines, J. V., et al. (2024). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(6). [Link]
-
Wang, L., et al. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic & Biomolecular Chemistry, 16(33), 6069-6073. [Link]
-
Bradfield, A. E., et al. (1947). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES. Journal of the Chemical Society, 32-37. [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 26(2), 438. [Link]
-
Whitetree, G. H. (2018). Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern. [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]
-
Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]
Sources
Technical Support Center: Purification of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Welcome to the technical support center for the purification of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide (CAS 633327-49-8). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. The information herein is structured to address specific issues in a clear question-and-answer format, supported by detailed protocols and scientific explanations.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound, and what are the expected impurities?
A1: The most probable synthetic pathway for this compound involves a two-step process: the acetylation of 5-fluoro-2-methyl-4-nitroaniline, or the nitration of N-(5-fluoro-2-methylphenyl)acetamide. Based on these routes, common impurities may include:
-
Unreacted Starting Materials: Residual 5-fluoro-2-methyl-4-nitroaniline or N-(5-fluoro-2-methylphenyl)acetamide.
-
Positional Isomers: Nitration of N-(5-fluoro-2-methylphenyl)acetamide can potentially yield other isomers, although the directing effects of the substituents favor the desired product.
-
Di-nitrated Byproducts: Under harsh nitrating conditions, a second nitro group could be introduced onto the aromatic ring.
-
Hydrolyzed Starting Material: If the reaction is worked up with water, some of the acetamide could be hydrolyzed back to the aniline.
-
Residual Acids: Traces of the acids used in the nitration step (e.g., sulfuric acid, nitric acid) may be present.
Q2: My crude product is a dark, oily residue. What is the likely cause and how can I obtain a solid?
A2: An oily or tarry crude product often indicates the presence of significant impurities, particularly residual acids from the nitration step or the formation of nitrophenol byproducts. To obtain a solid, first, try to neutralize any residual acid by dissolving the oil in an organic solvent like ethyl acetate and washing it with a saturated sodium bicarbonate solution. After drying and concentrating the organic layer, if the product is still oily, trituration with a non-polar solvent like hexanes or a cold ether/hexanes mixture can often induce precipitation of the desired, more polar product.
Q3: I have a low yield after recrystallization. What are the key factors to consider for optimization?
A3: Low yield from recrystallization is a common issue. Key factors to investigate are:
-
Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. For nitrophenylacetamides, ethanol or ethanol/water mixtures are often effective.[1]
-
Volume of Solvent: Using an excessive volume of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling Rate: Rapid cooling, such as immediately placing the hot solution in an ice bath, can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Premature Crystallization: If the product crystallizes out during hot filtration, it indicates that the solution is too concentrated or has cooled too quickly. Use a pre-heated funnel and filter flask, and add a small amount of extra hot solvent before filtering.
Q4: My purified product has a broad melting point range. What does this indicate and how can I improve its purity?
A4: A broad melting point range is a classic sign of an impure compound. The impurities disrupt the crystal lattice, leading to melting over a wider and lower temperature range than the pure substance. To improve purity, a second recrystallization is often effective. If recrystallization does not significantly improve the melting point, it suggests the presence of an impurity with very similar solubility properties. In such cases, column chromatography is the recommended next step for purification.
In-Depth Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid organic compounds. However, several issues can arise. This guide provides a systematic approach to troubleshooting common recrystallization problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with the compound and/or impurities. | Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power. Alternatively, redissolve the oil in a minimum of hot solvent and allow it to cool much more slowly, perhaps by insulating the flask. Seeding with a pure crystal can also be effective. |
| No Crystals Form Upon Cooling | Too much solvent was used. The solution is not saturated enough for crystallization to occur. | Boil off some of the solvent to increase the concentration of the solute. Be cautious not to evaporate too much, which could cause the compound to crash out of solution. Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod or by adding a seed crystal. |
| Colored Impurities Remain After Recrystallization | The colored impurities have similar solubility to the desired compound in the chosen solvent. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a small amount, as it can also adsorb some of the desired product. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. The crystals were washed with a solvent that was not ice-cold. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
This protocol is based on established procedures for structurally similar compounds and may require optimization.
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water) at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility when hot. An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Troubleshooting
When recrystallization is insufficient to achieve the desired purity, column chromatography is the next logical step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound and Impurities | The chosen eluent system has poor selectivity for the compounds. The column was overloaded with the crude material. | Perform a thorough TLC analysis with different solvent systems to find an eluent that gives good separation (a ΔRf of at least 0.2 is desirable). For this compound, a mixture of hexanes and ethyl acetate is a good starting point. Reduce the amount of crude material loaded onto the column. |
| Compound is Stuck on the Column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Cracked or Channeled Column | The silica gel was not packed properly, or the column ran dry. | This unfortunately requires repacking the column. Ensure the silica is packed as a uniform slurry and that the solvent level never drops below the top of the silica gel. |
| Streaking or Tailing of Bands | The compound is too soluble in the eluent, or there are interactions with the stationary phase. The crude sample was not fully dissolved before loading. | Decrease the polarity of the eluent. If tailing is severe, it might indicate acidic or basic impurities interacting with the silica. Adding a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds) can improve peak shape. Ensure the sample is fully dissolved in a minimum amount of the eluent or a slightly more polar solvent before loading. |
This protocol is a general guideline and should be optimized based on TLC analysis.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of a non-polar and a polar solvent (e.g., hexanes:ethyl acetate). The ideal eluent system will give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Logical Troubleshooting Workflow
Below is a visual representation of a logical workflow for troubleshooting the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PubChem. Available at: [Link]
-
MDPI. (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI.com. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis and optimization of reaction conditions for N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Introduction
The synthesis of this compound is a critical step in various research and development pipelines, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. The introduction of a nitro group onto the aromatic ring of N-(3-Fluoro-6-methylphenyl)acetamide via electrophilic aromatic substitution is a nuanced process. The regioselectivity of this reaction is governed by the complex interplay of the directing effects of the fluoro, methyl, and acetamido substituents. This guide provides a comprehensive framework for optimizing this reaction, troubleshooting common issues, and ensuring the purity and yield of the desired product.
Core Synthesis Workflow
The primary synthetic route to this compound involves the nitration of N-(3-Fluoro-6-methylphenyl)acetamide using a mixture of concentrated nitric and sulfuric acids. The following diagram illustrates the general workflow.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected directing effects of the substituents on the aromatic ring during nitration?
A1: The regiochemical outcome of the nitration of N-(3-Fluoro-6-methylphenyl)acetamide is determined by the cumulative directing effects of the three substituents:
-
Acetamido Group (-NHCOCH₃): This is a strongly activating, ortho, para-directing group.
-
Methyl Group (-CH₃): This is an activating, ortho, para-directing group.
-
Fluoro Group (-F): This is a deactivating, ortho, para-directing group due to its high electronegativity (inductive effect) but can also donate electron density through resonance.
Considering the positions of the existing substituents, the incoming electrophile (nitronium ion, NO₂⁺) will be directed to the positions most activated by the combined electronic effects. The position para to the strongly activating acetamido group and ortho to the methyl group is the most likely site of nitration, leading to the desired this compound.
Q2: What is the purpose of using a mixture of concentrated nitric acid and sulfuric acid?
A2: Concentrated sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The reaction is an equilibrium, and the presence of the stronger acid (H₂SO₄) protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This process significantly increases the rate and efficiency of the nitration reaction.[1][2][3]
Q3: Why is it crucial to maintain a low reaction temperature?
A3: The nitration of aromatic compounds is a highly exothermic reaction.[1][3] Maintaining a low temperature (typically 0-10 °C) is critical for several reasons:
-
To prevent dinitration: Higher temperatures can provide sufficient activation energy for the introduction of a second nitro group onto the aromatic ring, leading to the formation of dinitrated byproducts.[4][5]
-
To control the reaction rate: A lower temperature slows down the reaction, allowing for better control and preventing a runaway reaction.[4][5]
-
To improve regioselectivity: Lower temperatures can enhance the selectivity for the desired isomer by minimizing the formation of other positional isomers.[6]
Q4: What are the most common side products, and how can they be minimized?
A4: The most common side products in this reaction are:
-
Positional Isomers: Although the desired product is favored, other isomers can form due to the directing effects of the substituents.
-
Dinitrated Products: As mentioned, higher temperatures and an excess of the nitrating agent can lead to dinitration.
-
Oxidation Products: Strong oxidizing conditions can lead to the formation of colored byproducts.
To minimize these side products:
-
Strict Temperature Control: Keep the reaction temperature low and constant.[6]
-
Slow and Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise with efficient stirring to avoid localized high concentrations and temperature spikes.[4][5]
-
Stoichiometric Control: Use a carefully measured amount of the nitrating agent to avoid a large excess.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Caption: A troubleshooting workflow for common issues in the synthesis.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed. |
| Loss of product during workup. | Ensure the product has fully precipitated before filtration. Use ice-cold water for washing to minimize solubility. | |
| Incorrect stoichiometry of reagents. | Carefully calculate and measure the molar equivalents of the starting material and the nitrating agents. | |
| Formation of Multiple Products (Impurities) | Reaction temperature was too high. | Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath.[6] |
| The nitrating agent was added too quickly. | Add the nitrating mixture very slowly (dropwise) with vigorous stirring to ensure proper mixing and heat dissipation.[4][5] | |
| Impure starting material. | Ensure the purity of the starting N-(3-Fluoro-6-methylphenyl)acetamide using techniques like NMR or melting point analysis. | |
| Product is a Dark Oil or Tar | Oxidation of the starting material or product. | This can be caused by excessively high temperatures or a highly concentrated nitrating agent. Ensure controlled conditions. |
| Difficulty in Product Purification | Product oils out during recrystallization. | The chosen solvent may not be ideal. Experiment with different solvent systems (e.g., ethanol/water, isopropanol). |
| Isomers are co-crystallizing. | If recrystallization is ineffective in separating isomers, column chromatography may be necessary for achieving high purity.[6] |
Experimental Protocol: Nitration of N-(3-Fluoro-6-methylphenyl)acetamide
Materials:
-
N-(3-Fluoro-6-methylphenyl)acetamide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a clean, dry round-bottom flask, add N-(3-Fluoro-6-methylphenyl)acetamide.
-
Carefully add concentrated sulfuric acid while stirring, ensuring the starting material dissolves completely.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes. Crucially, maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
A precipitate of the crude product should form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[6]
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the final product by melting point, NMR, and mass spectrometry to confirm its identity and purity.
References
-
UK Essays. (November 2018). Nitration of Acetanilide and Methyl Benzoate. Retrieved from [Link]
-
Jaan's Science Class. (2012, January 1). Nitration of acetanilide (Lab report). Retrieved from [Link]
- Patra, S., Mosiagin, I., Katayev, D., & Giri, R. (2022). Nitration reactions of N-methylacetamide, N-phenylacetamide, and pyrrolidine using TFAA and LiNO3. Synthesis, 54(08), 1937-1944.
- Moodie, R. B., Schofield, K., & Tobin, J. C. (1977). Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration. Journal of the Chemical Society, Perkin Transactions 2, (13), 1688-1693.
-
Chegg. (2020, December 9). Nitration of Acetanilide Introduction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
- Smajlagić, A., Srabović, M., Ademović, Z., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Download Scientific Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of Acetanilide. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
Oceanchem Group Limited. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... Retrieved from [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Purification of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
Welcome to the technical support hub for N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to the purification of this compound, providing in-depth, experience-driven advice to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Purification Issues
This section is dedicated to resolving specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | Inappropriate Solvent Choice: The chosen solvent may dissolve impurities as effectively as the target compound, or the compound may be too soluble at room temperature. | Conduct a thorough solvent screen. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1] Ethanol or a binary mixture of ethanol and water can be effective.[2] Start with small-scale tests using solvents like ethanol, methanol, isopropanol, and ethyl acetate to find the optimal system.[1] |
| Presence of Isomeric Impurities: Positional isomers formed during the nitration step may have similar solubility profiles to the desired product, making them difficult to remove by simple recrystallization. | Employ fractional crystallization. This technique separates compounds based on slight differences in solubility.[2] Alternatively, for high-purity requirements, column chromatography is recommended.[2] A pentafluorophenyl (PFP) or phenyl phase column can offer different selectivity for aromatic isomers.[3] | |
| Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice. | Allow the solution to cool slowly. After dissolving the compound in the minimum amount of hot solvent, let it cool to room temperature undisturbed before placing it in an ice bath. This promotes the formation of larger, purer crystals.[4] | |
| Compound "Oils Out" During Recrystallization | High Impurity Concentration: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as a liquid. | Add a small amount of additional hot solvent to redissolve the oil, and then cool the solution more slowly. Seeding the solution with a pure crystal can also encourage proper crystallization.[4] |
| Incompatible Solvent: The boiling point of the solvent may be higher than the melting point of your compound. | Choose a solvent with a lower boiling point. This helps to ensure that the compound crystallizes before it has a chance to melt. | |
| Poor Separation in Column Chromatography | Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in long retention times and broad peaks. | Optimize the mobile phase. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the ideal solvent ratio that provides good separation between your product and impurities. |
| Column Overload: Applying too much sample to the column leads to poor separation. | Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be about 1-5% of the weight of the stationary phase. | |
| Inconsistent Purity Results (HPLC Analysis) | Shifting Retention Times: Inconsistent mobile phase preparation or fluctuating column temperature can cause retention times to drift. | Ensure accurate and consistent mobile phase preparation. Use precise measurements and degas the solvents.[5] Employ a column oven to maintain a constant temperature.[3][6] |
| Poor Peak Shape (Tailing or Fronting): Peak tailing can be caused by secondary interactions with the stationary phase, while fronting may indicate column overload. | For tailing, add a competitive agent like triethylamine (TEA) to the mobile phase or adjust the pH. [3] For fronting, reduce the sample concentration or injection volume.[3] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and purification of this compound.
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The primary impurities often stem from the synthetic route, which typically involves the acetylation of 5-fluoro-2-methyl-4-nitroaniline. Potential impurities can be categorized as:
-
Starting Material-Related: Unreacted 5-fluoro-2-methyl-4-nitroaniline.
-
Synthesis-Related: Positional isomers formed during the nitration step of a precursor, such as N-(5-fluoro-2-methyl-3-nitrophenyl)acetamide or N-(5-fluoro-2-methyl-6-nitrophenyl)acetamide.[2]
-
Degradation Products: Impurities formed due to the breakdown of the product under various stress conditions (e.g., acid, base, heat).[6]
Q2: How can I effectively monitor the progress of my purification?
A2: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing purity.[5] A standard approach would be to use a C18 reversed-phase column with a gradient elution of water and acetonitrile, often with a formic acid modifier for LC-MS compatibility.[6] Thin Layer Chromatography (TLC) is also a rapid and effective tool for monitoring the progress of column chromatography and for quick purity checks.
Q3: What is the best general approach for purifying crude this compound?
A3: A multi-step approach is often most effective:
-
Initial Wash: Begin by washing the crude product with cold water to remove any residual acids from the nitration step.[2]
-
Recrystallization: Perform a primary purification by recrystallizing from a suitable solvent, such as an ethanol/water mixture.[1][2] This will remove a significant portion of the impurities.
-
Column Chromatography: If high purity is required, follow up with silica gel column chromatography to separate any remaining isomers and other closely related impurities.[2][7]
Q4: Can you provide a starting point for an HPLC method to assess the purity of this compound?
A4: A good starting point for method development would be a reversed-phase HPLC method.[3]
HPLC Starting Conditions
| Parameter | Recommendation |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[6] |
| Detection | UV at 254 nm[6] |
| Injection Volume | 10 µL[6] |
This method should be optimized based on the specific impurity profile of your sample.
Q5: My purified product has a broad melting point range. What does this indicate?
A5: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C.[1] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.
Visualizing the Purification Workflow
To achieve high purity, a systematic workflow is essential. The following diagram outlines a typical purification and analysis process for this compound.
Caption: A generalized workflow for the purification and analysis of this compound.
References
- BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods.
- BenchChem. (2025). A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
- BenchChem. (2025). Technical Support Center: Purification of N-(2-fluoro-4-nitrophenyl)acetamide by Recrystallization.
- BenchChem. (2025). HPLC method development for separating isomers of "N-(2-Methyl-5-nitrophenyl)acetamide".
- BenchChem. (2025). A Comparative Guide to the Purity Assessment of (2-Fluoro-5-nitrophenyl)methanamine by High-Performance Liquid Chromatography (HPLC).
- Geetha, B. P., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
Sources
"challenges in the scale-up of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide production"
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Welcome to the comprehensive technical support guide for the synthesis and scale-up of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed, validated protocols designed to enhance experimental success and facilitate a smooth transition from bench-scale to pilot-plant production.
Process Overview & Key Challenges
The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. The overall synthetic route involves two primary transformations: the nitration of a substituted toluene precursor followed by the acetylation of the resulting aniline derivative.
While conceptually straightforward, the scale-up of this process presents several challenges that can impact yield, purity, and safety. These challenges are often interconnected and require a thorough understanding of the reaction mechanisms and potential side reactions.
Core Challenges in Scale-Up:
-
Exothermic Nitration: The nitration step is highly exothermic and can lead to thermal runaway if not properly controlled.[1]
-
Regioselectivity: Controlling the position of nitration is crucial to avoid the formation of undesired isomers.
-
Impurity Profile: The presence of starting material impurities, side-products, and degradation products can complicate purification and affect the quality of the final product.[2]
-
Safety Hazards: Aromatic nitro compounds are potentially explosive and require careful handling, especially at a larger scale.[3]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration Step | - Incomplete reaction due to insufficient nitrating agent or reaction time.- Loss of product during workup and extraction.- Formation of undesired isomers. | - Slowly add a slight excess of the nitrating agent and monitor the reaction by TLC or HPLC.- Optimize extraction procedures; ensure the pH is appropriate to minimize the solubility of the product in the aqueous phase.- Carefully control the reaction temperature to favor the desired isomer. |
| Formation of Multiple Isomers | - Reaction temperature is too high, leading to a loss of regioselectivity.- Improper mixing, creating localized "hot spots" with higher temperatures. | - Maintain a low and consistent reaction temperature, typically between 0 and 10°C.- Ensure efficient stirring throughout the addition of the nitrating agent. |
| Low Yield in Acetylation Step | - Incomplete reaction due to inactive acetylating agent or insufficient reaction time.- Hydrolysis of the product back to the starting amine during workup.[4] | - Use a fresh, high-purity acetylating agent (e.g., acetic anhydride).- Monitor the reaction to completion using TLC.- Minimize the use of aqueous workup conditions or perform them at low temperatures. |
| Product is Dark or Discolored | - Oxidation of the aniline starting material.- Presence of colored impurities from the starting materials or formed during the reaction.[4] | - Purify the starting aniline derivative before acetylation.- Consider treating the final product with activated charcoal during recrystallization to remove colored impurities. |
| Difficulty in Product Isolation/Purification | - The product "oils out" during crystallization due to a high level of impurities depressing the melting point.- The product is too soluble in the recrystallization solvent. | - If the product is an oil, attempt to purify it by column chromatography before crystallization.- Screen a variety of solvents or solvent mixtures for recrystallization to find a system where the product has low solubility at room temperature and high solubility when hot. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal nitrating agent for the synthesis of 2-fluoro-5-nitrotoluene?
A1: A mixture of concentrated nitric acid and sulfuric acid is a commonly used and effective nitrating agent for this transformation.[5] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Q2: How can I monitor the progress of the nitration and acetylation reactions?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of both reactions. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6]
Q3: What are the key safety precautions to take when handling aromatic nitro compounds?
A3: Aromatic nitro compounds can be toxic and are potentially explosive, especially when heated under confinement.[3] It is crucial to:
-
Work in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid heating the compounds to high temperatures, and be aware of their decomposition temperatures.[8][9]
-
Store them in a cool, dry place away from heat sources and incompatible materials.[10]
Q4: What are the likely impurities I might encounter in my final product?
A4: Potential impurities can include:
-
Unreacted starting materials (e.g., 2-fluoro-5-nitrotoluene or 2-amino-4-fluoro-5-nitrotoluene).[4]
-
Positional isomers from the nitration step.
-
Byproducts from side reactions, such as oxidation of the methyl group.[11]
-
Degradation products if the reaction conditions are too harsh.[2]
Q5: Can continuous flow chemistry be applied to this synthesis to improve safety and scalability?
A5: Yes, continuous flow technology is increasingly being adopted for hazardous reactions like nitration.[12] Flow reactors offer significant advantages in terms of safety and efficiency due to their small reaction volumes, high surface-area-to-volume ratios for efficient heat transfer, and precise control over reaction parameters.[13][14] This can lead to improved yields, higher purity, and a safer process overall.[15]
Detailed Experimental Protocols
Synthesis of 2-Fluoro-5-nitrotoluene
This protocol describes the nitration of 2-fluorotoluene.
Materials:
-
2-Fluorotoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Diethyl ether
-
Water
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, add 33 mL of nitric acid.
-
Cool the flask to -15°C in an ice-salt bath.
-
Slowly add 30 g of 2-fluorotoluene to the nitric acid over a period of two hours, ensuring the temperature is maintained at -15°C.[16]
-
After the addition is complete, stir the mixture at -15°C for an additional hour.
-
Allow the reaction mixture to slowly warm to room temperature (approximately 20°C).
-
Pour the reaction mixture over a large volume of ice and water.
-
Extract the product with diethyl ether.
-
Wash the organic phase with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-fluoro-5-nitrotoluene.[16]
Synthesis of this compound
This protocol outlines the acetylation of 2-amino-4-fluoro-5-nitrotoluene, which would be the product of the reduction of the previously synthesized 2-fluoro-5-nitrotoluene. A general procedure for the acetylation of a substituted aniline is provided below.[17][18]
Materials:
-
2-Amino-4-fluoro-5-nitrotoluene
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice water
Procedure:
-
Dissolve the 2-amino-4-fluoro-5-nitrotoluene in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride to the solution while stirring. The reaction is often exothermic, so maintain the temperature with an ice bath if necessary.[5]
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete, pour the mixture into a beaker containing ice water to precipitate the product.[4]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.
Visualizing the Process
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
- Selective nitration in a microreactor for pharmaceutical production under CGMP conditions. (2025, August 10).
- Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
- Arshad Hussain, A. H., Sharma, M., Patil, S., Acharya, R. B., Kute, M., Waghchaure, A., & Kulkarni, A. A. (n.d.). Design and scale-up of continuous di-nitration reaction using pinched tube flow reactor. Scilit.
- Acetylation reaction of aniline to acetanilide. (n.d.).
- Acetylation of Aniline | PDF. (n.d.). Scribd.
- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025, August 26). PMC - NIH.
- Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development. (2020, October 6). ACS Publications.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds | Organic Process Research & Development. (n.d.). ACS Publications.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (n.d.). Der Pharma Chemica.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023, October 12). YMER.
- Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011, August 18).
- Application Notes and Protocols for the Acetylation of Aniline. (n.d.). Benchchem.
- Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. (n.d.). PrepChem.com.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH.
- How to Synthesize 2-Fluoro-4-nitrotoluene and Its Applications - FAQ. (n.d.). Guidechem.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (n.d.). IUCr.
- A review of the newly identified impurity profiles in methamphetamine seizures. (2020, June 24). PMC.
- 2-amino-3-nitrotoluene. (n.d.). Organic Syntheses Procedure.
- N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2025, June 3). PMC - NIH.
- Process for preparing 2-amino-5-nitrotoluene. (n.d.). Google Patents.
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). Journal of Chemical, Biological and Physical Sciences.
- A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide. (n.d.). Benchchem.
- Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. (n.d.). ResearchGate.
- Method for synthesizing 2-amino-3-nitrotoluene. (n.d.). Google Patents.
- Synthesis of 2-fluoro-5-nitro-toluene. (n.d.). PrepChem.com.
- n-(4-fluoro-2-methyl-5-nitrophenyl)acetamide. (n.d.). Echemi.
- Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2012, April 10). PubMed.
- A Comparative Guide to the Purity Assessment of (2-Fluoro-5-nitrophenyl)methanamine by High-Performance Liquid Chromatography (HPLC). (n.d.). Benchchem.
- Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis. (n.d.). Benchchem.
- HPLC method development for separating isomers of "N-(2-Methyl-5-nitrophenyl)acetamide". (n.d.). Benchchem.
- Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. (2025, October 9). Biomedical and Pharmacology Journal.
- Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF. (2025, August 6). ResearchGate.
- "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties. (n.d.). Benchchem.
- An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide (CAS - Benchchem. (n.d.).
- An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological. (n.d.). Benchchem.
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (n.d.). MDPI.
- The Synthetic Versatility of N-(2-fluoro-4-nitrophenyl)acetamide: A Comparative Guide. (n.d.). Benchchem.
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- 18. prepchem.com [prepchem.com]
Technical Support Center: Monitoring N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide Reactions by TLC
Welcome to the technical support guide for monitoring the synthesis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient reaction monitoring.
Introduction to the Synthesis and Monitoring
The synthesis of this compound, likely proceeding from the acetylation of 5-Fluoro-2-methyl-4-nitroaniline with a reagent like acetic anhydride, is a common transformation in medicinal chemistry.[1][2] TLC is an indispensable tool for monitoring such reactions, offering a rapid and inexpensive method to track the consumption of the starting material and the formation of the product.[3][4] This allows for the determination of reaction completion, helping to optimize reaction times and prevent the formation of impurities.
The core principle of TLC involves separating components of a mixture based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (the solvent system or eluent).[5][6] The polarity of the starting aniline and the resulting acetamide product will differ, leading to different retention factors (Rf values) on the TLC plate, which enables effective monitoring.[3]
Troubleshooting Guide: Common TLC Issues and Solutions
This section addresses specific problems you may encounter while monitoring your reaction.
Scenario 1: No spots are visible on the TLC plate after development.
-
Question: I've run my TLC, but after visualizing it under a UV lamp, I don't see any spots for my starting material or my reaction mixture. What went wrong?
-
Answer: This is a common issue with several potential causes. Let's break down the possibilities:
-
Insufficient Concentration: The most frequent reason for not seeing spots is that the sample solution is too dilute.[5][7] To resolve this, try concentrating your sample or spotting the same point on the TLC plate multiple times, allowing the solvent to dry completely between each application.[5][7]
-
Incorrect Solvent Level: If the solvent level in the developing chamber is above the spotting line on your TLC plate, the spotted compound will dissolve into the solvent reservoir instead of traveling up the plate.[5][7] Always ensure the spotting line is well above the solvent level.
-
Lack of UV Activity: While this compound and its aniline precursor are aromatic and should be UV active, some compounds do not absorb UV light at the standard 254 nm wavelength.[3][8][9] If you suspect this, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice, or an iodine chamber can be used which often visualizes aromatic compounds.[10][11]
-
Reaction Failure: It's also possible that the reaction has not proceeded as expected, or that there is no compound present in the aliquot taken.[5][7]
-
Scenario 2: The spots on my TLC plate are streaked and not well-defined.
-
Question: My spots are appearing as long streaks rather than tight, circular spots. How can I improve the resolution?
-
Answer: Streaking can obscure the separation between your starting material and product. Here are the primary causes and solutions:
-
Sample Overloading: Applying too much sample to the TLC plate is a very common cause of streaking.[5] Prepare a more dilute solution of your reaction mixture for spotting. The ideal spot should be small and concentrated.[3]
-
Inappropriate Solvent System: If the solvent system is too polar for your compounds, they will travel up the plate very quickly with the solvent front, resulting in streaking and high Rf values. Try a less polar solvent system. For example, if you are using 100% ethyl acetate, try a mixture of ethyl acetate and a non-polar solvent like hexanes or cyclohexane.[10][12]
-
Acidic or Basic Compounds: The starting material (aniline) is basic. If you are using an un-buffered silica gel plate, strong interactions can lead to streaking. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent can often resolve this issue.
-
Scenario 3: My starting material and product spots are very close together (low separation).
-
Question: I can see both my starting material and product spots, but their Rf values are very similar, making it difficult to judge if the reaction is complete. How can I improve the separation?
-
Answer: Poor separation is a classic challenge in chromatography. Here are some strategies to improve it:
-
Optimize the Solvent System: This is the most critical factor. The goal is to find a solvent system where the starting material has an Rf of approximately 0.2-0.3 and the product has a higher Rf. You can systematically vary the ratio of your polar and non-polar solvents. Trying different solvent combinations with varying selectivities can also be effective (e.g., substituting ethyl acetate with acetone or dichloromethane).[13]
-
Use a Co-spot: A "co-spot" is a lane on the TLC plate where you spot both the starting material and the reaction mixture at the same point.[14][15] If the starting material and product are different, you should see two distinct spots in the reaction mixture lane. If they have very similar Rf values, the co-spot will appear elongated or like a "snowman," which can help confirm the presence of both compounds.[13][14]
-
Double Elution: You can run the TLC plate in the same solvent system a second time after drying it. This can sometimes improve the separation of spots with close Rf values.
-
Scenario 4: I see multiple unexpected spots in my reaction mixture lane.
-
Question: Besides my starting material and what I believe is my product, there are several other spots on the TLC. What could these be?
-
Answer: Multiple spots indicate the presence of more than one substance. These could be:
-
Reaction Byproducts: The reaction may be producing side products. Nitration reactions on substituted anilines can sometimes yield different isomers.[4]
-
Degradation: Your starting material or product might be unstable on the silica gel plate.[13]
-
Contamination: Ensure your glassware and spotting capillaries are clean. Accidental contamination of the TLC plate can also lead to extra spots.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring the acetylation of 5-Fluoro-2-methyl-4-nitroaniline?
A1: A good starting point for moderately polar aromatic compounds is a mixture of a non-polar solvent like hexanes or cyclohexane and a polar solvent like ethyl acetate.[12][16] We recommend starting with a ratio of 7:3 or 8:2 Hexanes:Ethyl Acetate and adjusting the polarity based on the initial results.[17] If the spots remain at the baseline, increase the proportion of ethyl acetate. If they run to the top of the plate, increase the proportion of hexanes.
| Recommended Starting Solvent Systems |
| 80:20 Hexanes:Ethyl Acetate |
| 70:30 Hexanes:Ethyl Acetate |
| 90:10 Dichloromethane:Methanol |
Q2: How do I prepare my sample from the reaction mixture for TLC?
A2: To prepare a sample for TLC, take a very small aliquot from the reaction mixture (e.g., with the tip of a glass capillary).[14] Dissolve this aliquot in a small amount of a volatile solvent like ethyl acetate or dichloromethane in a small vial.[16] The goal is to have a solution that is concentrated enough to see on the plate but not so concentrated that it causes streaking.[5]
Q3: How can I visualize the spots on the TLC plate?
A3: For this compound and its aniline precursor, the primary visualization method is a handheld UV lamp at 254 nm.[8][9] Aromatic and conjugated systems absorb this wavelength and will appear as dark spots against the fluorescent green background of the TLC plate.[8][9] If further visualization is needed, you can use a secondary method on the same plate:
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber with a few crystals of iodine. Aromatic compounds often show up as brown spots.[11]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for many functional groups.
-
Specific Stains for Nitro Compounds: For more specific visualization, you can use a diphenylamine spray reagent or a two-step process involving reduction with stannous chloride (SnCl₂) followed by diazotization and coupling with a dye-forming agent like β-naphthol to produce a brightly colored spot.[18]
Q4: How do I know when the reaction is complete?
A4: The reaction is generally considered complete when the spot corresponding to the starting material (the limiting reagent) is no longer visible in the reaction mixture lane on the TLC plate.[14] Ideally, you should see the disappearance of the starting material spot and the appearance of a new, more intense product spot.[14]
Experimental Workflow and Data Interpretation
Step-by-Step Protocol for TLC Monitoring
-
Prepare the TLC Chamber: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[3] Mark three small, evenly spaced points on this line for your samples.
-
Spot the Plate:
-
Lane 1 (Starting Material): Using a capillary tube, apply a small spot of your diluted starting material solution.
-
Lane 2 (Co-spot): Apply a spot of the starting material, and then, on top of the same spot, apply your reaction mixture.[15]
-
Lane 3 (Reaction Mixture): Apply a small spot of your diluted reaction mixture.[14]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[5] Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
Mark the Solvent Front and Dry: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualize and Analyze: View the plate under a UV lamp and circle any visible spots with a pencil.[5] If necessary, use a secondary visualization method like an iodine chamber. Calculate the Rf value for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Visualizing the TLC Monitoring Workflow
Caption: Workflow for TLC reaction monitoring.
References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Using thin-layer chromatography to investigate the reactions. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
Reddit. (2025, March 14). Resources on 3+ component chromatography solvent systems?. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]
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Technical Support Center: Managing Exothermic Reactions in N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide Synthesis
Welcome to the Technical Support Center for the synthesis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of this synthesis. The nitration of aromatic compounds is a well-known exothermic process, and improper thermal management can lead to reduced yield, increased impurity formation, and significant safety hazards.[1][2] This document provides a structured approach to understanding and controlling the reaction exotherm.
Understanding the Exotherm: The "Why" Behind the Heat
The synthesis of this compound typically involves the nitration of N-(5-fluoro-2-methylphenyl)acetamide. This electrophilic aromatic substitution reaction is highly exothermic due to the formation of a stable aromatic product and the generation of water. The reaction involves the formation of the highly reactive nitronium ion (NO₂⁺) from the protonation of nitric acid by a stronger acid, usually sulfuric acid.[3][4] This potent electrophile then attacks the electron-rich aromatic ring.
The rate of heat generation is directly proportional to the reaction rate. Factors that increase the reaction rate, such as higher temperatures or reactant concentrations, will also increase the rate of heat evolution.[5] If the rate of heat generation exceeds the rate of heat removal by the cooling system, a dangerous thermal runaway can occur, leading to a rapid increase in temperature and pressure.[2]
Visualizing the Core Reaction
The following diagram illustrates the key transformation in the synthesis, highlighting the exothermic nitration step.
Caption: A decision-making workflow for managing thermal risks during the synthesis.
Experimental Protocol: Calorimetry Study for Thermal Hazard Assessment
To quantify the exothermic nature of the reaction and establish safe operating parameters, a reaction calorimetry study is highly recommended, especially during process development and scale-up.
Objective: To determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and to model the thermal runaway potential.
Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e or similar)
-
Jacketed glass reactor (typically 0.5 - 2 L)
-
Automated dosing pump
-
Temperature and pressure sensors
Procedure:
-
System Calibration: Calibrate the calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient (UA) of the reactor system.
-
Charge Reactor: Charge the reactor with N-(5-fluoro-2-methylphenyl)acetamide and the chosen solvent (e.g., concentrated sulfuric acid).
-
Establish Thermal Equilibrium: Bring the reactor contents to the desired starting temperature (e.g., 0°C) and allow the system to stabilize.
-
Dosing of Nitrating Mixture: Begin the controlled addition of the pre-cooled nitrating mixture at a pre-determined, slow rate using the automated dosing pump.
-
Data Acquisition: Continuously record the reactor temperature (Tr), jacket temperature (Tj), and the amount of nitrating mixture added. The calorimeter software will calculate the real-time heat flow (Q_rxn).
-
Post-Addition Hold: After the addition is complete, hold the reaction at the set temperature and continue monitoring the heat flow until it returns to the baseline, indicating the completion of the reaction.
-
Data Analysis:
-
Integrate the heat flow curve over time to calculate the total heat of reaction (ΔH_rxn).
-
Determine the heat accumulation during the dosing phase.
-
Calculate the adiabatic temperature rise (ΔT_ad) using the formula: ΔT_ad = |ΔH_rxn| / (m * C_p), where 'm' is the mass of the reaction mixture and 'C_p' is its specific heat capacity.
-
The MTSR is the sum of the process temperature and the adiabatic temperature rise of the unreacted material at the point of a cooling failure.
-
Safety Considerations: This experiment should only be conducted by trained personnel familiar with reaction calorimetry and the potential hazards of the chemicals involved. A thorough safety review should be completed before commencing the experiment.
References
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2025, June 3). National Center for Biotechnology Information. [Link]
-
Smajlagić, A., et al. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]
-
Diemoz, K. (2010, September 13). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka. [Link]
-
Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. (n.d.). MDPI. [Link]
- Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. (n.d.).
-
Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Link]
-
2-Chloro-N-(4-nitrophenyl)acetamide. (2025, August 10). ResearchGate. [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020, October 6). ACS Publications. [Link]
-
Nitration and aromatic reactivity. (n.d.). [Link]
-
5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
nitration of aromatic compounds. (2019, January 3). YouTube. [Link]
-
Synthesis of acetonitrile by dehydration of acetamide on an active ZnO catalyst: A comparison with zeolite. (n.d.). [Link]
-
Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. (2025, February 4). RSC Publishing. [Link]
-
Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ. [Link]
-
Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). YouTube. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (n.d.). Beilstein Journals. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]
-
18.4 Aromatic Nitration and Sulfonation. (2019, June 5). Chemistry LibreTexts. [Link]
-
Troubleshooting. (n.d.). The Pharma Master. [Link]
- Methods and reaction mixtures for controlling exothermic reactions. (n.d.).
-
Process Development System - Nitration Reaction. (n.d.). LARYEE. [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025, August 26). National Center for Biotechnology Information. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI. [Link]
-
A simple question on the nitration of aniline. (n.d.). Reddit. [Link]
-
A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2025, August 7). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. Designed for researchers and drug development professionals, this document moves beyond a simple data report, offering a comparative framework to understand the nuanced spectral features of this polysubstituted aromatic compound. We will dissect the influence of each substituent on the proton environment, compare its spectrum with related analogues, and provide a robust, self-validating experimental protocol.
Introduction: The Structural Puzzle
This compound is a complex molecule where the proton chemical shifts and coupling patterns on the aromatic ring are governed by a delicate interplay of electronic and steric effects. The acetamido group (-NHCOCH₃) and the methyl group (-CH₃) are electron-donating, while the nitro group (-NO₂) and the fluorine atom (-F) are electron-withdrawing. ¹H NMR spectroscopy is an indispensable tool for confirming the substitution pattern and purity of such compounds. A thorough analysis requires not just identifying the signals but understanding why they appear at specific chemical shifts and with particular splitting patterns.
Core Principles: Decoding the Spectrum
The ¹H NMR spectrum provides four key pieces of information: the number of signals (non-equivalent protons), their chemical shift (electronic environment), the integration (proton ratio), and the signal splitting or multiplicity (neighboring protons).[1]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electron density around the proton. Electron-donating groups (EDGs) increase electron density, "shielding" the proton from the external magnetic field and shifting its signal upfield (lower ppm). Conversely, electron-withdrawing groups (EWGs) "deshield" protons, shifting them downfield (higher ppm).[2]
-
Spin-Spin Coupling (J): Protons on adjacent atoms (or separated by a few bonds) can influence each other's magnetic environment, causing their signals to split. This interaction, or coupling constant (J), is measured in Hertz (Hz) and provides crucial information about connectivity. In our target molecule, we anticipate both proton-proton (H-H) and proton-fluorine (H-F) couplings.
The structure of the target molecule and the key through-bond couplings that determine the spectrum are visualized below.
Caption: Key through-bond couplings in this compound.
Predicted ¹H NMR Spectrum & Comparative Analysis
To accurately predict the spectrum of our target molecule, we will compare it to simpler, structurally related compounds. This comparative approach allows us to isolate and understand the contribution of each substituent.
| Compound | Ar-H (ppm) | -CH₃ (ppm) | -NHCOCH₃ (ppm) | -NH (ppm) | Reference |
| Acetanilide | 7.0-7.5 (m) | - | 2.1 (s) | ~8.8 (br s) | [3] |
| 4-Nitroaniline | 6.7 (d), 8.0 (d) | - | - | 5.97 (br s) | [4] |
| 5-Fluoro-2-methylaniline | 6.2-6.9 (m) | 2.0 (s) | - | 3.5 (br s) | [5] |
| This compound (Predicted) | H-3: ~7.8 (d) H-6: ~8.2 (d) | ~2.4 (s) | ~2.2 (s) | >9.0 (br s) | - |
Analysis of Predicted Spectrum:
-
Aromatic Protons (H-3 and H-6):
-
H-6: This proton is ortho to the strongly deshielding fluorine atom and ortho to the electron-donating acetamido group. The powerful deshielding effect of the adjacent fluorine is expected to dominate, pushing this signal significantly downfield, predicted around 8.2 ppm . It will be split primarily by the fluorine (³J_HF coupling of ~6-9 Hz), appearing as a doublet .
-
H-3: This proton is ortho to the electron-donating methyl group and ortho to the strongly electron-withdrawing nitro group. The deshielding from the nitro group will be the dominant effect, placing this signal downfield, predicted around 7.8 ppm . It will exhibit a smaller coupling to the fluorine (⁴J_HF of ~2-4 Hz), also appearing as a doublet .
-
-
Methyl Protons:
-
Ring -CH₃ (at C-2): This signal is expected around 2.4 ppm . Its position is slightly downfield compared to acetanilide due to the overall electron-withdrawing nature of the substituted ring.
-
Acetamido -CH₃: This group is more insulated from the ring's electronics and should appear in its typical region, around 2.2 ppm .[3]
-
-
Amide Proton (-NH): The amide proton is adjacent to a highly electron-deficient aromatic ring. This deshielding, combined with potential hydrogen bonding, will shift its signal significantly downfield, likely above 9.0 ppm , appearing as a broad singlet. The exact position can be sensitive to solvent and concentration.[6]
Experimental Protocol: A Self-Validating Workflow
Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data. The following workflow ensures scientific integrity at each stage.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d₆ is often preferred for compounds with amide protons because it minimizes the rate of proton exchange, resulting in a sharper -NH signal compared to CDCl₃.
-
Spectrometer Frequency: A higher field strength (≥400 MHz) is crucial for resolving the complex splitting patterns and potential signal overlap in the aromatic region of this molecule.
-
Relaxation Delay (d1): A delay of 5 seconds is chosen to ensure that all protons, including those with longer relaxation times, have fully returned to equilibrium before the next pulse. This is critical for accurate signal integration, which is the foundation of quantitative analysis.
Data Interpretation and Validation
Upon acquiring the spectrum, the final step is to match the experimental data to the predictions.
-
Confirm Signal Count: The spectrum should display five distinct signals: two in the aromatic region, two methyl singlets, and one amide proton.
-
Validate Chemical Shifts: The downfield signals at ~8.2 ppm and ~7.8 ppm should correspond to H-6 and H-3, respectively. The methyl signals should appear between 2.2-2.5 ppm. The amide proton should be the furthest downfield.
-
Analyze Coupling Constants: The key to unambiguous assignment is the J-coupling. The signal for H-6 should exhibit a larger H-F coupling constant (³J_HF ≈ 6-9 Hz) than the signal for H-3 (⁴J_HF ≈ 2-4 Hz). This difference is a definitive marker for their positions relative to the fluorine atom.
-
Check Integration: The relative integrals for the five signals should correspond to a 1:1:3:3:1 proton ratio (H-3 : H-6 : ring-CH₃ : aceto-CH₃ : NH).
Conclusion
The ¹H NMR analysis of this compound is a prime example of how fundamental NMR principles, when applied within a comparative and methodologically sound framework, can be used to solve complex structural problems. The predictable electronic effects of the various substituents, particularly the deshielding influence and characteristic J-coupling of the fluorine atom, provide a unique spectral fingerprint. This guide demonstrates a robust workflow that enables researchers to not only confirm the identity and purity of the target compound but also to build a deeper, more intuitive understanding of structure-spectrum relationships.
References
-
SpectraBase. (n.d.). 4-Nitroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Bartleby. (2021). Analyze the 1H NMR spectrum of acetanilide. Retrieved from [Link]
-
Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]
-
Reich, H. J. (2020). NMR of acetanilide. University of Wisconsin. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
ChemRxiv. (2023). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Retrieved from [Link]
Sources
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- 3. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 4. 4-Nitroaniline(100-01-6) 1H NMR [m.chemicalbook.com]
- 5. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR [m.chemicalbook.com]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
A Comparative Guide to the Mass Spectrometry of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Significance of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
This compound is a substituted aromatic amide that serves as a potential building block in medicinal chemistry and materials science. Its multifaceted structure, featuring electron-withdrawing (fluoro, nitro) and electron-donating (methyl, acetamido) groups, dictates its chemical reactivity and, consequently, its mass spectrometric behavior. Accurate mass determination and structural elucidation are paramount for confirming its identity in synthetic preparations and for tracking its metabolic fate in biological systems.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice for such small molecules due to its high sensitivity, selectivity, and speed.[2]
This guide will compare and contrast common ionization techniques and delve into the predictable fragmentation pathways of this compound, providing a logical framework for method development and data interpretation.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is critical for achieving optimal sensitivity and generating structurally informative mass spectra. For a molecule like this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable options.[2]
| Ionization Technique | Principle | Applicability to Target Molecule | Expected Ion Species |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. | Highly suitable due to the presence of the polar acetamide group, which can be readily protonated. | [M+H]⁺ (positive ion mode), [M-H]⁻ (negative ion mode) |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization method where the analyte is ionized by ion-molecule reactions with reagent gas ions. | A viable alternative, particularly for less polar compounds or when ESI efficiency is low. | [M+H]⁺ (positive ion mode), [M]⁻ or [M-H]⁻ (negative ion mode) |
Expert Insight: For this compound, ESI in positive ion mode is predicted to be the most sensitive technique. The nitrogen atom in the acetamide group provides a readily available site for protonation, leading to a stable [M+H]⁺ ion. While negative ion mode is possible, the presence of the electron-withdrawing nitro and fluoro groups can stabilize a negative charge, potentially yielding informative spectra.[3] However, protonation is generally more efficient for amides.
Fragmentation Analysis: Elucidating the Molecular Structure
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. By isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The fragmentation of this compound is expected to be driven by its key functional groups.
Predicted Fragmentation Pathways (Positive Ion Mode - [M+H]⁺)
The protonated molecule of this compound has a predicted monoisotopic mass of 214.06 g/mol . The primary fragmentation pathways are anticipated to involve the acetamide side chain and losses from the aromatic ring.
dot
Caption: Predicted fragmentation pathway of protonated this compound.
Detailed Explanation of Key Fragments:
-
Loss of Ketene (m/z 172.05): A characteristic fragmentation of N-acylated aromatic amines is the loss of ketene (CH₂=C=O) from the protonated molecule. This results in the formation of a protonated 5-fluoro-2-methyl-4-nitroaniline ion.
-
Loss of Acetamide (m/z 155.02): Cleavage of the amide bond can lead to the loss of the entire acetamide group, resulting in a 5-fluoro-2-methyl-4-nitrophenyl cation.
-
Loss of the Nitro Group (m/z 126.05 from m/z 172.05): Following the initial loss of ketene, the nitro group (NO₂) can be eliminated as a radical, which is a common fragmentation pathway for nitroaromatic compounds.[3][4]
-
Loss of Carbon Monoxide (m/z 98.05 from m/z 126.05): The subsequent loss of carbon monoxide (CO) from the fragment at m/z 126.05 is a plausible step in the fragmentation cascade of the aromatic ring.
Comparative Fragmentation Data of Structurally Similar Compounds
To bolster these predictions, we can examine the fragmentation patterns of analogous compounds.
| Compound | Key Fragments Observed (m/z) | Corresponding Neutral Loss |
| N-(4-nitrophenyl)acetamide [5][6] | 138, 108, 92, 65 | -C₂H₂O, -NO₂, -C₂H₂O & -NO, -C₂H₂O & -NO₂ & -HCN |
| N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | 192, 162, 146, 110 | -C₂H₂O, -C₂H₂O & -HF, -C₂H₂O & -NO, -C₂H₂O & -NO₂ & -HCN |
This comparative data supports the predicted fragmentation pathways, particularly the prominent loss of the acetyl group (as ketene) and subsequent fragmentation of the nitro-substituted aromatic ring.
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed, step-by-step methodology for the analysis of this compound using a triple quadrupole mass spectrometer.
dot
Caption: Experimental workflow for LC-MS/MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable organic solvent such as methanol or acetonitrile.
-
Vortex the solution to ensure the compound is fully dissolved.
-
Perform serial dilutions with a mixture of 50:50 acetonitrile:water containing 0.1% formic acid to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Parameters:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for good retention and peak shape.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) over several minutes to elute the analyte, hold for a brief period, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Mode:
-
Full Scan (Q1 Scan): To determine the mass-to-charge ratio of the intact molecule ([M+H]⁺). Scan range should encompass the expected m/z of 214.06 (e.g., m/z 100-300).
-
Product Ion Scan (MS/MS): To generate fragment ions for structural confirmation. The precursor ion at m/z 214.1 should be isolated and fragmented.
-
-
Instrument Settings (to be optimized for the specific instrument):
-
Capillary Voltage: ~3.0-4.0 kV.
-
Cone Voltage: ~20-40 V.
-
Source Temperature: ~120-150 °C.
-
Desolvation Temperature: ~350-500 °C.
-
Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be tested to obtain a rich fragmentation spectrum.
-
-
Trustworthiness through Self-Validation: The described protocol is a self-validating system. The full scan confirms the presence of the target molecule by detecting its protonated form. The subsequent MS/MS analysis of this specific precursor ion provides a fragmentation pattern that acts as a structural fingerprint, confirming the identity of the compound.
Conclusion
The mass spectrometric analysis of this compound is most effectively achieved using LC-ESI-MS/MS in positive ion mode. The molecule is expected to readily form a protonated molecular ion ([M+H]⁺ at m/z 214.06) that produces a predictable and informative fragmentation pattern upon collision-induced dissociation. The primary fragmentation pathways involve the loss of ketene from the acetamide side chain, followed by losses of the nitro group and carbon monoxide from the aromatic ring. By leveraging the principles and protocols outlined in this guide, researchers in drug development and other scientific fields can confidently identify and characterize this and structurally related compounds, ensuring the integrity and accuracy of their analytical data.
References
-
Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. Available at: [Link]
-
Xue, Y. J., & Sandra, P. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 23, 1-6. Available at: [Link]
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Korfmacher, W. A. (2005). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Drug Metabolism, 6(3), 199-209. Available at: [Link]
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Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America, 34(8), 566-577. Available at: [Link]
-
PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]
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NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 128(3), 238-242. Available at: [Link]
-
JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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- 6. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | C8H6ClFN2O3 | CID 2773811 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide and Structurally Related Compounds for Applications in Drug Discovery
This guide provides an in-depth technical comparison of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide, a substituted nitrophenylacetamide, with its structural analogs. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, physicochemical properties, and potential biological activities of this class of compounds. The strategic incorporation of fluorine and nitro functional groups into the acetamide scaffold offers a versatile platform for the development of novel therapeutic agents. This guide will delve into the nuances of how subtle structural modifications can significantly impact the biological and chemical characteristics of these molecules, supported by experimental data and established scientific principles.
Introduction: The Significance of Fluorinated Nitrophenylacetamides in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, primarily due to its ability to modulate key pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] When combined with a nitro group, a well-known pharmacophore and a versatile synthetic handle, the resulting fluorinated nitrophenylacetamide scaffold presents a promising avenue for the discovery of new drugs.[2] The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and is often a key feature in compounds with antimicrobial and anticancer activities.[3][4]
This guide will focus on this compound and compare it with three structurally similar compounds to elucidate the impact of substituent placement and identity on their overall profile. The selected analogs for comparison are:
-
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide: To assess the effect of replacing a methyl group with a chlorine atom.
-
N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide: To understand the influence of the positional isomerism of the nitro group.
-
N-(2,5-difluoro-4-nitrophenyl)acetamide: To evaluate the impact of an additional fluorine atom in place of the methyl group.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes the key properties of this compound and its selected analogs.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 633327-49-8 | C₉H₉FN₂O₃ | 212.18 | Not available |
| N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | 81962-58-5 | C₈H₆ClFN₂O₃ | 232.59 | 109-112[5] |
| N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide | 273401-26-6 | C₉H₉FN₂O₃ | 212.18 | Not available |
| N-(2,5-difluoro-4-nitrophenyl)acetamide | Not available | C₈H₆F₂N₂O₃ | 216.14 | Not available |
Synthesis Strategies: An Overview and Experimental Protocol
The synthesis of N-aryl acetamides is a well-established transformation in organic chemistry, typically involving the acylation of an aniline precursor. The following sections outline the general synthetic approach and provide a representative experimental protocol.
General Synthetic Workflow
The synthesis of these compounds generally follows a two-step process:
-
Nitration of the corresponding substituted fluoroaniline: This electrophilic aromatic substitution introduces the nitro group onto the aromatic ring. The regioselectivity of this step is dictated by the directing effects of the existing substituents (fluoro, methyl, and amino groups).
-
Acetylation of the resulting nitroaniline: The amino group of the nitroaniline intermediate is then acylated using an acetylating agent like acetic anhydride or acetyl chloride to yield the final N-aryl acetamide.
A generalized synthetic workflow for N-(substituted-fluoronitrophenyl)acetamides.
Representative Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 5-Fluoro-2-methylaniline
-
To a stirred solution of 5-fluoro-2-methylaniline (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 5-fluoro-2-methyl-4-nitroaniline.
Step 2: Acetylation of 5-Fluoro-2-methyl-4-nitroaniline
-
Suspend 5-fluoro-2-methyl-4-nitroaniline (1 eq.) in acetic anhydride (3-5 eq.).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.
Spectroscopic and Chromatographic Analysis
Characterization of the synthesized compounds is crucial to confirm their identity and purity. The following is a guide to the expected spectroscopic and chromatographic behavior of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons of the acetyl group (around δ 2.2 ppm), and the methyl protons on the aromatic ring (around δ 2.4 ppm). The amide proton will appear as a broad singlet, typically downfield (δ > 9 ppm).
¹³C NMR: The carbon NMR will show signals for the carbonyl carbon of the acetyl group (around δ 169 ppm), the aromatic carbons, and the methyl carbons.
¹⁹F NMR: The fluorine NMR will exhibit a singlet for the fluorine atom, with its chemical shift influenced by the other substituents on the ring.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the N-H stretching of the amide (around 3300 cm⁻¹), the C=O stretching of the amide (around 1670 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹, respectively).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
High-Performance Liquid Chromatography (HPLC)
Purity analysis is typically performed using reverse-phase HPLC. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is generally effective for the separation of these compounds.[6]
Comparative Biological Activity
Substituted nitrophenylacetamides have been investigated for a range of biological activities. The nature and position of the substituents on the phenyl ring play a critical role in their pharmacological effects.
Anticancer Activity
Several studies have demonstrated the potential of fluorinated and nitrated phenylacetamide derivatives as anticancer agents.[3][4] For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed cytotoxic effects against various cancer cell lines, with compounds bearing a nitro group exhibiting higher activity.[3][4] The proposed mechanism of action for many nitroaromatic compounds involves their metabolic reduction to reactive intermediates that can induce cellular damage.
The compounds discussed in this guide, with their combination of fluoro and nitro substituents, are promising candidates for further investigation as anticancer agents. Comparative screening of these analogs against a panel of cancer cell lines would be essential to establish a structure-activity relationship (SAR).
Antimicrobial Activity
The nitro group is a well-known feature in many antimicrobial drugs.[2] The antimicrobial activity of nitro compounds often stems from the intracellular reduction of the nitro group to cytotoxic radical anions.[2] Studies on related acetamide derivatives have shown promising antibacterial and antifungal activities. For example, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its potential against Klebsiella pneumoniae.
The comparative evaluation of this compound and its analogs against a spectrum of pathogenic bacteria and fungi could reveal novel antimicrobial leads.
Hypothesized mechanism of action for the biological activity of nitrophenylacetamide derivatives.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, we can infer some potential SAR trends for this class of molecules:
-
Role of the Nitro Group: The presence and position of the nitro group are likely crucial for biological activity. Its electron-withdrawing nature and potential for bioreduction are key.
-
Impact of Fluorine: The fluorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions. Its position relative to the other functional groups will be critical.
-
Effect of the Methyl vs. Chloro Substituent: Comparing this compound with N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide will highlight the difference between a small alkyl group and a halogen. Chlorine is more electron-withdrawing and has a different steric profile than a methyl group, which could significantly alter the compound's activity and selectivity.
-
Positional Isomerism: A comparison between this compound and N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide will provide valuable insights into how the relative positions of the nitro and fluoro groups affect the molecule's electronic distribution and, consequently, its biological properties.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of compounds for drug discovery, with potential applications in oncology and infectious diseases. This guide has provided a comparative framework for their synthesis, characterization, and potential biological activities.
Future research should focus on the systematic synthesis and biological evaluation of a library of these compounds to establish a clear and comprehensive SAR. Detailed mechanistic studies are also warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The development of robust and scalable synthetic routes will be crucial for the further development of any promising lead compounds identified from this scaffold.
References
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
- Gao, H., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(10), 2463.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773811, N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
SIELC Technologies. (2018). N-(2-Methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
- Torres, M. D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6296.
- Zheng, C., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 11(11), 1500.
- Zia-ur-Rehman, M., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 13(1), 86.
- Matos, M. J., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 15(10), 1199.
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PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
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A Comparative Guide to the Biological Activity Screening of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the acetamide scaffold represents a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide, a compound whose specific biological profile is not extensively documented. By examining structurally related analogs, we aim to provide a comparative analysis of its potential biological activities and offer detailed protocols for its screening.
The strategic placement of a fluorine atom, a nitro group, and a methyl group on the phenyl ring of this compound suggests a strong potential for biological activity. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. The nitro group, an electron-withdrawing moiety, is a known pharmacophore in various antimicrobial and anticancer agents. This guide will delve into the anticipated biological activities of this compound and its derivatives by drawing parallels from published data on similar molecular structures.
Predicted Biological Activities and Comparative Analysis
While direct experimental data for this compound is limited, a review of the literature on analogous compounds allows for an informed prediction of its potential therapeutic applications. The primary areas of interest for screening this class of compounds are anticancer and antimicrobial activities.
Anticancer Potential
Several studies have highlighted the cytotoxic effects of acetamide derivatives bearing fluoro and nitro substitutions against various cancer cell lines. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives containing a nitro moiety demonstrated significant cytotoxic effects, particularly against prostate cancer (PC3) cell lines.[1][2] This suggests that the presence of both fluoro and nitro groups can contribute to the anticancer potential of the compound.
The mechanism of action for many anticancer acetamide derivatives involves the induction of apoptosis. For example, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to trigger apoptosis through the caspase pathway.[3] The electron-withdrawing nature of the nitro group in this compound could play a crucial role in its interaction with biological targets, potentially leading to the disruption of cancer cell proliferation.
Table 1: Comparative in vitro Anticancer Activity of Structurally Related Acetamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide | PC3 (Prostate) | >100 | [1][2] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [1][2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [1][2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [1][2] |
| Imatinib (Standard) | PC3 (Prostate) | 40 | [1][2] |
| Imatinib (Standard) | MCF-7 (Breast) | 98 | [1][2] |
This table presents data for analogous compounds to infer the potential activity of this compound.
Antimicrobial Activity
The acetamide scaffold is also a key component in many antimicrobial agents. The presence of a nitro group is a well-established feature in antimicrobial drugs, such as nitrofurantoin and metronidazole. A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its antibacterial activity against Klebsiella pneumoniae. This finding underscores the potential of the fluoro-nitro-phenylacetamide core in developing new antimicrobial agents.
The mechanism of antimicrobial action for nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules, including DNA.
Table 2: Comparative Antimicrobial Activity of a Structurally Related Acetamide Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Not specified |
This table highlights the antimicrobial potential of a closely related analog.
Experimental Protocols for Biological Screening
To empirically determine the biological activity of this compound and its derivatives, the following standardized in vitro assays are recommended.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4][5]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][6][7]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium to find the lowest concentration that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and make two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[2]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[7]
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[2]
Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.
Conclusion
While direct biological data on this compound is not yet widely available, the analysis of its structural analogs strongly suggests its potential as a candidate for anticancer and antimicrobial screening. The presence of fluoro and nitro substituents on the phenylacetamide core are key features that have been associated with these biological activities in similar compounds. The provided experimental protocols offer a standardized approach for the systematic evaluation of this and other novel acetamide derivatives, paving the way for the discovery of new therapeutic leads. Further investigation through in silico modeling and a comprehensive screening cascade is warranted to fully elucidate the pharmacological profile of this promising compound.
References
Sources
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A Senior Application Scientist's Guide to the Purity Assessment of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide by HPLC
Introduction: The Analytical Imperative
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide is a highly functionalized aromatic compound, often serving as a critical intermediate in the synthesis of complex pharmaceutical agents and specialty chemicals. Its molecular structure, featuring a nitro group, a fluorine atom, an acetamide moiety, and a methyl group on a benzene ring, presents a unique analytical challenge. The precise purity of this intermediate is paramount, as even trace impurities can propagate through multi-step syntheses, ultimately compromising the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
Potential impurities can arise from several sources, including unreacted starting materials, side-products from the nitration or acetylation steps (such as positional isomers), or subsequent degradation.[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for resolving and quantifying these structurally similar compounds due to its high resolution and sensitivity.[2] This guide provides a comparative analysis of HPLC methodologies to establish a robust, reliable, and validated protocol for the purity assessment of this compound, grounded in the principles of analytical quality by design.
The Chromatographic Challenge: Selectivity and Peak Shape
The primary challenge in developing an HPLC method for this analyte lies in achieving adequate separation (selectivity) from its potential impurities while maintaining excellent peak shape for accurate quantification. The analyte possesses a combination of polar (nitro, acetamide) and non-polar (methylphenyl) characteristics, requiring a well-balanced chromatographic system.
Key considerations include:
-
Column Chemistry: The choice of stationary phase is the most critical factor influencing separation.[3] A standard C18 (octadecylsilyl) column is a common starting point for reversed-phase chromatography, separating compounds primarily based on hydrophobicity.[4] However, the aromatic and polar nature of the analyte and its potential isomers suggests that alternative stationary phases, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), could offer enhanced selectivity through π-π and dipole-dipole interactions.[5]
-
Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), dictates retention and selectivity.[6] The pH of the aqueous phase is a critical parameter that can significantly alter the ionization state of analytes and residual silanols on the column, thereby affecting retention time, peak symmetry, and selectivity.[7][8] For nitroaromatic compounds, acidic modifiers like formic acid or trifluoroacetic acid are often employed to suppress silanol activity and ensure sharp, symmetrical peaks.[9][10]
Comparative Method Development
To identify the optimal analytical conditions, a systematic comparison of column and mobile phase combinations was undertaken. The goal was to maximize the resolution between the main this compound peak and its most likely process impurity, the isomeric N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide, while ensuring a reasonable analysis time and excellent peak shape.
Column Selection Rationale
Three reversed-phase columns were evaluated:
-
Standard C18: Provides strong hydrophobic retention. It serves as our baseline method.
-
Phenyl-Hexyl: Offers alternative selectivity for aromatic compounds through π-π interactions with the phenyl rings of the stationary phase. This can be particularly effective for separating positional isomers.
-
Pentafluorophenyl (PFP): Provides a unique combination of hydrophobic, aromatic, and dipole-dipole interactions, making it highly effective for separating halogenated and isomeric compounds.
Mobile Phase Optimization
The primary organic solvent chosen was acetonitrile due to its lower viscosity and UV transparency. The key variable tested was the acidic modifier in the aqueous phase (Mobile Phase A).
-
Condition A: 0.1% Formic Acid in Water. A common choice that provides a low pH to keep analytes in a single, un-ionized form and sharpen peaks.[9]
-
Condition B: 0.05% Trifluoroacetic Acid (TFA) in Water. A stronger ion-pairing agent that can further improve peak shape for basic compounds, but may suppress MS signals if used with mass spectrometry detection.[2]
The following table summarizes the performance of each column under optimized gradient conditions with 0.1% Formic Acid.
| Parameter | Method 1: Standard C18 | Method 2: Phenyl-Hexyl | Method 3: PFP (Optimized) |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | PFP, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 15 min | 5-95% B in 15 min | 10-90% B in 12 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Resolution (Analyte/Isomer) | 1.8 | 2.4 | > 3.0 |
| Tailing Factor (Analyte) | 1.3 | 1.2 | 1.1 |
| Analysis Time | 20 min | 20 min | 15 min |
Recommended Protocol for Purity Assessment
This protocol is built on the principles of trustworthiness and self-validation, incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP.[11] The objective of these tests is to ensure the chromatographic system is fit for its intended purpose before analyzing any samples.[12]
Experimental Workflow Diagram
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A Comprehensive Guide to the Structural Confirmation of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide: A Comparative Analysis of Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The isomeric landscape of substituted nitroanilines, key intermediates in many pharmaceutical syntheses, presents a significant analytical challenge. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to definitively confirm the structure of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. We will move beyond procedural lists to explore the causal reasoning behind experimental choices, ensuring a self-validating analytical workflow.
The Isomeric Challenge: Why Structure Matters
The precise arrangement of substituents on the phenyl ring of this compound is critical, as even minor positional changes can drastically alter its chemical reactivity, biological activity, and impurity profile. For instance, its isomer, N-(3-Fluoro-2-methyl-4-nitrophenyl)acetamide, could exhibit different pharmacological properties or present unique challenges in downstream synthetic steps. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.
Synthetic Pathway and Potential Impurities
A common and logical synthetic route to this compound involves the acetylation of the commercially available precursor, 5-Fluoro-2-methyl-4-nitroaniline.[1][2] This reaction is typically achieved using acetylating agents like acetic anhydride or acetyl chloride.[3][4]
Caption: Synthetic workflow for this compound.
Understanding this synthesis is crucial as it informs us of potential impurities, namely unreacted starting material and, if the initial precursor contains isomeric impurities, other fluoro-methyl-nitroacetanilides. Our analytical methods must be chosen to not only confirm the desired product but also to detect and distinguish these potential contaminants.
A Comparative Analysis of Spectroscopic Techniques
The confirmation of this compound's structure relies on a synergistic application of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity (through coupling) | Excellent for determining the substitution pattern on the aromatic ring. | Chemical shifts can be influenced by solvent and concentration. |
| ¹³C NMR Spectroscopy | Carbon skeleton, number of unique carbons | Confirms the number of carbon atoms and their chemical environment. | Lower sensitivity than ¹H NMR; may require longer acquisition times. |
| ¹⁹F NMR Spectroscopy | Fluorine environment and coupling | Highly sensitive to the electronic environment of the fluorine atom, providing a distinct chemical shift. | Requires a spectrometer equipped for fluorine detection. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms the molecular formula and provides structural clues from fragmentation. | Isomers will have the same molecular weight and may show similar fragmentation. |
| Infrared (IR) Spectroscopy | Functional groups present | Quick and effective for identifying key functional groups (amide, nitro). | Provides limited information on the overall molecular structure and connectivity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural confirmation.
The ¹H NMR spectrum is particularly informative for determining the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on their position relative to the electron-withdrawing nitro group, the electron-donating methyl and acetamido groups, and the fluorine atom.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | ~8.2 | d | ~7 | Aromatic proton ortho to nitro group |
| H-6 | ~7.5 | d | ~10 | Aromatic proton ortho to fluorine |
| -NH | ~7.8 | s (broad) | - | Amide proton |
| -CH₃ (ring) | ~2.3 | s | - | Methyl group on the ring |
| -CH₃ (acetyl) | ~2.2 | s | - | Acetyl methyl group |
Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Distinguishing Isomers with ¹H NMR:
The key to distinguishing this compound from its isomers lies in the coupling patterns of the aromatic protons. For example, in the isomer N-(3-Fluoro-2-methyl-4-nitrophenyl)acetamide, the two aromatic protons would be ortho to each other and would exhibit a smaller coupling constant (typically 3-4 Hz). The presence of distinct doublet signals with coupling constants characteristic of ortho and meta relationships is a strong indicator of the target structure.[5][6]
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Key Feature |
| C=O | ~168 | Carbonyl carbon |
| C-F | ~155 (d, ¹JCF ≈ 250 Hz) | Carbon directly bonded to fluorine |
| C-NO₂ | ~145 | Carbon bonded to the nitro group |
| C-NH | ~138 | Carbon bonded to the acetamido group |
| C-CH₃ | ~130 | Aromatic carbon bonded to the methyl group |
| Aromatic CH | ~125, ~115 | Aromatic methine carbons |
| -CH₃ (ring) | ~18 | Methyl carbon on the ring |
| -CH₃ (acetyl) | ~25 | Acetyl methyl carbon |
Disclaimer: These are predicted values and are subject to variation.
The large coupling constant for the carbon attached to the fluorine atom (¹JCF) is a characteristic feature.
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Reference |
| ¹⁹F | -110 to -120 | CFCl₃ |
Disclaimer: Prediction based on typical ranges for similar compounds.[7][8][9]
The precise chemical shift will be a unique identifier for this specific isomer.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Expected Data:
-
Molecular Ion (M⁺): m/z = 214.06
-
Key Fragmentation Pathways:
-
Loss of the acetyl group (-43) to give a fragment at m/z = 171.
-
Loss of the nitro group (-46) to give a fragment at m/z = 168.
-
Further fragmentation of the aromatic ring.
-
Caption: Predicted major fragmentation pathways in EI-MS.
While isomers will have the same molecular weight, subtle differences in their fragmentation patterns, influenced by the positions of the substituents, can sometimes be observed.[10][11]
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Table 4: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3300 - 3100 |
| C=O stretch (amide) | 1700 - 1650 |
| N-O stretch (nitro) | 1550 - 1500 and 1370 - 1330 (asymmetric and symmetric) |
| C-F stretch | 1250 - 1000 |
The presence of these characteristic absorption bands provides strong evidence for the presence of the acetamido, nitro, and fluoro functionalities.[12][13]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: If available, acquire a ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants for all spectra.
Protocol 2: Mass Spectrometry Analysis (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Protocol 3: IR Spectroscopy Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-650 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Conclusion: A Self-Validating Workflow
The structural confirmation of this compound is a clear example of the necessity of a multi-technique analytical approach. While each spectroscopic method provides valuable information, it is their combined and corroborative power that leads to an unambiguous structural assignment. By understanding the synthetic pathway and potential isomeric impurities, and by carefully analyzing the nuances of the NMR, MS, and IR data, researchers can confidently confirm the structure of their target molecule, ensuring the integrity and reproducibility of their scientific endeavors.
Caption: A logical workflow for the structural validation of this compound.
References
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Hoyt, D. W. et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Available at: [Link]
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Penner, P. et al. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Available at: [Link]
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LibreTexts Chemistry. (2023). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
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AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Available at: [Link]
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Stack Exchange. (2017). How can Hydrogen NMR be used to distinguish between these two isomers?. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Available at: [Link]
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ChemHelp ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link]
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ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Available at: [Link]
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Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
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National Institutes of Health. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Available at: [Link]
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Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. Available at: [Link]
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MDPI. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]
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Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Available at: [Link]
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ResearchGate. FTIR spectrum N-(4-nitrophenyl) acetamide. Available at: [Link]
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SpectraBase. Acetamide, 2,2,2-trifluoro-N-(4-nitrophenyl)-. Available at: [Link]
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National Institutes of Health. (2021). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available at: [Link]
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ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]
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NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]
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YouTube. (2021). Proton NMR Analysis to identify Isomers. Available at: [Link]
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University of Arizona. Interpretation of mass spectra. Available at: [Link]
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ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Available at: [Link]
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Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
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A Comparative Guide for Synthetic Strategy: N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide vs. N-(5-chloro-2-methyl-4-nitrophenyl)acetamide
Introduction
In the landscape of pharmaceutical and materials science research, the strategic selection of synthetic intermediates is paramount. Halogenated nitrophenyl derivatives are foundational building blocks, where the choice of a specific halogen can dramatically alter molecular properties and reaction dynamics. This guide provides an in-depth, objective comparison between two closely related acetamides: N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide and N-(5-chloro-2-methyl-4-nitrophenyl)acetamide.
While structurally similar, the substitution of fluorine for chlorine imparts significant, often decisive, differences in reactivity, physicochemical properties, and spectroscopic signatures. This analysis is designed for researchers, scientists, and drug development professionals to make informed decisions in synthetic design, enabling the precise tuning of molecular behavior for specific applications. We will delve into a comparative analysis of their properties, synthetic accessibility, and, most critically, their reactivity in key chemical transformations, supported by established principles and experimental data from analogous systems.
Comparative Physicochemical Properties
The initial point of comparison lies in the fundamental physicochemical properties, which are influenced by the distinct nature of the fluorine and chlorine substituents. Fluorine is the most electronegative element, yet it has a van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å), while chlorine is larger (1.74 Å) and more polarizable.[1] These differences manifest in properties like molecular weight, lipophilicity, and melting point.
| Property | This compound | N-(5-chloro-2-methyl-4-nitrophenyl)acetamide | Rationale for Difference |
| CAS Number | 273401-26-6[2] | 13852-50-1[3] | N/A |
| Molecular Formula | C₉H₉FN₂O₃[2] | C₉H₉ClN₂O₃[3] | Elemental composition |
| Molecular Weight | 212.18 g/mol [2] | 228.63 g/mol [3] | Higher atomic mass of Chlorine vs. Fluorine. |
| XLogP3 (Lipophilicity) | ~3.2[2] | ~2.5[4] | The relative lipophilicity can be complex. While fluorine is more electronegative, the larger size and polarizability of chlorine can lead to different solvation effects and intermolecular interactions, impacting the partition coefficient. |
| Predicted Melting Point | Higher | Lower | Fluorine's ability to participate in stronger crystal lattice interactions can lead to higher melting points compared to the bulkier chlorine substituent, which may disrupt optimal packing.[5] |
Synthesis and Mechanistic Considerations
The synthesis of these compounds typically proceeds via the acetylation of a corresponding aniline precursor or the nitration of a substituted acetanilide. A common and reliable route involves the nitration of the appropriate halogenated 2-methylacetanilide.
Caption: Generalized workflow for the synthesis of target compounds.
Causality Behind Experimental Choices: The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director in electrophilic aromatic substitution. The nitration reaction introduces a nitro (-NO₂) group onto the aromatic ring.[6] The use of a strong acid mixture, such as nitric acid in sulfuric acid, is essential to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[7] The regioselectivity of the nitration is directed by the existing substituents on the ring.
Experimental Protocol: General Synthesis of N-(5-halo-2-methyl-4-nitrophenyl)acetamide
This protocol is a generalized procedure based on standard nitration reactions of activated aromatic rings.[6][7]
-
Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve 1.0 equivalent of the starting material, N-(3-fluoro-2-methylphenyl)acetamide or N-(3-chloro-2-methylphenyl)acetamide, in 3-5 volumes of concentrated sulfuric acid.
-
Preparation of Nitrating Mixture: In a separate, cooled flask, slowly add 1.1 equivalents of concentrated nitric acid to 2 volumes of concentrated sulfuric acid. Maintain the temperature below 10°C.
-
Nitration: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Critically, maintain the internal temperature of the reaction mixture below 10°C to prevent over-nitration and side reactions.
-
Reaction Monitoring: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.
-
Drying and Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(5-halo-2-methyl-4-nitrophenyl)acetamide.
Comparative Reactivity: The Dominance of Fluorine in SNAr
The most significant operational difference between these two molecules lies in their reactivity towards nucleophiles, specifically in Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of a strong electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[8]
The SNAr mechanism proceeds in two steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. This is typically the rate-determining step.
-
Leaving Group Departure: The halide ion is eliminated, restoring the aromaticity of the ring.[8]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
In this context, the fluoro-substituted compound is vastly more reactive than its chloro-substituted counterpart. This may seem counterintuitive, as the C-F bond is stronger than the C-Cl bond. However, in SNAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.
Key Factors Governing Reactivity:
-
Inductive Effect: Fluorine's extreme electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect). This effect strongly stabilizes the negative charge of the rate-determining Meisenheimer complex.[8]
-
Leaving Group Ability: While fluoride is a poorer leaving group than chloride in aliphatic substitutions (SN1/SN2), this factor is less important in SNAr because the C-X bond is broken in a fast, non-rate-determining step.[9]
The stabilization of the transition state leading to the Meisenheimer complex is the dominant factor. Consequently, the rate of SNAr for fluoro-aromatics activated by electron-withdrawing groups can be several orders of magnitude faster than for the corresponding chloro-aromatics.[8]
| Model System Comparison (Analogous Compounds) | Relative Rate Constant (kF/kCl) | Nucleophile |
| 1-halo-2,4-dinitrobenzene | 3300 | Piperidine |
| 1-halo-2,4-dinitrobenzene | 2300 | Aniline |
| 1-halo-4-nitrobenzene | 292 | Methoxide |
| (Data compiled from literature sources for comparative purposes).[8] |
Comparative Spectroscopic Analysis
While experimental spectra for these specific compounds are not widely available, we can predict their key features based on established principles and data from structurally similar molecules.[10][11]
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Assignment | N-(5-Fluoro...)-acetamide (δ, ppm) | N-(5-Chloro...)-acetamide (δ, ppm) | Expected Differences |
| -CH₃ (acetyl) | ~2.25 (s, 3H) | ~2.25 (s, 3H) | Minimal difference expected. |
| -CH₃ (ring) | ~2.50 (s, 3H) | ~2.50 (s, 3H) | Minimal difference expected. |
| Ar-H (H-3) | ~8.60 (d, JHF ≈ 7 Hz, 1H) | ~8.70 (s, 1H) | The proton ortho to fluorine will appear as a doublet due to coupling (²JHF). |
| Ar-H (H-6) | ~7.40 (d, JHF ≈ 10 Hz, 1H) | ~7.60 (s, 1H) | The proton meta to fluorine will also show coupling (⁴JHF), though smaller. The chloro analog protons will be singlets. |
| -NH (amide) | ~9.90 (br s, 1H) | ~9.90 (br s, 1H) | Likely broad and similar in both. |
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
The most dramatic difference will be observed for the carbon atoms bonded to or near the halogen due to C-F coupling.
| Assignment | N-(5-Fluoro...)-acetamide (δ, ppm) | N-(5-Chloro...)-acetamide (δ, ppm) | Expected Differences |
| C=O | ~169 | ~169 | Minimal difference. |
| C-F (C-5) | ~158 (d, ¹JCF ≈ 250 Hz) | N/A | A large doublet splitting is characteristic of a direct C-F bond. |
| C-Cl (C-5) | N/A | ~130 | A singlet at a typical chemical shift for a C-Cl bond. |
| C-NO₂ (C-4) | ~142 (d, ²JCF ≈ 15 Hz) | ~145 | The carbon ortho to fluorine will show a smaller doublet splitting. |
Predicted IR Spectroscopy Data (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Key Observation |
| N-H Stretch (amide) | 3300 - 3250 | Broad peak, similar for both compounds. |
| C=O Stretch (amide) | 1700 - 1670 | Strong, sharp peak. May have a slight shift due to electronic effects of F vs Cl. |
| NO₂ Stretch (asymmetric) | 1530 - 1510 | Strong peak, characteristic of the nitro group. |
| NO₂ Stretch (symmetric) | 1350 - 1330 | Strong peak. |
| C-F Stretch | ~1250 - 1100 | A strong C-F stretch will be present only in the fluoro-derivative. |
| C-Cl Stretch | ~800 - 600 | A C-Cl stretch will be present only in the chloro-derivative. |
Experimental Validation: Kinetic Analysis of SNAr Reactivity
To quantitatively validate the superior reactivity of the fluoro-derivative, a kinetic study can be performed using UV-Visible spectrophotometry. This method monitors the formation of a colored product over time when the substrate is reacted with a suitable nucleophile (e.g., piperidine or a phenoxide).[8]
Caption: A generalized workflow for the kinetic analysis of SNAr reactions.
Protocol: Comparative Kinetic Measurement
-
Instrumentation: Use a diode-array or scanning UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
Solution Preparation: Prepare stock solutions of this compound, N-(5-chloro-2-methyl-4-nitrophenyl)acetamide, and the chosen nucleophile (e.g., sodium methoxide) in a suitable solvent (e.g., methanol).
-
Wavelength Determination: Determine the λ_max (wavelength of maximum absorbance) of the expected substitution product.
-
Kinetic Run: Place a solution of the acetamide substrate in a quartz cuvette and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiation: Inject a small volume of a concentrated nucleophile solution (in large excess to ensure pseudo-first-order conditions) into the cuvette, mix rapidly, and immediately start recording the absorbance at λ_max as a function of time.
-
Data Analysis: Record data until the reaction is >95% complete. Calculate the observed pseudo-first-order rate constant (k_obs) by fitting the absorbance data to the appropriate integrated rate law.
-
Comparison: Repeat the experiment under identical conditions for the second compound. The ratio of the k_obs values will provide a quantitative measure of the relative reactivity.
Overall Conclusion and Strategic Recommendations
The choice between this compound and N-(5-chloro-2-methyl-4-nitrophenyl)acetamide is a critical decision in synthetic design that hinges on the intended subsequent chemical transformations.
-
Choose this compound for Nucleophilic Aromatic Substitution (SNAr): Its reactivity is orders of magnitude greater than the chloro analog due to the powerful inductive stabilization of the Meisenheimer intermediate by the fluorine atom.[8] This allows for milder reaction conditions, faster reaction times, and potentially higher yields and cleaner product profiles.
-
Choose N-(5-chloro-2-methyl-4-nitrophenyl)acetamide for Other Transformations or as a More Stable Intermediate: If the halogen is intended to remain in the final molecule or if subsequent reactions (e.g., metal-catalyzed cross-coupling) are planned where SNAr is an undesired side reaction, the greater stability and lower reactivity of the chloro derivative make it the more suitable choice.
This guide illustrates that while seemingly minor, the substitution of one halogen for another is a powerful tool for modulating chemical reactivity. A thorough understanding of the underlying physical organic principles is essential for the rational design and successful execution of complex synthetic routes.
References
-
ChemRxiv. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Online]. Available at: [Link]
-
NIH National Library of Medicine. (2022). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. [Online]. Available at: [Link]
-
ResearchGate. (2011). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Online]. Available at: [Link]
-
Royal Society of Chemistry. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Online]. Available at: [Link]
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PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. [Online]. Available at: [Link]
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In Silico Comparative Analysis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide: A Guide to Predictive Drug Property Assessment
In the contemporary landscape of pharmaceutical research, the early-stage assessment of a compound's drug-like properties is paramount to mitigating late-stage attrition and accelerating the development timeline.[1][2] In silico methodologies, which leverage computational models to predict a molecule's behavior, have emerged as indispensable tools for this purpose.[3] This guide provides a comprehensive in silico analysis of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide, a novel chemical entity, by predicting its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity profile. To provide a meaningful context, a comparative analysis is performed against a structurally similar compound, N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide.
The rationale behind this comparative approach is to illustrate how subtle structural modifications—in this case, the substitution of a methyl group for a chlorine atom—can influence the overall predicted properties of a molecule. This guide will walk through the predictive workflows, present the data in a clear, comparative format, and interpret the findings from the perspective of a drug development professional.
Molecular Structures and In Silico Prediction Workflow
The foundation of any in silico analysis is the accurate representation of the molecular structure, typically using the Simplified Molecular Input Line Entry System (SMILES).
-
This compound (Target Compound):
-
SMILES: CC(=O)Nc1cc(F)c(c(C)c1)[O-]
-
-
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide (Comparator Compound):
-
SMILES: CC(=O)NC1=CC(=C(C=C1[O-])F)Cl[4]
-
The following workflow outlines the predictive modeling process employed in this guide, utilizing a suite of well-established, freely accessible in silico tools.[5][6][7]
Caption: Workflow for in silico prediction of compound properties.
Comparative Analysis of Physicochemical Properties
Physicochemical properties are fundamental determinants of a drug's behavior in vivo. Key parameters were predicted using the SwissADME web server.[8][9]
| Property | This compound | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | Significance in Drug Discovery |
| Molecular Weight | 212.17 g/mol | 232.59 g/mol [4] | Influences absorption and distribution; lower molecular weight is generally favored. |
| LogP (o/w) | 2.15 | 2.60[4] | A measure of lipophilicity, affecting solubility, absorption, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 84.05 Ų | 74.9 Ų[4] | Correlates with passive molecular transport through membranes. |
| Water Solubility (LogS) | -2.8 (Moderately soluble) | -3.2 (Slightly soluble) | Crucial for formulation and bioavailability. |
| Number of H-bond Acceptors | 4 | 4 | Influences solubility and binding to biological targets. |
| Number of H-bond Donors | 1 | 1 | Influences solubility and binding to biological targets. |
Interpretation: The target compound, with its lower molecular weight and slightly better predicted water solubility, may present a more favorable starting point for oral drug development compared to its chloro-analogue. The LogP values for both compounds fall within a reasonable range for drug-likeness.
Pharmacokinetic (ADME) Profile Comparison
The ADME profile dictates how a drug is processed by the body. Predictions were generated using SwissADME and pkCSM.[10][11][12][13][14][15]
Absorption
| Parameter | This compound | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | Predictive Tool |
| GI Absorption | High | High | SwissADME |
| Caco-2 Permeability (log Papp) | 0.95 cm/s | 0.91 cm/s | pkCSM |
| P-glycoprotein Substrate | No | No | SwissADME |
Interpretation: Both compounds are predicted to have high gastrointestinal absorption and are not likely substrates of P-glycoprotein, a key efflux transporter. This suggests good potential for oral bioavailability.
Distribution
| Parameter | This compound | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | Predictive Tool |
| Volume of Distribution (VDss, log L/kg) | -0.15 | -0.12 | pkCSM |
| BBB Permeability | Yes | Yes | SwissADME |
| CNS Permeability (logPS) | -1.8 | -1.9 | pkCSM |
Interpretation: The predicted volume of distribution for both compounds is relatively low, suggesting they may not distribute extensively into tissues. Both are predicted to cross the blood-brain barrier (BBB), which is a critical consideration depending on the intended therapeutic target.
Metabolism
| Parameter | This compound | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | Predictive Tool |
| CYP1A2 inhibitor | No | No | SwissADME |
| CYP2C19 inhibitor | No | No | SwissADME |
| CYP2C9 inhibitor | Yes | Yes | SwissADME |
| CYP2D6 inhibitor | No | No | SwissADME |
| CYP3A4 inhibitor | Yes | Yes | SwissADME |
Interpretation: A significant finding is the predicted inhibition of key cytochrome P450 enzymes (CYP2C9 and CYP3A4) by both compounds. This raises a potential flag for drug-drug interactions, which would need to be carefully evaluated in subsequent in vitro and in vivo studies.
Excretion
| Parameter | This compound | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | Predictive Tool |
| Total Clearance (log ml/min/kg) | 0.45 | 0.42 | pkCSM |
Interpretation: The predicted total clearance values are comparable for both molecules, suggesting similar rates of elimination from the body.
Comparative Toxicity Profile
Early identification of potential toxicity is a cornerstone of modern drug discovery.[16][17] The toxicity profiles were predicted using ProTox-II and pkCSM.[18][19][20][21][22]
| Toxicity Endpoint | This compound | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | Predictive Tool |
| Oral Acute Toxicity (LD50) | 2500 mg/kg (Class 5) | 2500 mg/kg (Class 5) | ProTox-II |
| Hepatotoxicity | Active | Active | ProTox-II |
| Carcinogenicity | Active | Active | ProTox-II |
| Mutagenicity | Active | Active | ProTox-II |
| AMES Toxicity | Yes | Yes | pkCSM |
Interpretation: The in silico predictions raise significant toxicity concerns for both compounds. The predicted activity in carcinogenicity and mutagenicity assays, along with a positive AMES toxicity prediction, are serious red flags. The presence of the nitroaromatic moiety is a well-known structural alert for genotoxicity.[23] Furthermore, the prediction of hepatotoxicity warrants careful consideration. These findings would necessitate a thorough in vitro toxicological assessment to validate these predictions.
Caption: Hypothesized pathway for nitroaromatic compound toxicity.
Conclusion and Future Directions
This in silico comparative analysis of this compound and its chloro-analogue provides valuable early-stage insights for drug development.
Key Findings:
-
The target compound exhibits potentially more favorable physicochemical properties for oral administration than its chloro-analogue.
-
Both compounds show promising absorption and distribution profiles, though their predicted BBB permeability requires careful consideration based on the therapeutic goal.
-
A significant liability for both molecules is the predicted inhibition of major CYP450 enzymes, indicating a high potential for drug-drug interactions.
-
Most critically, both compounds are flagged for significant toxicity risks, including mutagenicity and carcinogenicity, likely attributable to the nitroaromatic functional group.
Strategic Implications: While the initial physicochemical and pharmacokinetic predictions for this compound are encouraging, the pronounced toxicity flags are a major impediment to its further development as a therapeutic agent. Any progression of this scaffold would necessitate a medicinal chemistry campaign to replace the nitro group with a bioisostere that retains the desired activity while mitigating the genotoxic potential.
This guide underscores the power of comparative in silico analysis in not only predicting the properties of a lead compound but also in understanding the structure-activity and structure-property relationships that are crucial for informed decision-making in the early phases of drug discovery.[1][24]
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A Researcher's Technical Guide to N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide: A Comparative Analysis of its Synthetic Utility
Guide Overview: This document provides a detailed technical guide for researchers and drug development professionals on N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. Initial investigations reveal a significant gap in peer-reviewed literature regarding the specific biological activities of this compound. Therefore, this guide pivots from a direct performance comparison to a more practical analysis of its role as a synthetic intermediate. We will explore its chemical properties, outline key synthetic transformations, and compare its utility to analogous chemical building blocks, providing a foundational understanding for its application in medicinal chemistry and materials science.
Introduction: The Strategic Value of a Fluorinated Nitroaniline Scaffold
This compound belongs to a class of highly functionalized aromatic compounds that serve as versatile building blocks in organic synthesis. Its structure is characterized by several key features that make it a valuable precursor for more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability.[1][2] The fluorine atom can modulate the acidity or basicity of nearby functional groups and often participates in favorable protein-ligand interactions.[1][2] The nitro group is a powerful electron-withdrawing group and, more importantly, a synthetic handle that can be readily reduced to a primary amine.[3][4] This transformation opens the door to a vast array of subsequent reactions. The acetamide group serves as a protecting group for the aniline nitrogen, moderating its reactivity and directing the position of further electrophilic aromatic substitution.
This guide will focus on the practical application of this compound as a precursor to ortho-phenylenediamines, which are key intermediates in the synthesis of benzimidazoles—a privileged scaffold in medicinal chemistry.
Physicochemical Properties and Comparative Analysis
To understand the utility of this compound, it is useful to compare its properties to structurally similar, commercially available building blocks. The presence of the fluoro and methyl groups distinguishes it from simpler analogs.
| Property | This compound | N-(4-Fluoro-2-nitrophenyl)acetamide | N-(2-Methyl-4-nitrophenyl)acetamide |
| Molecular Formula | C₉H₉FN₂O₃ | C₈H₇FN₂O₃ | C₉H₁₀N₂O₃ |
| Molecular Weight | 212.18 g/mol | 198.15 g/mol | 194.19 g/mol |
| Key Structural Difference | Contains both fluoro and methyl groups | Lacks the methyl group | Lacks the fluoro group |
| Predicted Impact of Substituents | The fluorine atom increases lipophilicity and can block metabolic oxidation. The methyl group provides steric bulk and can influence binding pocket interactions. | Higher polarity compared to the methylated analog. Different electronic properties influencing reactivity. | Lacks the metabolic stability and altered pKa benefits conferred by fluorine. |
The unique combination of substituents on this compound allows chemists to synthesize final compounds with potentially improved pharmacokinetic profiles compared to those derived from the simpler analogs.[5][6]
Core Synthetic Workflow: From Nitroaniline to Benzimidazole
The primary synthetic value of this compound lies in its conversion to a substituted benzimidazole. This process involves two key transformations: the reduction of the nitro group to form an ortho-phenylenediamine, followed by cyclization with an aldehyde or carboxylic acid derivative.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key transformations in the proposed synthetic workflow. These are generalized procedures and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Reduction of the Aromatic Nitro Group
The reduction of the nitro group to a primary amine is a critical first step. Several methods are available, each with advantages and disadvantages. Catalytic hydrogenation is often clean and high-yielding, while metal-based reductions are robust and tolerant of many functional groups.[3][4][7]
Method Comparison:
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Nickel | High yield, clean reaction, easy workup | Requires specialized pressure equipment, potential for dehalogenation |
| Metal/Acid Reduction | Fe, Sn, or Zn powder in HCl or Acetic Acid | Inexpensive, robust, tolerates many functional groups | Often requires filtration of metal salts, acidic conditions may not be suitable for all substrates |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O in Ethanol or Ethyl Acetate | Mild conditions, good for substrates sensitive to strong acids or hydrogenation | Stoichiometric amounts of tin salts are generated as waste |
Detailed Protocol using Tin(II) Chloride:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-(4-Amino-5-fluoro-2-methylphenyl)acetamide. The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of 2-Substituted Benzimidazoles
The resulting ortho-phenylenediamine can be cyclized with various electrophiles. Condensation with an aldehyde is a common and efficient method to produce a wide range of 2-substituted benzimidazoles.[8][9][10]
Caption: Workflow for photocatalytic benzimidazole synthesis.
Detailed Protocol using Photocatalytic Condensation: [9]
-
Setup: In a clear glass vial equipped with a magnetic stir bar, combine the N-(4-Amino-5-fluoro-2-methylphenyl)acetamide (1.0 eq), the desired aldehyde (1.0 eq), and the photocatalyst Rose Bengal (0.02 eq).
-
Solvent: Add acetonitrile as the solvent.
-
Reaction: Place the vial in a photochemical reactor or next to a standard 11W LED bulb. Stir the reaction mixture at room temperature, open to the air.
-
Monitoring: Monitor the reaction for the complete consumption of the starting materials using TLC analysis.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 2-substituted benzimidazole.
Conclusion and Future Outlook
While this compound lacks extensive characterization of its own biological activity, its true value is realized in its role as a sophisticated synthetic intermediate. The strategic placement of its fluoro and methyl substituents offers a distinct advantage over simpler analogs, providing a pathway to novel compounds with potentially enhanced pharmacological properties. The protocols detailed in this guide provide a robust framework for researchers to utilize this building block in the synthesis of complex heterocyclic scaffolds like benzimidazoles. Future research could focus on synthesizing a library of benzimidazoles from this precursor and screening them for various biological activities, thereby validating the "fluorine advantage" in a practical drug discovery context.
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Li, J., et al. (2022). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Scientific Reports. Retrieved from [Link]
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Kavala, V., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Retrieved from [Link]
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Kallitsakis, M., et al. (2019). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. As a niche nitroaromatic compound, specific safety data may not be extensively documented. Therefore, this procedure is grounded in established best practices for structurally similar hazardous chemicals, ensuring a conservative and safety-first approach. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly, safeguarding both laboratory personnel and the environment.
Part 1: Hazard Assessment & Risk Mitigation
The fundamental principle of safe disposal is a thorough understanding of the material's hazards. The molecular structure of this compound, featuring a nitrophenyl group, suggests a hazard profile consistent with other toxic and environmentally persistent nitroaromatic compounds.[1][2]
Inferred Hazard Profile
Based on data from analogous compounds, all waste containing this compound must be treated as hazardous. The potential hazards are summarized below.
| Hazard Classification | Inferred Risk Description | Rationale & Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Nitroaromatic compounds can be absorbed into the body and may lead to the formation of methemoglobin, impairing oxygen transport in the blood.[2] |
| Skin & Eye Irritation | Causes skin irritation and serious eye damage.[3][4][5] | Direct contact can cause localized inflammation and irritation.[6] |
| Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust.[3][6] | Fine particulates can irritate the respiratory tract. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[7] | Nitrophenols are known environmental pollutants due to their toxicity and persistence in soil and water.[1] |
Essential Personal Protective Equipment (PPE)
A proactive safety posture is non-negotiable. The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, preventing any route of exposure.
| PPE Item | Specification | Justification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[3] | Protects against accidental splashes of solutions or airborne dust particles that could cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.[3][8] | Prevents dermal absorption, which is a significant route of exposure for toxic nitroaromatic compounds. |
| Respiratory Protection | NIOSH/MSHA-approved respirator.[3] | Required when handling the solid form outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Part 2: Step-by-Step Disposal Protocol
The following protocol is a self-validating system designed to ensure compliance with regulatory standards and promote a culture of safety. The core principle is waste containment and isolation from generation to final disposal.
Step 1: Waste Characterization and Segregation
Proper segregation is the first and most critical step. Cross-contamination of waste streams can create unforeseen chemical reactions and complicates the disposal process, increasing both risk and cost.
-
Solid Waste: Collect all solid waste, including residual this compound powder, contaminated weighing papers, pipette tips, and gloves, in a dedicated solid hazardous waste container.[7][8] Avoid generating dust during collection.[9]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.[8]
-
Prohibition: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
Step 2: Container Selection and Labeling
The waste container is the primary containment vessel. Its integrity and labeling are paramount for safety and regulatory compliance.
-
Container Choice: Use only leak-proof containers made of a material compatible with the chemical waste. Ensure the container is in good condition with a securely sealing lid.
-
Labeling: Immediately upon adding the first piece of waste, label the container clearly. Per EPA regulations, the label must include:
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated laboratory area prior to its removal.
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA.[10][11] This area must be under the control of the laboratory personnel generating the waste.
-
Storage Conditions: Keep the waste container tightly closed except when adding waste. Store it away from incompatible materials, particularly strong oxidizing agents.[3][4][9]
Step 4: Managing Spills and Contaminated Materials
In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental release.
-
Evacuate & Ventilate: Immediately alert personnel in the area and ensure adequate ventilation.[9]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[9]
-
Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.[3][9]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[8]
Step 5: Final Disposal via Authorized Vendor
Under no circumstances should this compound or its waste be disposed of via standard trash or poured down the drain.[1][8]
-
Professional Disposal: The only acceptable method of disposal is through a licensed professional waste disposal service.[12][13]
-
Incineration: The most effective and common disposal technology for nitrophenol and related compounds is controlled chemical incineration, which ensures complete destruction of the hazardous material.[12][14]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16]
Part 3: Regulatory & Procedural Framework
The procedures outlined above are mandated by a robust regulatory framework designed to ensure that hazardous waste is managed safely from "cradle to grave." Understanding this framework reinforces the causality behind our protocols. In the United States, the EPA governs hazardous waste, classifying generators based on the volume of waste produced, which in turn dictates storage time limits and reporting requirements.[10][11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]
-
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency.[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.[Link]
-
Regulation of Laboratory Waste. American Chemical Society.[Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.[Link]
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N-(3-Fluoro-4-nitrophenyl)acetamide Material Safety Data Sheet. Capot Chemical.[Link]
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2-nitrophenol waste : r/chemistry. Reddit.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
This guide provides essential, immediate safety and logistical information for the handling and disposal of N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide. As researchers and drug development professionals, a deep understanding of the compounds we work with is paramount, not only for experimental success but for our personal safety and the protection of our colleagues and environment. This document moves beyond a simple checklist to instill a risk-based mindset, ensuring that every procedural step is a self-validating system of safety.
Hazard Assessment: Understanding the "Why" Behind the "What"
Based on data from structurally analogous compounds, we must assume that this compound may present the following risks:
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[2]
-
Skin Irritation: May cause skin irritation upon direct contact.[3][4][5][6]
-
Eye Irritation: Likely to cause serious eye irritation or damage.[3][4][5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4][5][6]
Therefore, our personal protective equipment (PPE) strategy is designed to create multiple barriers against these potential routes of exposure.
Core PPE Requirements: Your Non-Negotiable Last Line of Defense
Before entering the laboratory to handle this compound, the following PPE must be correctly donned. This is the minimum standard of protection.
| PPE Category | Item | Specifications & Rationale |
| Eye/Face Protection | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. Essential for protecting against dust particles and accidental splashes. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[1][3][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[1][3][7] For prolonged handling, consider thicker gloves or double-gloving. |
| Body Protection | Flame-Resistant Laboratory Coat | Should be kept fully buttoned to protect skin and personal clothing from contamination.[1][7] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects.[1] |
Operational Plan: Integrating PPE with Safe Handling Procedures
Effective protection is not just about wearing PPE, but about integrating its use into a safe and logical workflow.
Engineering Controls: Your First and Most Important Barrier
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.[1] This is the primary method to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.[8][9]
-
Safety Stations: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[1]
Step-by-Step Handling Protocol
A. Preparation and Weighing (Solid Compound):
-
Designate an Area: Before bringing the compound into the fume hood, designate a specific work area and cover the surface with disposable absorbent bench paper.[1]
-
PPE Check: Don all required PPE as listed in the table above.
-
Weighing: Use an analytical balance with a draft shield inside the fume hood if possible. Use a micro-spatula to carefully transfer the solid, avoiding the creation of dust.[1][8] If dust is generated, allow it to settle within the fume hood before proceeding.
-
Respiratory Protection: If there is a significant risk of dust formation that cannot be controlled within the fume hood, a NIOSH-approved N95 (or higher) respirator is required.[1][2]
B. Dissolving and Handling (Liquid Solutions):
-
Solvent Addition: Slowly add the solvent to the solid to prevent splashing.[1]
-
Glove Changes: If a glove comes into contact with the solution, remove it using the proper technique (without touching the outer surface), and dispose of it immediately.[3] Wash hands before donning a new glove.
-
Containment: Keep all containers with the compound tightly closed when not in use.[8]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
Decontamination
-
Work Surfaces: At the end of the procedure, wipe down the designated work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Reusable Equipment: Thoroughly clean any reusable glassware or equipment that came into contact with the compound.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat (turning it inside out), and finally safety glasses.
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container for halogenated organic waste.
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service.[3][9] Do not discharge the material or its solutions into drains or sewer systems.[2][9] All disposal practices must be in strict accordance with local, regional, and national regulations.[2]
By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a culture of safety that prioritizes scientific integrity and personal well-being.
References
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
- n-(4-fluoro-2-methyl-5-nitrophenyl)acetamide. Echemi.
- Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
- Safety Data Sheet for 2-Chloro-N-(4-nitrophenyl)acetamide. Angene Chemical.
- Safety Data Sheet for N-(2-Hydroxy-4-methylphenyl)acetamide. Fisher Scientific.
- Safety Data Sheet for a rel
- SAFETY DATA SHEET for N1-(3-Acetyl-4-hydroxyphenyl)acetamide. Fisher Scientific.
- N-(2-METHYL-5-NITROPHENYL)
- SAFETY DATA SHEET for Acetamide, 2,2,2-trifluoro-. Thermo Fisher Scientific.
- Safe Disposal of N-(2-Methyl-5-nitrophenyl)acetamide: A Procedural Guide. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

